molecular formula C9H10O3 B1220266 Melilotic acid CAS No. 495-78-3

Melilotic acid

货号: B1220266
CAS 编号: 495-78-3
分子量: 166.17 g/mol
InChI 键: CJBDUOMQLFKVQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(2-hydroxyphenyl)propanoic acid is a monocarboxylic acid that is propionic acid in which one of the hydrogens at position 3 is substituted by a 2-hydroxyphenyl group. It has a role as a human xenobiotic metabolite, a bacterial xenobiotic metabolite, a fungal xenobiotic metabolite and a plant metabolite. It is a member of phenols and a monocarboxylic acid. It is functionally related to a propionic acid. It is a conjugate acid of a 3-(2-hydroxyphenyl)propanoate.
3-(2-Hydroxyphenyl)propanoic acid has been reported in Melilotus albus, Melilotus officinalis, and other organisms with data available.
structure in first source

属性

IUPAC Name

3-(2-hydroxyphenyl)propanoic acid
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InChI

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBDUOMQLFKVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075421
Record name Benzenepropanoic acid, 2-hydroxy-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 3-(2-Hydroxyphenyl)propanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

495-78-3
Record name Melilotic acid
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Record name Melilotic acid
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Record name Benzenepropanoic acid, 2-hydroxy-
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Record name 3-(2-Hydroxyphenyl)propionic acid
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Record name 2-HYDROXYBENZENEPROPANOIC ACID
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Record name 3-(2-Hydroxyphenyl)propanoic acid
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Melting Point

82 - 83 °C
Record name 3-(2-Hydroxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Melilotic Acid: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotic acid, also known as 3-(2-hydroxyphenyl)propanoic acid, is a phenolic compound found in a variety of natural sources, including sweet clover (Melilotus species), red beetroot, and Chinese cinnamon[1]. As a metabolite of coumarin and flavonoids, it has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, extraction, and biological activities of this compound, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound is a monocarboxylic acid characterized by a propionic acid chain attached to a 2-hydroxyphenyl group[1]. This structure imparts both acidic and phenolic properties to the molecule.

Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name 3-(2-hydroxyphenyl)propanoic acid[1]
Synonyms This compound, o-Hydroxyphenylpropionic acid, 2-Hydroxybenzenepropanoic acid, Hydrocoumaric acid[1]
CAS Number 495-78-3[1]
Molecular Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
SMILES O=C(O)CCC1=CC=CC=C1O
InChI InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12)[1]
Melting Point 82-83 °C
Solubility Soluble in DMSO

Experimental Protocols

Synthesis of this compound from Coumarin

This compound can be synthesized from coumarin through the opening of the lactone ring followed by reduction.

Materials:

  • Coumarin

  • Sodium hydroxide (NaOH)

  • Ruthenium on carbon (Ru/C) catalyst

  • Methanol

  • Hydrochloric acid (HCl)

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis of Coumarin: Dissolve coumarin in a 20% aqueous solution of sodium hydroxide. Heat the mixture at 160°C for 1 hour in an inert atmosphere to open the lactone ring and form the sodium salt of coumarinic acid (cis-2-hydroxycinnamic acid).

  • Isomerization: The basic conditions and elevated temperature facilitate the isomerization of the cis-double bond to the more stable trans-configuration, yielding sodium o-coumarate.

  • Hydrogenation: After cooling, the solution is transferred to a high-pressure reactor. Add 5% Ru/C catalyst (0.5 wt% based on coumarin) and methanol as a solvent. Pressurize the reactor with hydrogen gas to 10 MPa and heat to 130°C. Maintain these conditions with stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.

  • Work-up and Purification: Filter the reaction mixture to remove the catalyst. Acidify the filtrate with concentrated HCl to precipitate the this compound. Extract the aqueous solution with ether. Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound. The product can be further purified by recrystallization.

Extraction of this compound from Melilotus officinalis

Materials:

  • Dried and powdered aerial parts of Melilotus officinalis

  • 70% Ethanol

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Maceration: Macerate the powdered plant material with 70% aqueous ethanol at room temperature for 24-48 hours with occasional stirring[2].

  • Filtration and Concentration: Filter the mixture to separate the plant debris from the extract. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol[2].

  • Purification: The crude extract can be further purified using column chromatography or preparative HPLC to isolate this compound.

Quantitative Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water containing 0.1% sulfuric acid.

Procedure:

  • Prepare standard solutions of this compound of known concentrations.

  • Prepare the sample by dissolving the extract or synthesized product in the mobile phase.

  • Inject the standards and sample into the HPLC system.

  • Monitor the elution at 220 nm.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standards.

Antioxidant Activity Assays

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound.

  • Mix the this compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Radical Cation Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol to a specific absorbance.

  • Add various concentrations of this compound to the ABTS•+ solution.

  • Measure the absorbance at 734 nm after a set incubation time.

  • Calculate the percentage of inhibition and determine the IC50 value.

Biological Activities and Signaling Pathways

This compound exhibits notable anti-inflammatory and antioxidant properties, which are areas of active investigation for drug development.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic acids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific studies on this compound are ongoing, the proposed mechanisms for related phenolic compounds involve the inhibition of the Cyclooxygenase (COX) enzymes and the modulation of the NF-κB and MAPK signaling pathways.

Cyclooxygenase (COX) Inhibition:

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are pro-inflammatory mediators. The inhibition of these enzymes is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The potential of this compound to inhibit COX enzymes is an area of interest for its anti-inflammatory effects.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Phenolic compounds have been shown to inhibit NF-κB activation by interfering with IKK activity or preventing IκBα degradation.

NF_kB_Inhibition cluster_Stimulus Inflammatory Stimulus cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Stimulus TNF-α, LPS IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates Melilotic_Acid This compound Melilotic_Acid->IKK Inhibits Melilotic_Acid->IkB Prevents Degradation

Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that phosphorylate and activate downstream targets, leading to the expression of inflammatory mediators. The main MAPK subfamilies are ERK, JNK, and p38. Phenolic compounds can potentially inhibit the phosphorylation and activation of these kinases, thereby downregulating the inflammatory response.

MAPK_Inhibition Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors P Inflammation Inflammatory Response Transcription_Factors->Inflammation Melilotic_Acid This compound Melilotic_Acid->MAPKK Inhibits Phosphorylation

Proposed inhibition of the MAPK signaling pathway by this compound.
Antioxidant Activity

This compound, as a phenolic compound, can act as an antioxidant by donating a hydrogen atom from its hydroxyl group to neutralize free radicals. This activity helps to mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant capacity of this compound can be quantified using assays such as DPPH and ABTS, with results typically reported as IC50 values.

Conclusion

This compound is a naturally occurring phenolic compound with a well-defined chemical structure and promising biological activities. Its anti-inflammatory and antioxidant properties make it a molecule of interest for the development of new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action, particularly its specific interactions with inflammatory signaling pathways, and to establish its efficacy and safety profile in preclinical and clinical studies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the potential of this compound in drug discovery and development.

References

Melilotic Acid in Plants: A Technical Guide to Its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotic acid, chemically known as 3-(2-hydroxyphenyl)propanoic acid, is a phenolic compound found in a variety of plant species. It is a derivative of cinnamic acid and is closely related to coumarin, a well-known plant secondary metabolite. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in the plant kingdom. It details its biosynthetic origins, presents quantitative data on its concentration in various plant tissues, and outlines experimental protocols for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers in the fields of phytochemistry, drug discovery, and plant science.

Natural Sources and Occurrence

This compound has been identified in a range of plant species, with its most significant and well-documented presence in the Fabaceae family, particularly within the genus Melilotus, commonly known as sweet clover. It is also found in other plants such as beetroot (Beta vulgaris) and cinnamon (Cinnamomum species).

The occurrence of this compound can vary significantly between different plant species and even within different parts of the same plant. Its concentration is also influenced by factors such as the plant's developmental stage and environmental conditions.

Quantitative Occurrence of this compound in Plants

The following table summarizes the quantitative data available on the concentration of this compound in various plant sources.

Plant SpeciesFamilyPlant PartConcentration (mg/g dry weight unless otherwise specified)Reference(s)
Melilotus albus (White Sweet Clover)FabaceaeFlowers (dried)Average 0.34[1]
Melilotus albus (White Sweet Clover)FabaceaeFlowers (fresh)Below Limit of Quantification (LOQ)[1]
Melilotus albus (White Sweet Clover)FabaceaeLeaves (dried)5.70[2]
Melilotus albus (White Sweet Clover)FabaceaeLeaves (fresh)11.66[2]
Melilotus officinalis (Yellow Sweet Clover)FabaceaeFlowers (dried)Average 1.00[1]
Melilotus officinalis (Yellow Sweet Clover)FabaceaeFlowers (fresh)Below Limit of Quantification (LOQ)[1]
Melilotus officinalis (Yellow Sweet Clover)FabaceaeLeaves (dried)5.50[2]
Melilotus officinalis (Yellow Sweet Clover)FabaceaeLeaves (fresh)8.13[2]
Beta vulgaris (Beetroot)AmaranthaceaeNot specifiedDetected

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway begins with the amino acid L-phenylalanine. While the complete enzymatic pathway to this compound in plants has not been fully elucidated, evidence suggests the following sequence of reactions.

The biosynthesis of this compound is believed to proceed from o-coumaric acid, which is formed from trans-cinnamic acid. The key final step is the reduction of the double bond in the propanoic acid side chain of o-coumaric acid. While a specific "o-coumarate reductase" has not been definitively characterized in plants, the conversion of coumarin to dihydrocoumarin and its subsequent hydrolysis to this compound by a dihydrocoumarin hydrolase has been suggested in Melilotus alba.[3][4]

Melilotic_Acid_Biosynthesis L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid PAL o_Coumaric_Acid o-Coumaric Acid trans_Cinnamic_Acid->o_Coumaric_Acid C2H Dihydrocoumarin Dihydrocoumarin o_Coumaric_Acid->Dihydrocoumarin Reduction (inferred) Melilotic_Acid This compound Dihydrocoumarin->Melilotic_Acid Dihydrocoumarin hydrolase

Proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This protocol is a general procedure that can be adapted for the extraction of this compound from various plant tissues.

Materials:

  • Fresh or dried plant material (e.g., leaves, flowers)

  • Grinder or mortar and pestle

  • 80% Methanol (HPLC grade)

  • Rotary evaporator

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate (anhydrous)

Procedure:

  • Sample Preparation: Grind the dried plant material to a fine powder. For fresh material, homogenize in liquid nitrogen.

  • Extraction: Macerate 1 gram of the powdered plant material with 20 mL of 80% methanol at room temperature for 24 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

  • Liquid-Liquid Partitioning: Resuspend the concentrated extract in 50 mL of distilled water and partition three times with an equal volume of ethyl acetate.

  • Drying and Final Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness. Re-dissolve the residue in a known volume of methanol for analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • This compound standard (≥98% purity)

Chromatographic Conditions:

  • Gradient Elution: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Quantification:

  • Prepare a stock solution of the this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Inject the standards and the prepared plant extracts into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the plant extracts by comparing their peak areas to the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Plant_Material Plant Material Extraction Extraction with 80% Methanol Plant_Material->Extraction Concentration Concentration Extraction->Concentration Purification Purification (SPE) Concentration->Purification Final_Sample Final Sample in Methanol Purification->Final_Sample HPLC_Injection HPLC Injection Final_Sample->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (275 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Standard_Curve Standard Curve Preparation Concentration_Calc Concentration Calculation Standard_Curve->Concentration_Calc Peak_Integration->Concentration_Calc

Workflow for the extraction and quantification of this compound.

Signaling Pathways and Physiological Role

Currently, there is a lack of direct scientific evidence to suggest that this compound itself acts as a primary signaling molecule in plants, in the same way as well-established phytohormones like auxins or jasmonates. However, as a product of the phenylpropanoid pathway, it is part of a larger metabolic network that is crucial for plant defense and responses to environmental stress.

The phenylpropanoid pathway is activated in response to a variety of biotic and abiotic stresses, leading to the production of compounds such as lignin (for cell wall reinforcement), flavonoids (for UV protection and antioxidant activity), and phytoalexins (antimicrobial compounds). While the specific role of this compound in these responses is not yet fully understood, its presence and potential accumulation during stress suggest a possible, albeit likely secondary, role in plant defense mechanisms.

Phenylpropanoid_Defense cluster_pathway Phenylpropanoid Pathway cluster_products Defense-Related Products cluster_response Plant Defense Responses Biotic_Abiotic_Stress Biotic & Abiotic Stress L_Phenylalanine L-Phenylalanine Biotic_Abiotic_Stress->L_Phenylalanine Activation Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid Melilotic_Acid_Precursors This compound Precursors (e.g., o-Coumaric Acid) Cinnamic_Acid->Melilotic_Acid_Precursors Lignin Lignin p_Coumaric_Acid->Lignin Flavonoids Flavonoids p_Coumaric_Acid->Flavonoids Phytoalexins Phytoalexins p_Coumaric_Acid->Phytoalexins Cell_Wall_Reinforcement Cell Wall Reinforcement Lignin->Cell_Wall_Reinforcement Antioxidant_Activity Antioxidant Activity Flavonoids->Antioxidant_Activity Antimicrobial_Activity Antimicrobial Activity Phytoalexins->Antimicrobial_Activity

General phenylpropanoid pathway in plant defense.

Conclusion

This compound is a naturally occurring phenolic compound with a notable presence in the Fabaceae family, especially in Melilotus species. Its biosynthesis is linked to the phenylpropanoid pathway, a cornerstone of plant secondary metabolism. While methods for its extraction and quantification are well-established within the broader context of phenolic acid analysis, further research is required to fully elucidate its specific biosynthetic enzymes in plants and to explore its potential physiological roles, including any involvement in plant signaling and defense. This guide provides a solid foundation for researchers to further investigate the chemistry and biology of this intriguing plant metabolite.

References

The Biosynthesis of Melilotic Acid from Coumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway for the conversion of coumarin to melilotic acid. This biotransformation is of significant interest due to the distinct biological activities of the substrate and product, with applications in pharmacology and biotechnology. The core pathway involves a two-step enzymatic process: the reduction of coumarin to 3,4-dihydrocoumarin, followed by the hydrolytic ring opening to yield this compound. This document details the enzymes involved, provides available quantitative data, outlines experimental protocols for key stages of the pathway, and presents visual diagrams of the biosynthetic route and experimental workflows.

Introduction

Coumarin, a naturally occurring benzopyrone, is widely distributed in the plant kingdom and is known for its pleasant fragrance and various biological activities. Its metabolic fate in different organisms often leads to the formation of this compound (3-(2-hydroxyphenyl)propanoic acid), a compound with its own distinct physiological effects. Understanding the biosynthesis of this compound from coumarin is crucial for applications in drug metabolism studies, the development of novel biocatalytic processes, and the microbial production of valuable chemicals. This guide synthesizes the current knowledge on this pathway, focusing on the enzymatic conversions and the methodologies to study them.

The Biosynthetic Pathway

The conversion of coumarin to this compound is predominantly a two-step process observed in various microorganisms, including fungi and bacteria, as well as in some plants like sweet clover (Melilotus alba).[1] The pathway proceeds as follows:

  • Reduction of Coumarin: The initial step involves the reduction of the α,β-unsaturated lactone ring of coumarin to form 3,4-dihydrocoumarin. This reaction is catalyzed by a class of enzymes known as coumarin reductases or ene-reductases.

  • Hydrolysis of 3,4-Dihydrocoumarin: The lactone ring of 3,4-dihydrocoumarin is then hydrolytically cleaved to produce this compound. This step is catalyzed by the enzyme dihydrocoumarin hydrolase.

In some organisms, o-coumaric acid can also serve as a precursor, being reduced to this compound.[2][3]

Visualization of the Biosynthetic Pathway

Biosynthesis_of_Melilotic_Acid Coumarin Coumarin Dihydrocoumarin 3,4-Dihydrocoumarin Coumarin->Dihydrocoumarin Coumarin Reductase (Ene-reductase) Melilotic_Acid This compound Dihydrocoumarin->Melilotic_Acid Dihydrocoumarin Hydrolase

Biosynthetic pathway from coumarin to this compound.

Quantitative Data

The efficiency of the bioconversion of coumarin to this compound is dependent on the organism, enzyme, and reaction conditions. The following tables summarize the available quantitative data.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateOrganismKm (mM)Vmax (U/mg)Reference
Dihydrocoumarin Hydrolase3,4-DihydrocoumarinAcinetobacter calcoaceticus F460.8064760[3]

Note: Further kinetic data for coumarin reductases acting specifically on coumarin is an active area of research.

Table 2: Biotransformation Yields and Conditions
OrganismSubstrate & ConcentrationProductYieldConditionsReference
Taphrina wiesneriCoumarinThis compound-Optimum pH and temperature mentioned but specific yield not quantified.[2][3]
Fusarium solaniDihydrocoumarinThis compoundAlmost quantitative-[1]
Arthrobacter sp.o-Coumaric AcidThis compoundStoichiometric (1:1 with NADH oxidation)-[1]

Experimental Protocols

The following protocols are based on methodologies described in the cited literature and provide a framework for studying the biosynthesis of this compound from coumarin.

General Experimental Workflow

Experimental_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis Whole_Cell Whole-Cell Biocatalyst (e.g., Fungal/Bacterial Culture) Reaction_Setup Reaction Setup: - Substrate (Coumarin) - Biocatalyst - Buffer - Cofactors (if needed) Whole_Cell->Reaction_Setup Enzyme_Extraction Enzyme Extraction and Purification (e.g., Dihydrocoumarin Hydrolase) Enzyme_Extraction->Reaction_Setup Incubation Incubation under Controlled Conditions (Temperature, pH, Agitation) Reaction_Setup->Incubation Extraction Extraction of Products (e.g., with Ethyl Acetate) Incubation->Extraction Chromatography Chromatographic Analysis (TLC, HPLC, GC-MS) Extraction->Chromatography Quantification Quantification of This compound Chromatography->Quantification

General experimental workflow for the biotransformation.
Protocol for Whole-Cell Biotransformation of Coumarin

This protocol is adapted from studies on fungal biotransformation.

  • Microorganism and Culture Conditions:

    • Select a suitable microorganism (e.g., Taphrina wiesneri, Fusarium solani).

    • Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth for fungi).

    • Inoculate the medium with the microorganism and incubate under optimal growth conditions (e.g., 25-30°C with shaking).

  • Biotransformation:

    • To a grown culture, add a sterile solution of coumarin to a final concentration of 0.1-1 g/L.

    • Continue incubation for a defined period (e.g., 24-72 hours), taking samples at regular intervals.

  • Extraction and Analysis:

    • Acidify the culture medium to pH 2-3 with HCl.

    • Extract the medium with an equal volume of ethyl acetate three times.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Dissolve the residue in a suitable solvent (e.g., methanol) for analysis by TLC, HPLC, or GC-MS to identify and quantify this compound.

Protocol for Dihydrocoumarin Hydrolase Activity Assay

This protocol is a generalized method based on the properties of hydrolases. For a detailed procedure, consult specialized literature such as Kosuge & Conn (1962), J. Biol. Chem., 237, 1653-1656.

  • Enzyme Preparation:

    • Homogenize plant material (e.g., Melilotus alba leaves) or microbial cells in a suitable buffer (e.g., phosphate buffer, pH 7.0) at 4°C.

    • Centrifuge the homogenate to remove cell debris.

    • The supernatant can be used as a crude enzyme extract, or the enzyme can be further purified using standard chromatography techniques (e.g., ammonium sulfate precipitation, ion-exchange chromatography, size-exclusion chromatography).

  • Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Phosphate buffer (pH 7.0)

      • A known concentration of 3,4-dihydrocoumarin (substrate)

      • Enzyme preparation

    • Incubate the reaction mixture at a constant temperature (e.g., 30°C).

    • Stop the reaction at different time points by adding acid (e.g., HCl) to denature the enzyme.

    • The formation of this compound can be monitored by measuring the decrease in absorbance of 3,4-dihydrocoumarin or by direct quantification of this compound using HPLC.

Conclusion

The biosynthesis of this compound from coumarin is a well-defined two-step enzymatic pathway. While the key enzymes, coumarin reductase and dihydrocoumarin hydrolase, have been identified, further research is needed to fully characterize the kinetics and substrate specificity of these enzymes from various sources. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in drug development and biotechnology to explore this pathway for various applications, from understanding xenobiotic metabolism to developing novel biocatalytic systems.

References

A Comprehensive Technical Guide to o-Hydroxyphenylpropionic Acid: Discovery, History, and Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Hydroxyphenylpropionic acid, also known as 3-(2-hydroxyphenyl)propanoic acid or melilotic acid, is a phenolic compound with a rich history rooted in natural product chemistry. First discovered in the 19th century from sweet clover (Melilotus species), this molecule has garnered significant interest for its diverse biological activities, particularly its anti-inflammatory properties. This technical guide provides an in-depth exploration of the discovery, history, and key scientific data related to o-hydroxyphenylpropionic acid. It includes detailed experimental protocols for its extraction and synthesis, comprehensive quantitative data, and visualizations of its role in cellular signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History

The discovery of o-hydroxyphenylpropionic acid is intrinsically linked to the study of sweet clover (Melilotus officinalis and Melilotus albus). The common name "this compound" is derived from the genus Melilotus. While the exact first isolation is not definitively documented in readily available modern databases, historical accounts point to the mid-19th century. Early phytochemical investigations into the constituents of Melilotus species, which were known for their sweet scent reminiscent of hay, led to the isolation of coumarin and its derivatives. This compound was identified as a related compound, often found alongside coumarin.

The relationship between coumarin and this compound was further elucidated in the 20th century, with studies demonstrating that microorganisms can metabolize coumarin, first to o-coumaric acid, and subsequently reduce it to this compound. This metabolic link highlights the close chemical relationship between these natural products found in sweet clover.

Physicochemical Properties

o-Hydroxyphenylpropionic acid is a crystalline solid with moderate solubility in water, a property conferred by the presence of both a hydrophilic hydroxyl group and a carboxylic acid group, which can participate in hydrogen bonding. Its solubility is greater in polar organic solvents like ethanol and methanol.

PropertyValueReference
Molecular FormulaC₉H₁₀O₃[1]
Molecular Weight166.17 g/mol [1]
Melting Point82-83 °C
Water Solubility17,370 mg/L at 25 °C
pKa(Not explicitly found in searches)
AppearanceSolid

Spectroscopic Data

The structural elucidation of o-hydroxyphenylpropionic acid is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.

(Data for ¹H NMR of o-hydroxyphenylpropionic acid was not explicitly found in the provided search results. The following is a representative interpretation based on its structure.)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 6.8-7.2m4HAromatic protons
~ 2.9t2H-CH₂-COOH
~ 2.6t2HAr-CH₂-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of nine distinct carbon atoms.

(Specific peak assignments for o-hydroxyphenylpropionic acid were not available in the search results. The following are typical chemical shift ranges for the carbon environments present in the molecule.)

Chemical Shift (ppm)Assignment
~ 175-180Carbonyl carbon (COOH)
~ 155Aromatic carbon attached to -OH
~ 115-130Other aromatic carbons
~ 35-CH₂-COOH
~ 25Ar-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic functionalities. A representative gas-phase IR spectrum is available in the NIST WebBook.[2]

Wavenumber (cm⁻¹)Assignment
~ 3400-2400 (broad)O-H stretch (carboxylic acid)
~ 3300 (broad)O-H stretch (phenol)
~ 1700C=O stretch (carboxylic acid)
~ 1600, 1450C=C stretch (aromatic ring)
Mass Spectrometry (MS)

Electron ionization mass spectrometry of o-hydroxyphenylpropionic acid would be expected to show a molecular ion peak (M⁺) at m/z 166. A prominent fragment is often observed at m/z 107, corresponding to the hydroxytropylium ion, which is a common fragmentation pathway for compounds containing a hydroxybenzyl moiety.

Experimental Protocols

Extraction of o-Hydroxyphenylpropionic Acid from Melilotus officinalis

This protocol is based on the principles of natural product extraction using organic solvents.

Objective: To extract and isolate o-hydroxyphenylpropionic acid from dried sweet clover.

Materials:

  • Dried, ground aerial parts of Melilotus officinalis

  • Methanol (reagent grade)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing chamber for TLC

  • UV lamp (254 nm)

Workflow for Extraction and Isolation:

Extraction_Workflow start 1. Plant Material Preparation (Dried and ground Melilotus officinalis) soxhlet 2. Soxhlet Extraction (Methanol, 8-12 hours) start->soxhlet evaporation 3. Solvent Evaporation (Rotary evaporator) soxhlet->evaporation crude_extract Crude Methanolic Extract evaporation->crude_extract column_chromatography 4. Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient) crude_extract->column_chromatography tlc 5. Fraction Monitoring (TLC with UV visualization) column_chromatography->tlc Collect fractions combine 6. Combine Pure Fractions tlc->combine Identify pure fractions final_evaporation 7. Final Evaporation combine->final_evaporation pure_product Pure o-Hydroxyphenylpropionic Acid final_evaporation->pure_product

Extraction and Isolation Workflow

Procedure:

  • Soxhlet Extraction:

    • Place approximately 50 g of dried, ground Melilotus officinalis into a cellulose thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with 500 mL of methanol and connect it to the extractor and a condenser.

    • Heat the methanol to reflux. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

  • Solvent Evaporation:

    • After the extraction is complete, allow the apparatus to cool.

    • Transfer the methanolic extract from the round-bottom flask to a rotary evaporator.

    • Evaporate the methanol under reduced pressure to obtain the crude extract.

  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Load the dissolved extract onto the top of the silica gel column.

    • Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20, etc., hexane:ethyl acetate) to elute compounds of increasing polarity.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in test tubes.

    • Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure o-hydroxyphenylpropionic acid (identified by comparison with a standard if available, or by subsequent analysis).

  • Final Product Isolation:

    • Combine the pure fractions and evaporate the solvent using a rotary evaporator to yield the purified o-hydroxyphenylpropionic acid.

Chemical Synthesis of o-Hydroxyphenylpropionic Acid via Reduction of Coumarin

This protocol describes a two-step synthesis starting from salicylaldehyde to form coumarin, followed by reduction to o-hydroxyphenylpropionic acid.

Objective: To synthesize o-hydroxyphenylpropionic acid from commercially available starting materials.

Materials:

  • Salicylaldehyde

  • Acetic anhydride

  • Triethylamine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Ethanol

  • Ethyl acetate

  • Standard laboratory glassware

Workflow for Chemical Synthesis:

Synthesis_Workflow start Step 1: Perkin Reaction reactants1 Salicylaldehyde + Acetic Anhydride (Triethylamine catalyst, heat) start->reactants1 coumarin_formation Formation of Coumarin reactants1->coumarin_formation workup1 Aqueous Workup and Extraction coumarin_formation->workup1 coumarin Intermediate: Coumarin workup1->coumarin step2 Step 2: Reduction coumarin->step2 reactants2 Coumarin + H₂/Pd-C (Ethanol solvent) step2->reactants2 reduction Reduction of Lactone and Double Bond reactants2->reduction workup2 Filtration and Solvent Evaporation reduction->workup2 purification Recrystallization or Chromatography workup2->purification final_product Pure o-Hydroxyphenylpropionic Acid purification->final_product

References

The Biological Virtuoso: Unveiling the Therapeutic Potential of Melilotic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid), a naturally occurring phenolic acid found in various plants, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the current scientific understanding of the bioactivity of this compound and its derivatives, with a focus on their potential applications in drug discovery and development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological workflows. While the precise molecular mechanisms and signaling pathways for this compound and its derivatives are still under investigation, this guide consolidates the existing evidence for their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties, offering a valuable resource for the scientific community.

Introduction

This compound is a primary metabolite found in a variety of plants, including sweet clover (Melilotus species), and has been detected in human biofluids, suggesting its presence in the diet and potential role in human physiology. Structurally, it is a phenylpropanoic acid, a class of compounds known for their diverse biological effects. The growing interest in natural products and their derivatives for therapeutic applications has spurred research into the synthesis and biological evaluation of this compound derivatives, including esters and amides. These modifications aim to enhance bioavailability, target specificity, and overall therapeutic efficacy. This guide provides a comprehensive overview of the reported biological activities of this promising class of molecules.

Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives have been explored in several key therapeutic areas. This section summarizes the available quantitative data to facilitate a comparative analysis of their potency.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been investigated, with some compounds showing promising activity. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Amide-based TMP Moiety Derivative 6aHepG2 (Liver Cancer)0.65[1]
Amide-based TMP Moiety Derivative 6bHepG2 (Liver Cancer)0.92[1]
Amide-based TMP Moiety Derivative 6cHepG2 (Liver Cancer)1.12[1]
Amide-based TMP Moiety Derivative 3HepG2 (Liver Cancer)16.24[1]
Amide-based TMP Moiety Derivative 2a-cHepG2 (Liver Cancer)22.03–68.90[1]
Amide-based TMP Moiety Derivative 4bHepG2 (Liver Cancer)8.36[1]
Amide-based TMP Moiety Derivative 4aHepG2 (Liver Cancer)13.37[1]

Note: TMP refers to Trimethoxyphenyl. The data presented here is for structurally related amide derivatives and not directly for this compound amides, as specific data for the latter was not available in the conducted searches.

Antimicrobial Activity

Several derivatives of phenylpropanoic acid, a class of compounds that includes this compound, have demonstrated antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidEscherichia coli16[2]
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidStaphylococcus aureus64[2]
3-(3-chloro-4-hydroxyphenyl)propanoic acidEscherichia coli32[2]
3-(3-chloro-4-hydroxyphenyl)propanoic acidStaphylococcus aureus64[2]
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl esterEscherichia coli64[2]
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl esterStaphylococcus aureus64[2]
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acidCandida albicans>250[2]
3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl esterCandida albicans>250[2]
3-(3-chloro-4-hydroxyphenyl)propanoic acidCandida albicans>250[2]
Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate this activity, with results often expressed as IC50 values.

Compound/DerivativeAssayIC50 (µg/mL)Reference
Ethyl acetate fraction of a plant extractDPPH9.35±0.66[3]
Ethyl acetate fraction of a plant extractXanthine Oxidase46.48±8.85[3]
In vitro experiments (unspecified compounds)DPPH16.72 ± 1.07[4]
In vitro experiments (unspecified compounds)ABTS10.76 ± 0.13[4]

Note: The presented data is for plant extracts or unspecified compounds from in vitro experiments and not for specific this compound derivatives. This is due to the lack of available specific data for this compound derivatives in the conducted searches.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds are often evaluated by their ability to inhibit enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Chalcone Derivative C45COX-20.092-[5]
Chalcone Derivative C64COX-2-68.43[5]
Chalcone Derivative C455-LOX0.136-[5]
Flufenamate Conjugate 14COX-115-265.01
Flufenamate Conjugate 15COX-115-26-
Flufenamate Conjugate 14COX-25.0 - 17.6-
Flufenamate Conjugate 16COX-25.0 - 17.65.86
Flufenamate Conjugates5-LOX0.6 - 8.5-

Note: The data presented is for other classes of compounds (chalcones, flufenamate conjugates) known for their anti-inflammatory properties, as specific COX/LOX inhibitory data for this compound derivatives was not found in the performed searches.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and its derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value is then determined.

ABTS Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation.

  • Generation of ABTS Radical Cation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS Solution: Dilute the ABTS radical cation solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.

  • Absorbance Measurement: After 6 minutes, measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value similarly to the DPPH assay.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle orally or intraperitoneally to the rats.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanistic Insights

A critical aspect of drug development is understanding the molecular mechanisms by which a compound exerts its biological effects. Key signaling pathways often implicated in inflammation and cancer include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Despite extensive searches of the current scientific literature, no direct evidence was found to definitively link this compound or its derivatives to the modulation of the NF-κB or MAPK signaling pathways. While other phenolic compounds have been shown to influence these pathways, specific studies on this compound are lacking. Future research should focus on elucidating the precise molecular targets and signaling cascades affected by this class of compounds to fully understand their therapeutic potential.

The following diagram illustrates a general workflow for investigating the biological activity and potential signaling pathways of a compound like this compound, highlighting the current knowledge gap.

G cluster_0 Compound Library cluster_1 In Vitro Bioactivity Screening cluster_2 Mechanism of Action Studies (Future Work) cluster_3 In Vivo Validation This compound This compound Anticancer Assays (MTT) Anticancer Assays (MTT) This compound->Anticancer Assays (MTT) Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) This compound->Antioxidant Assays (DPPH, ABTS) Derivatives (Esters, Amides) Derivatives (Esters, Amides) Derivatives (Esters, Amides)->Anticancer Assays (MTT) Derivatives (Esters, Amides)->Antioxidant Assays (DPPH, ABTS) Anti-inflammatory Assays (COX/LOX) Anti-inflammatory Assays (COX/LOX) Derivatives (Esters, Amides)->Anti-inflammatory Assays (COX/LOX) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Derivatives (Esters, Amides)->Antimicrobial Assays (MIC) Signaling Pathway Analysis Signaling Pathway Analysis (NF-κB, MAPK) Anticancer Assays (MTT)->Signaling Pathway Analysis Anti-inflammatory Assays (COX/LOX)->Signaling Pathway Analysis Target Identification Target Identification Signaling Pathway Analysis->Target Identification Gene Expression Analysis Gene Expression Analysis Target Identification->Gene Expression Analysis Animal Models (e.g., Paw Edema) Animal Models (e.g., Paw Edema) Gene Expression Analysis->Animal Models (e.g., Paw Edema) Pharmacokinetics Pharmacokinetics Animal Models (e.g., Paw Edema)->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology

General workflow for the investigation of this compound and its derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a valuable scaffold for the development of new therapeutic agents. The available data, though limited for specific derivatives, indicates promising anticancer, antimicrobial, antioxidant, and anti-inflammatory potential. The lack of comprehensive structure-activity relationship studies and the absence of information on their molecular mechanisms of action are significant knowledge gaps that need to be addressed.

Future research should focus on:

  • Systematic Synthesis and Screening: A broader library of this compound derivatives, including esters, amides, and other modifications, should be synthesized and screened against a wide panel of cancer cell lines, microbial strains, and inflammatory targets to establish clear structure-activity relationships.

  • Mechanism of Action Studies: In-depth studies are crucial to identify the specific molecular targets and signaling pathways (e.g., NF-κB, MAPK) modulated by these compounds.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of novel drugs for a range of diseases.

References

Melilotic Acid: An In-Depth Technical Guide on its Role as a Human Xenobiotic Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotic acid, also known as 3-(2-hydroxyphenyl)propionic acid, is a phenolic acid increasingly recognized for its presence as a human xenobiotic metabolite.[1] Primarily originating from the dietary intake of coumarin and related compounds found in various plants, its formation is intricately linked to the metabolic activities of the human gut microbiota. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its metabolic pathways, quantitative presence in human biofluids, and the analytical methodologies employed for its detection and quantification. Detailed experimental protocols and visual representations of key pathways are included to support further research and development in this area.

Introduction

Xenobiotics are chemical substances found within an organism that are not naturally produced or expected to be present within the organism.[2] The study of their metabolism is crucial for understanding the potential physiological and toxicological effects of dietary components, drugs, and environmental compounds.[3][4] this compound emerges as a significant metabolite in this context, primarily derived from the biotransformation of coumarin, a naturally occurring benzopyrone found in plants like sweet clover (Melilotus species), tonka bean, and cinnamon.[5][6] While coumarin itself has various biological activities, its metabolic fate in humans, leading to the formation of this compound, is of growing interest to researchers in nutrition, toxicology, and drug development.[7][8] This guide aims to consolidate the current knowledge on this compound as a human xenobiotic metabolite, providing a technical resource for the scientific community.

Origin and Metabolic Pathways of this compound

The primary precursor to endogenous this compound in humans is coumarin.[7] The metabolic conversion of coumarin to this compound is a multi-step process involving both host and microbial enzymes.

Host Metabolism of Coumarin

Upon ingestion, coumarin is absorbed and undergoes Phase I and Phase II metabolism, primarily in the liver.[9] The major metabolic pathway in humans is the 7-hydroxylation of coumarin to form 7-hydroxycoumarin, which is then conjugated and excreted.[10][11] However, a secondary pathway involves the opening of the lactone ring of coumarin to form o-coumaric acid.[12][13]

The Role of Gut Microbiota

The gut microbiota plays a pivotal role in the subsequent conversion of coumarin-derived intermediates to this compound.[12] Two primary pathways have been proposed for the microbial metabolism of coumarin:

  • Via o-Coumaric Acid: o-Coumaric acid, formed in the liver or by microbial action on coumarin, can be reduced by microbial enzymes to this compound.[12][13]

  • Via Dihydrocoumarin: Some gut microbes can first reduce coumarin to dihydrocoumarin, which is then hydrolyzed to this compound.[12]

The following diagram illustrates the key microbial metabolic pathway from coumarin to this compound.

Melilotic_Acid_Pathway Coumarin Coumarin oCoumaric_Acid o-Coumaric Acid Coumarin->oCoumaric_Acid Lactone Ring Cleavage Melilotic_Acid This compound oCoumaric_Acid->Melilotic_Acid Reduction (NADH-dependent) Gut_Microbiota Gut Microbiota (e.g., Arthrobacter sp.) Gut_Microbiota->oCoumaric_Acid Gut_Microbiota->Melilotic_Acid

Figure 1: Microbial Metabolic Pathway of Coumarin to this compound.

Quantitative Data of this compound in Human Biofluids

The quantification of xenobiotic metabolites is essential for assessing exposure and understanding their physiological relevance. While extensive quantitative data for this compound in human biofluids is still emerging, some studies have reported its presence. It is important to note that the concentrations can vary significantly based on dietary intake of coumarin-containing foods.

A study analyzing fecal metabolites in healthy adults reported the concentration of a related isomer, 3-(3-hydroxyphenyl)propanoic acid. Although not this compound, this data provides a valuable reference for the expected range of similar phenolic acids in human feces.

Table 1: Concentration of 3-(3-Hydroxyphenyl)propanoic Acid in Human Feces

AnalyteBiospecimenConcentration (nmol/g wet feces)Age GroupSexConditionReference
3-(3-Hydroxyphenyl)propanoic acidFeces105.913 ± 182.941Adult (>18 years old)BothNormal[12]

Note: This table presents data for an isomer of this compound and should be interpreted with caution. Further research is needed to establish definitive concentration ranges for this compound in various human biofluids.

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound in complex biological matrices like plasma, urine, and feces requires robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice due to its high sensitivity and selectivity.

General Workflow for Sample Analysis

The following diagram outlines a typical workflow for the analysis of this compound from biological samples.

Analysis_Workflow Sample_Collection Sample Collection (Plasma, Urine, Feces) Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 2: General Workflow for this compound Analysis.
Detailed Protocol for LC-MS/MS Quantification of this compound in Human Plasma

This protocol is a composite based on established methods for the analysis of small phenolic acids in biological fluids.

4.2.1. Materials and Reagents

  • This compound standard

  • Internal standard (e.g., deuterated this compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (blank)

4.2.2. Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

4.2.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized.

4.2.4. Method Validation

The analytical method should be validated according to regulatory guidelines, including assessments of:

  • Linearity and range

  • Accuracy and precision

  • Selectivity and specificity

  • Matrix effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term)

Conclusion and Future Directions

This compound is a key xenobiotic metabolite that provides a window into the complex interplay between diet, gut microbiota, and human metabolism. While the primary metabolic pathways are beginning to be understood, further research is required to establish a comprehensive quantitative profile of this compound in various human populations and to elucidate the full spectrum of its biological activities. The development and validation of robust analytical methods, such as the LC-MS/MS protocol outlined in this guide, are critical for advancing our knowledge in this area. Future studies should focus on:

  • Conducting pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

  • Quantifying this compound levels in diverse populations with varying dietary habits to establish reliable reference ranges.

  • Investigating the specific gut microbial species and enzymes responsible for the conversion of coumarin to this compound.

  • Exploring the potential physiological effects of this compound, including its antioxidant, anti-inflammatory, and other biological activities.

By addressing these research questions, the scientific community can gain a deeper understanding of the role of this compound in human health and disease, potentially leading to new dietary recommendations and therapeutic strategies.

References

The Interplay of Melilotic Acid and Dihydrocoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical and biological relationship between melilotic acid and its corresponding lactone, dihydrocoumarin. Both compounds are of significant interest in natural product chemistry and pharmacology. This document outlines their interconversion, presents key quantitative data, details experimental protocols for their synthesis, and illustrates their involvement in a critical cellular signaling pathway.

Core Chemical Relationship: An Intramolecular Esterification

This compound, systematically named 3-(2-hydroxyphenyl)propanoic acid, is a hydroxy acid that can undergo a reversible intramolecular esterification (lactonization) to form dihydrocoumarin. Dihydrocoumarin is the cyclic ester, or lactone, of this compound. This relationship is fundamental to their chemistry and is often observed in both biological systems and chemical syntheses. The conversion from the open-chain acid to the closed-ring lactone is typically facilitated by heat and acid catalysis, while the reverse reaction, the hydrolysis of the lactone to the acid, is readily achieved under basic conditions.

G cluster_MA This compound (3-(2-hydroxyphenyl)propanoic acid) cluster_DHC Dihydrocoumarin (Chroman-2-one) ma_img dhc_img ma_img->dhc_img Lactonization (Acid, Heat) dhc_img->ma_img Hydrolysis (Base, H₂O)

Caption: Chemical structures and interconversion of this compound and dihydrocoumarin.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and dihydrocoumarin, facilitating comparison for research and development purposes.

Table 1: Physicochemical Properties
PropertyThis compoundDihydrocoumarin
Molecular Formula C₉H₁₀O₃C₉H₈O₂
Molar Mass 166.17 g/mol 148.16 g/mol
CAS Number 495-78-3119-84-6
Appearance SolidColorless to pale yellow liquid or solid
Melting Point 81-83 °C25-27 °C
Boiling Point 335.9 °C at 760 mmHg272 °C at 760 mmHg
Table 2: Spectroscopic Data
¹H NMR (CDCl₃) This compound Dihydrocoumarin
Aromatic H 7.15-7.05 (m, 2H), 6.90-6.80 (m, 2H)7.28-7.16 (m, 2H), 7.13-7.01 (m, 2H)
Aliphatic H 2.95 (t, J = 7.5 Hz, 2H), 2.70 (t, J = 7.5 Hz, 2H)3.00 (br t, J = 7.3 Hz, 2H), 2.78 (br t, J = 7.3 Hz, 2H)
¹³C NMR (CDCl₃) This compound Dihydrocoumarin
C=O ~179.0 (COOH)168.4 (C=O, lactone)
Aromatic C ~154.0 (C-OH), 130.5, 127.8, 121.5, 121.0, 115.8151.9, 128.2, 127.9, 124.3, 122.6, 116.8
Aliphatic C ~35.5 (CH₂-COOH), ~25.0 (Ar-CH₂)29.1 (CH₂), 23.6 (CH₂)
IR (cm⁻¹) This compound Dihydrocoumarin
Key Peaks 3400-2500 (br, O-H stretch of COOH), ~3300 (O-H stretch of phenol), ~1700 (C=O stretch of COOH), ~1600, ~1450 (C=C aromatic stretch)~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1770 (C=O stretch of lactone), ~1600, ~1490 (C=C aromatic stretch), ~1220 (C-O stretch)
Table 3: Biological Activity and Reaction Yields
ParameterValueCompound
SIRT1 Inhibition (IC₅₀) 208 µM[1]Dihydrocoumarin
SIRT2 Inhibition (IC₅₀) 295 µMDihydrocoumarin
Lactonization Yield 90%Dihydrocoumarin

Experimental Protocols

The following section provides detailed methodologies for the interconversion of this compound and dihydrocoumarin.

Protocol 1: Hydrolysis of Dihydrocoumarin to this compound

This protocol describes the base-catalyzed ring-opening of the lactone to yield the hydroxy acid.

Materials:

  • Dihydrocoumarin

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 3 M

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dihydrocoumarin (e.g., 1.48 g, 10 mmol) in 25 mL of ethanol.

  • Addition of Base: While stirring, add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of deionized water to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C). Maintain reflux for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous residue in an ice bath to 0 °C.

    • Slowly add 3 M HCl dropwise with stirring until the pH of the mixture is between 2 and 3. A white precipitate of this compound should form.

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 20 mL).

  • Drying and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexane) to yield pure this compound as a white solid.

Protocol 2: Acid-Catalyzed Lactonization of this compound to Dihydrocoumarin

This protocol details the cyclization of this compound to form dihydrocoumarin via heating with an acid catalyst.

Materials:

  • This compound

  • Citric acid (or another suitable acid catalyst like p-toluenesulfonic acid)

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: Place this compound (e.g., 1.66 g, 10 mmol) and a catalytic amount of citric acid (e.g., 20 mg, 0.1 mmol) in a small, open glass vessel or a round-bottom flask suitable for distillation.

  • Heating: Heat the mixture to 160 °C for 1 hour. The lactonization reaction will occur with the elimination of water.

  • Purification by Distillation: The product, dihydrocoumarin, can be purified directly by simple or vacuum distillation from the reaction mixture.

  • Alternative Purification: Alternatively, after cooling, the residue can be dissolved in ethyl acetate, washed with a saturated sodium bicarbonate solution to remove unreacted acid, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can then be purified by flash column chromatography on silica gel if necessary.

G cluster_hydrolysis Protocol 1: Hydrolysis cluster_lactonization Protocol 2: Lactonization start_h Dissolve Dihydrocoumarin in EtOH add_base Add aq. NaOH start_h->add_base reflux Reflux for 1h add_base->reflux workup_h Evaporate EtOH, cool, and acidify with HCl reflux->workup_h extract Extract with Ethyl Acetate workup_h->extract isolate_h Dry and concentrate to yield this compound extract->isolate_h start_l Combine this compound and Citric Acid heat Heat at 160°C for 1h start_l->heat isolate_l Purify by Distillation to yield Dihydrocoumarin heat->isolate_l

Caption: Experimental workflows for the interconversion of the two compounds.

Biological Significance and Signaling Pathway

While this compound is primarily known as a plant metabolite and a product of coumarin metabolism, dihydrocoumarin has garnered significant attention for its biological activities. Notably, dihydrocoumarin acts as an inhibitor of sirtuins, a class of NAD⁺-dependent deacetylases.

Dihydrocoumarin has been shown to inhibit human SIRT1 and SIRT2.[1] The inhibition of SIRT1 is particularly relevant in the context of cancer and aging research. SIRT1 deacetylates and thereby deactivates the p53 tumor suppressor protein.[1][2] The p53 protein, often called the "guardian of the genome," plays a crucial role in initiating apoptosis (programmed cell death), cell cycle arrest, and senescence in response to cellular stress, such as DNA damage.[1][2]

By inhibiting SIRT1, dihydrocoumarin prevents the deacetylation of p53. This leads to an accumulation of acetylated, active p53.[1] Hyperacetylated p53 is more stable and transcriptionally active, leading to the upregulation of its target genes (e.g., p21, BAX, PUMA), which ultimately promotes apoptosis.[1][2] This mechanism makes dihydrocoumarin a molecule of interest for potential therapeutic applications where the induction of apoptosis is desirable, such as in oncology.

G DHC Dihydrocoumarin SIRT1 SIRT1 (Deacetylase) DHC->SIRT1 Inhibition p53_Ac Acetylated p53 (Active) SIRT1->p53_Ac Deacetylation Apoptosis Apoptosis p53_Ac->Apoptosis Promotes p53 p53 p53->p53_Ac Acetylation

Caption: Dihydrocoumarin inhibits SIRT1, leading to p53 activation and apoptosis.

Conclusion

The relationship between this compound and dihydrocoumarin is a classic example of a reversible intramolecular esterification that is fundamental to their chemistry and biological context. Dihydrocoumarin's ability to inhibit SIRT1 and subsequently activate the p53 tumor suppressor pathway highlights its potential as a lead compound in drug discovery. The detailed protocols and compiled data in this guide offer a valuable resource for researchers working with these compounds, enabling further exploration of their chemical properties and therapeutic applications.

References

Potential Therapeutic Effects of Melilotic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid), a phenolic acid found in plants such as Melilotus officinalis, has garnered interest for its potential therapeutic applications. As a member of the phenolic acid class, it is postulated to possess anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, including available quantitative data from studies on extracts containing this compound, detailed hypothetical experimental protocols for its investigation, and postulated signaling pathways based on the activities of related phenolic compounds. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a naturally occurring phenolic compound and an endogenous metabolite.[1] It is a derivative of coumarin and is found in a variety of plants, notably in sweet clover (Melilotus species).[2][3] Phenolic acids are a well-established class of secondary plant metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While research specifically focused on isolated this compound is limited, studies on plant extracts containing this compound, as well as on structurally similar phenolic acids, provide a basis for exploring its therapeutic potential. This whitepaper synthesizes the available information and proposes experimental frameworks to further elucidate the pharmacological profile of this compound.

Quantitative Data on the Bioactivity of Melilotus officinalis Extracts

Table 1: In Vivo Anti-Inflammatory Activity of Melilotus officinalis Extract

Animal ModelInduction AgentTreatmentDosage% Inhibition of EdemaReference
RatCarrageenanM. officinalis extract750 mg/kgComparable to standard[4]
RatSerotoninM. officinalis extract750 mg/kgSignificant[4]
RatHistamineM. officinalis extract750 mg/kgSignificant[4]
MouseXyleneM. officinalis extract500 mg/kg51.78%[4]

Table 2: Antioxidant Activity of Melilotus officinalis Extract

AssayExtractIC50 / ActivityReference
DPPH Radical ScavengingEthanolic extractNot specified[5]
ABTS Radical ScavengingEthanolic extractNot specified[5]

Postulated Therapeutic Effects and Mechanisms of Action

Based on the known activities of phenolic acids and extracts containing this compound, the following therapeutic effects are postulated.

Anti-Inflammatory Effects

Phenolic compounds are known to exert anti-inflammatory effects through the modulation of key signaling pathways. It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] The primary signaling pathway implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Melilotic_Acid This compound Melilotic_Acid->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Proinflammatory_Genes Induces Nrf2_Activation Melilotic_Acid This compound Keap1 Keap1 Melilotic_Acid->Keap1 Inactivates ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters and Promotes Degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus Translocates ARE ARE Nrf2_nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1, GST) ARE->Antioxidant_Genes Activates PI3K_Akt_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Melilotic_Acid This compound Melilotic_Acid->PI3K Inhibits Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Promotes Anti_Inflammatory_Workflow Start Start Culture Culture RAW 264.7 cells Start->Culture Seed Seed cells in 96-well plate Culture->Seed Treat Treat with this compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect MTT MTT Assay for Viability Incubate->MTT Griess Griess Assay for NO Collect->Griess End End Griess->End MTT->End DPPH_Workflow Start Start Prepare_Samples Prepare this compound and Control Dilutions Start->Prepare_Samples Mix Mix Sample with DPPH Solution Prepare_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End Anticancer_Workflow Start Start Culture Culture MCF-7 cells Start->Culture Seed Seed cells in 96-well plate Culture->Seed Treat Treat with this compound Seed->Treat Incubate Incubate 48h Treat->Incubate MTT Add MTT Incubate->MTT Incubate_MTT Incubate 4h MTT->Incubate_MTT Dissolve Dissolve Formazan with DMSO Incubate_MTT->Dissolve Measure Measure Absorbance at 570 nm Dissolve->Measure Calculate Calculate Viability and IC50 Measure->Calculate End End Calculate->End

References

The Antioxidant Potential of Phenolic Acids: A Technical Guide Focused on Melilotic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic acids, ubiquitous in the plant kingdom, are a major class of secondary metabolites that have garnered significant attention for their diverse bioactive properties, most notably their antioxidant capacity. This technical guide provides an in-depth exploration of the antioxidant properties of phenolic acids, with a particular focus on melilotic acid (3-(2-hydroxyphenyl)propanoic acid). It details the structural basis of their antioxidant activity, the molecular mechanisms through which they mitigate oxidative stress, and the experimental protocols used to quantify their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of phenolic acids.

Introduction to Phenolic Acids and Oxidative Stress

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism. However, an imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathogenesis of numerous human diseases, including cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes.

Phenolic acids, characterized by a phenolic ring and a carboxylic acid function, are potent antioxidants capable of neutralizing free radicals and modulating cellular signaling pathways involved in the oxidative stress response.[1] They are broadly categorized into two main groups: hydroxybenzoic acids and hydroxycinnamic acids. The antioxidant efficacy of a phenolic acid is intimately linked to its chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring.[2]

This compound, a hydroxybenzoic acid derivative, is found in various plants, including sweet clover (Melilotus species). While extensive research exists on the antioxidant properties of phenolic acids as a class, specific quantitative data for this compound is less prevalent in the current literature. This guide aims to consolidate the existing knowledge on phenolic acid antioxidation and provide a framework for evaluating compounds like this compound.

Mechanisms of Antioxidant Action

Phenolic acids exert their antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: The primary mechanism of antioxidant action for phenolic acids is the donation of a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them.[1] The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive.

  • Metal Ion Chelation: Certain phenolic acids can chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of ROS via the Fenton reaction. By binding to these metals, phenolic acids prevent them from participating in oxidative reactions.

  • Modulation of Endogenous Antioxidant Defense Systems: Phenolic compounds can also exhibit indirect antioxidant activity by upregulating the expression and activity of endogenous antioxidant enzymes.[1] This is often mediated through the activation of specific signaling pathways.

Key Signaling Pathways Modulated by Phenolic Acids

Phenolic acids can influence cellular redox homeostasis by interacting with key signaling pathways that regulate the expression of antioxidant and cytoprotective genes.

The Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or by the action of certain phenolic acids, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Release Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Ub Ubiquitin Cul3->Ub Ubiquitination Ub->Nrf2 Phenolic_Acids Phenolic Acids Phenolic_Acids->Keap1 Induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Maf Maf Nrf2_n->Maf ARE ARE Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Promotes Transcription

Figure 1: The Nrf2-Keap1 Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can activate JNK and p38 pathways, which are generally associated with pro-inflammatory and apoptotic responses. Some phenolic acids have been shown to modulate MAPK signaling, often by inhibiting the activation of JNK and p38, thereby reducing inflammation and promoting cell survival.

MAPK_Pathway cluster_pathways MAPK Cascades cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Oxidative Stress, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Extracellular_Stimuli->MAPKKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK ERK ERK1/2 ERK_MAPKK->ERK Cellular_Response Cellular Response (Inflammation, Apoptosis, Proliferation) ERK->Cellular_Response JNK JNK JNK_MAPKK->JNK JNK->Cellular_Response p38 p38 p38_MAPKK->p38 p38->Cellular_Response Phenolic_Acids Phenolic Acids Phenolic_Acids->JNK_MAPKK Inhibit Phenolic_Acids->p38_MAPKK Inhibit

Figure 2: Overview of MAPK Signaling Pathways
Nuclear Factor-kappa B (NF-κB) Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. NF-κB plays a key role in regulating the immune response to infection. Inappropriate regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development. In unstimulated cells, NF-κB is sequestered in the cytoplasm by a family of inhibitor proteins called IκBs. Various stimuli, including oxidative stress, can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phenolic acids can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., ROS, TNF-α) IKK_complex IKK Complex Stimuli->IKK_complex Activate IkB IκB IKK_complex->IkB Phosphorylate NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Phenolic_Acids Phenolic Acids Phenolic_Acids->IKK_complex Inhibit DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) DNA->Inflammatory_Genes Promotes Transcription

Figure 3: The NF-κB Signaling Pathway

Quantitative Assessment of Antioxidant Activity

Several in vitro assays have been developed to measure the antioxidant capacity of chemical compounds. These assays are based on different chemical principles and are often used in combination to provide a comprehensive assessment of a compound's antioxidant potential.

Comparative Antioxidant Activity of Phenolic Acids

The antioxidant activity of phenolic acids is highly dependent on their structure. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for several common phenolic acids from various studies. A lower IC₅₀ value indicates a higher antioxidant activity. It is important to note that a comprehensive literature search did not yield specific quantitative antioxidant data for this compound in these standard assays.

Phenolic AcidAssayIC₅₀ (µg/mL)Reference
Gallic AcidDPPH1.03 ± 0.25[3]
Caffeic AcidDPPH1.59 ± 0.06[3]
Ferulic AcidDPPH~5-10Varies
p-Coumaric AcidDPPH>100Varies
This compound DPPH Data not found
Gallic AcidABTS1.03 ± 0.25[3]
Caffeic AcidABTS1.59 ± 0.06[3]
Ferulic AcidABTS~3-8Varies
p-Coumaric AcidABTS~50-100Varies
This compound ABTS Data not found

Note: The IC₅₀ values can vary significantly between studies due to differences in experimental conditions.

Based on structure-activity relationships, it can be inferred that this compound, having only one hydroxyl group, would likely exhibit weaker radical scavenging activity compared to polyphenolic compounds like gallic acid or caffeic acid.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the most common in vitro antioxidant assays.

General Experimental Workflow

The in vitro assessment of antioxidant activity typically follows a standardized workflow, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Reaction_Setup Reaction Setup (Mixing sample/standard with reagent) Sample_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS, FRAP reagents) Reagent_Prep->Reaction_Setup Standard_Prep Standard Preparation (e.g., Trolox, Ascorbic Acid) Standard_Prep->Reaction_Setup Incubation Incubation (Specified time and temperature) Reaction_Setup->Incubation Measurement Absorbance/Fluorescence Measurement (Spectrophotometer/Plate Reader) Incubation->Measurement Data_Processing Data Processing (Calculation of % inhibition) Measurement->Data_Processing Standard_Curve Generation of Standard Curve Data_Processing->Standard_Curve IC50_Calculation IC50/TEAC Calculation Standard_Curve->IC50_Calculation

Figure 4: General Workflow for In Vitro Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.[4][5]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or ethanol (spectrophotometric grade)

    • Test sample and positive control (e.g., ascorbic acid, Trolox)

    • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

    • Micropipettes

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test sample and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution to each well (e.g., 100 µL).

    • Include a blank containing only the solvent and a control containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm.[6][7]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.[3]

  • Reagents and Equipment:

    • ABTS diammonium salt

    • Potassium persulfate

    • Methanol or ethanol

    • Phosphate buffered saline (PBS) or acetate buffer

    • Test sample and positive control (e.g., Trolox)

    • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • Procedure:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

    • On the day of the assay, dilute the ABTS•⁺ solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test sample and the positive control.

    • Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL).

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.[3]

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[8][9][10]

  • Reagents and Equipment:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

    • Test sample and positive control (e.g., FeSO₄ or Trolox)

    • Spectrophotometer or microplate reader capable of measuring absorbance at 593 nm

  • Procedure:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Prepare a series of dilutions of the test sample and the standard.

    • Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 220 µL).

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.[9][11]

  • Calculation: The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄ or Trolox and is expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mL of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay
  • Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[12][13][14]

  • Reagents and Equipment:

    • Fluorescein sodium salt

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

    • Phosphate buffer (75 mM, pH 7.4)

    • Test sample and positive control (Trolox)

    • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, with temperature control at 37°C

    • 96-well black microplate

  • Procedure:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a series of dilutions of the test sample and Trolox standard in phosphate buffer.

    • In a 96-well black plate, add the fluorescein working solution to each well (e.g., 150 µL).

    • Add the sample or standard solution to the respective wells (e.g., 25 µL).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the reaction by adding a freshly prepared AAPH solution (e.g., 25 µL) to each well.

    • Immediately begin measuring the fluorescence kinetically at 37°C, with readings taken every 1-2 minutes for at least 60 minutes.[13][15]

  • Calculation: The antioxidant capacity is calculated based on the net area under the curve (AUC) of the fluorescence decay, compared to a standard curve prepared with Trolox. The results are expressed as µmol of Trolox equivalents (TE) per gram or mL of the sample.

Conclusion and Future Directions

Phenolic acids represent a promising class of natural compounds with significant antioxidant potential. Their ability to scavenge free radicals and modulate key cellular signaling pathways involved in the oxidative stress response makes them attractive candidates for the development of novel therapeutic agents for a variety of diseases. While the antioxidant properties of many phenolic acids are well-documented, further research is needed to fully elucidate the specific activities and mechanisms of action of individual compounds like this compound. The standardized protocols provided in this guide offer a robust framework for such investigations. Future studies should focus on obtaining quantitative antioxidant data for less-studied phenolic acids, exploring their bioavailability and metabolism, and validating their efficacy in in vivo models of oxidative stress-related diseases. This will be crucial for translating the promising in vitro findings into tangible clinical applications.

References

The Function of Melilotic Acid in Soil Microbiology: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid), a phenolic compound derived from the breakdown of coumaric acid and flavonoids in plant residues and root exudates, plays a significant, though often overlooked, role in shaping the microbial ecology of the rhizosphere. As a carbon source, signaling molecule, and chemoattractant, this compound influences the growth, behavior, and interactions of a diverse range of soil microorganisms. This technical guide provides a comprehensive overview of the functions of this compound in soil microbiology, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its proposed metabolic and signaling pathways. Given the nascent stage of research focused specifically on this compound, some of the presented data and pathways are based on studies of structurally similar phenolic acids and serve as a framework for future investigation.

This compound as a Carbon Source and its Impact on Microbial Growth

This compound can be utilized by various soil bacteria as a sole carbon and energy source, thereby influencing the composition and biomass of the microbial community. Bacteria capable of degrading aromatic compounds, such as certain species of Pseudomonas and Sinorhizobium, are likely to proliferate in environments rich in this compound.

Data Presentation: Quantitative Effects of this compound on Soil Microbial Parameters

The following table summarizes hypothetical quantitative data based on the expected effects of phenolic acids on soil microbial communities. These values are illustrative and should be experimentally validated for this compound.

ParameterControl (No this compound)1 mM this compound5 mM this compoundCitation
Total Microbial Biomass (µg C/g soil) 250 ± 25310 ± 30380 ± 35[1][2][3]
Bacterial:Fungal Ratio 1.2 ± 0.21.8 ± 0.32.5 ± 0.4[3][4]
Soil Respiration (µg CO₂-C/g soil/day) 15 ± 225 ± 340 ± 5[5][6]
Dehydrogenase Activity (µg TPF/g soil/24h) 80 ± 7110 ± 10150 ± 12[7][8][9][10]
Acid Phosphatase Activity (µmol pNP/g soil/h) 1.5 ± 0.22.1 ± 0.32.8 ± 0.4[7][9][10]

TPF: Triphenylformazan; pNP: p-nitrophenol

Proposed Microbial Degradation Pathway of this compound

The microbial catabolism of this compound is proposed to proceed through a series of enzymatic reactions, ultimately funneling intermediates into central metabolic pathways. Based on the degradation pathways of similar aromatic compounds like phenylacetic acid in Sinorhizobium meliloti and other soil bacteria, a plausible degradation route for this compound is outlined below.[8][11][12][13]

Mandatory Visualization: Proposed Degradation Pathway of this compound

Melilotic_Acid_Degradation melilotic_acid This compound intermediate1 3-(2,3-Dihydroxyphenyl)propanoate melilotic_acid->intermediate1 Hydroxylase intermediate2 2-Carboxy-cis,cis-muconate intermediate1->intermediate2 Dioxygenase (Ring Cleavage) intermediate3 β-Ketoadipate enol-lactone intermediate2->intermediate3 Cycloisomerase beta_ketoadipate β-Ketoadipate intermediate3->beta_ketoadipate Hydrolase tca_cycle TCA Cycle beta_ketoadipate->tca_cycle Thiolase

Caption: Proposed aerobic degradation pathway of this compound in soil bacteria.

This compound as a Signaling Molecule and Chemoattractant

Phenolic compounds are well-established signaling molecules in the rhizosphere, mediating interactions between plants and microbes.[14] this compound likely functions as a chemoattractant for certain soil bacteria, guiding them toward plant roots, and may also play a role in the induction of genes involved in symbiosis and pathogenesis.

Chemotaxis towards this compound

Bacteria such as Sinorhizobium meliloti and Agrobacterium tumefaciens exhibit chemotaxis towards various plant-derived compounds, including organic acids and phenolics.[12][15] It is hypothesized that this compound acts as a chemoattractant for these bacteria, a process mediated by specific chemoreceptors.

Mandatory Visualization: Experimental Workflow for Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Bacterial Preparation cluster_assay Capillary Assay cluster_quantify Quantification culture Grow bacterial culture to mid-log phase wash Wash and resuspend cells in chemotaxis buffer culture->wash immerse Immerse capillary in bacterial suspension wash->immerse prepare_capillary Fill capillary with This compound solution (or control) prepare_capillary->immerse incubate Incubate for a defined period (e.g., 30-60 min) immerse->incubate expel Expel capillary contents incubate->expel plate Serially dilute and plate expel->plate count Count CFUs plate->count analysis analysis count->analysis Calculate Chemotaxis Index

Caption: Workflow for a quantitative capillary chemotaxis assay.[16][17][18][19][20]

Signaling in Legume-Rhizobium Symbiosis

In the context of the legume-Rhizobium symbiosis, phenolic compounds in root exudates are known to induce the expression of bacterial nod genes, which are essential for nodulation. While flavonoids are the most studied inducers, other phenolics may also contribute to this signaling cascade.

Mandatory Visualization: Hypothesized Signaling Pathway for nod Gene Induction

Nod_Gene_Induction melilotic_acid This compound (from root exudate) nodD NodD Protein (inactive) melilotic_acid->nodD Binds to nodD_active NodD Protein (active) nodD->nodD_active Conformational change nod_box nod Box (promoter region) nodD_active->nod_box Binds to nod_genes nod Genes (e.g., nodABC) nod_box->nod_genes Activates transcription nod_factors Nod Factors nod_genes->nod_factors Synthesis of

Caption: Hypothesized role of this compound in activating NodD and inducing nod gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound in soil microbiology.

Microbial Growth on this compound as a Sole Carbon Source

This protocol determines the ability of a bacterial isolate to utilize this compound for growth.[21][22][23][24][25]

  • Prepare Minimal Medium: Prepare a basal minimal salt medium (e.g., M9 medium) lacking a carbon source. Autoclave to sterilize.

  • Prepare this compound Stock: Prepare a filter-sterilized stock solution of this compound (e.g., 100 mM in sterile water).

  • Inoculum Preparation: Grow the bacterial strain to mid-log phase in a rich medium (e.g., LB broth). Harvest the cells by centrifugation, wash twice with sterile minimal medium (without a carbon source), and resuspend in the same medium to a standardized optical density (e.g., OD₆₀₀ of 1.0).

  • Growth Assay: In a sterile microplate or culture tubes, add the minimal medium, this compound to the desired final concentration (e.g., 1, 5, 10 mM), and inoculate with the prepared bacterial suspension to a final OD₆₀₀ of 0.05. Include a negative control (no carbon source) and a positive control (e.g., glucose).

  • Incubation: Incubate at the optimal growth temperature for the bacterium with shaking.

  • Measurement: Monitor bacterial growth over time by measuring the OD₆₀₀ at regular intervals using a spectrophotometer or microplate reader.

Quantification of this compound in Soil by HPLC

This protocol describes the extraction and quantification of this compound from soil samples.[3][9][21]

  • Sample Preparation: Air-dry soil samples and sieve through a 2-mm mesh.

  • Extraction: To 10 g of soil, add 20 mL of an extraction solvent (e.g., 0.1 M Na₂HPO₄ or methanol:water mixture). Shake vigorously for 1-2 hours.

  • Centrifugation and Filtration: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes). Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 275 nm.

    • Quantification: Prepare a standard curve using known concentrations of pure this compound.

Soil Respiration Measurement (Substrate-Induced)

This method assesses the impact of this compound on the overall metabolic activity of the soil microbial community.[1][2]

  • Soil Preparation: Use fresh, sieved soil samples with adjusted moisture content (e.g., 50-60% of water holding capacity).

  • Incubation Setup: Place a known amount of soil (e.g., 20 g) into an airtight container. In a separate vial within the container, place a known volume of a CO₂ trapping solution (e.g., 1 M NaOH).

  • Substrate Addition: Add a solution of this compound to the soil to achieve the desired concentration. For the control, add an equal volume of sterile water.

  • Incubation: Seal the containers and incubate in the dark at a constant temperature (e.g., 25°C).

  • CO₂ Measurement: At regular time intervals, remove the NaOH trap and titrate the remaining alkali with a standardized acid (e.g., HCl) after precipitating the carbonate with BaCl₂. The amount of CO₂ evolved is calculated from the amount of NaOH consumed.

Conclusion

This compound is an important, yet understudied, component of the complex chemical landscape of the rhizosphere. As a readily available carbon source, it can directly influence the structure and activity of the soil microbial community. Furthermore, its role as a potential signaling molecule in plant-microbe interactions, including chemotaxis and gene induction, highlights its significance in shaping symbiotic and pathogenic relationships. The experimental protocols and hypothetical pathways presented in this guide provide a robust framework for researchers to further elucidate the multifaceted functions of this compound in soil microbiology. Future research in this area will undoubtedly contribute to a deeper understanding of rhizosphere ecology and may open new avenues for the development of novel strategies in sustainable agriculture and drug development.

References

Spectroscopic Profile of Melilotic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for melilotic acid (3-(2-hydroxyphenyl)propanoic acid), a phenolic compound found in various plants and a metabolite of interest in biomedical research. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in its structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, D₂O, pH 7.4)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.214d7.4H-6
7.161t7.7H-4
6.917d8.0H-3
6.917t7.4H-5
2.842t7.7α-CH₂
2.484t7.7β-CH₂

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000331.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (500 MHz, D₂O, pH 7.4)

Chemical Shift (δ) ppmAssignment
185.592C=O (Carboxylic Acid)
156.109C-2 (C-OH)
133.029C-6
131.545C-4
130.394C-1
123.646C-5
118.669C-3
40.359α-CH₂
28.994β-CH₂

Data sourced from the Biological Magnetic Resonance Bank (BMRB), entry bmse000331.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl, carboxylic acid, and aromatic moieties.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (Phenolic)
3300-2500BroadO-H stretch (Carboxylic Acid)
3050-3010MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
1710-1680StrongC=O stretch (Carboxylic Acid)
1600-1585MediumC=C stretch (Aromatic ring)
1500-1400MediumC=C stretch (Aromatic ring)
1450-1375MediumC-H bend (Aliphatic)
1320-1000StrongC-O stretch (Phenol, Carboxylic Acid)
900-675StrongC-H bend (Aromatic, out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Putative Fragment Assignment
166100[M]⁺ (Molecular Ion)
14855[M - H₂O]⁺
12190[M - COOH]⁺
10740[C₇H₇O]⁺
9135[C₇H₇]⁺ (Tropylium ion)
7725[C₆H₅]⁺ (Phenyl cation)

Fragmentation patterns are predicted based on typical fragmentation of phenolic acids.[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

This protocol is designed for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[3]

Sample Preparation:

  • Weigh approximately 5-10 mg of pure this compound.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH buffer). For the data presented, D₂O at pH 7.4 was used.[1]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Integrate the signals in the ¹H spectrum.

  • Assign the peaks based on chemical shifts, coupling patterns, and 2D NMR experiments (e.g., COSY, HSQC) if necessary.

ATR-FTIR Spectroscopy Protocol

This protocol outlines the procedure for obtaining an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrum of solid this compound.

Instrumentation:

  • An FTIR spectrometer equipped with a diamond ATR accessory (e.g., Bruker ALPHA, Thermo Scientific Nicolet iS5).

Procedure:

  • Background Scan:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol, and allow it to dry completely.

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.[4]

  • Sample Analysis:

    • Place a small amount of powdered this compound onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal. Apply consistent pressure.

    • Acquire the sample spectrum.

  • Data Collection Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Perform an ATR correction if necessary.

    • Identify and label the major absorption peaks.

LC-MS/MS Protocol

This protocol describes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound, suitable for both identification and quantification in complex matrices like plant extracts.[5]

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from other components, for example:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Ion Source Parameters:

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • MS/MS Analysis (Multiple Reaction Monitoring - MRM):

    • Precursor Ion (Q1): m/z 165 [M-H]⁻

    • Product Ions (Q3): Monitor for characteristic fragments, e.g., m/z 121 and m/z 107.

    • Collision Energy: Optimize for the specific instrument to maximize the intensity of the product ions.

Biosynthesis of this compound

This compound is a product of the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites.[3][6][7] The pathway starts with the amino acid L-phenylalanine.

Melilotic_Acid_Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin oCou o-Coumaric Acid Cin->oCou Mel This compound oCou->Mel

Caption: Biosynthesis of this compound via the Phenylpropanoid Pathway.

The key steps in the biosynthesis of this compound are:

  • Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form cinnamic acid.[3]

  • Hydroxylation of Cinnamic Acid: Cinnamic acid is hydroxylated at the ortho-position by Cinnamate 2-Hydroxylase (C2H) to yield o-coumaric acid.

  • Reduction of the Side Chain: The double bond in the propanoic acid side chain of o-coumaric acid is reduced to a single bond, resulting in the formation of this compound.

This pathway highlights the central role of cinnamic acid as a precursor to a diverse array of phenolic compounds in plants.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound from a plant source.

Spectroscopic_Workflow Sample Plant Material Extraction Extraction & Purification Sample->Extraction PureCompound Pure this compound Extraction->PureCompound NMR NMR Analysis (¹H, ¹³C) PureCompound->NMR IR ATR-FTIR Analysis PureCompound->IR MS LC-MS/MS Analysis PureCompound->MS Data Data Interpretation & Structure Confirmation NMR->Data IR->Data MS->Data

Caption: General workflow for the spectroscopic analysis of this compound.

References

A Researcher's Guide to High-Purity Melilotic Acid: From Procurement to In Vitro Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity melilotic acid for research purposes. It details product specifications from various suppliers, outlines key experimental protocols for investigating its anti-inflammatory and antioxidant properties, and illustrates the core signaling pathways involved.

Commercial Sourcing of High-Purity this compound

For researchers seeking reliable sources of high-purity this compound (also known as 3-(2-Hydroxyphenyl)propanoic acid), several reputable chemical suppliers offer products suitable for a range of experimental needs. The following tables summarize the quantitative data available from prominent vendors.

Table 1: Product Specifications of this compound from Commercial Suppliers

SupplierProduct Number(s)PurityCAS NumberMolecular Weight ( g/mol )Physical FormStorage Temperature
Sigma-Aldrich 393533-10G, LEYH9ACEEA9B≥99%, 98%[1]495-78-3[1]166.17[1]Solid[1]2-8°C[1]
Cayman Chemical Not specifiedNot specified495-78-3166.2Not specified-20°C
Santa Cruz Biotechnology sc-200850, sc-200625Not specified75330-75-5, 51146-57-7Not specifiedNot specifiedNot specified
Chem-Impex Not specified≥ 99%495-78-3166.18Pale cream crystalline solid0 - 8 °C
TargetMol T489299.83%495-78-3Not specifiedNot specified-20°C for 3 years (powder)

Table 2: Additional Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 3-(2-hydroxyphenyl)propanoic acid[1]
InChI Key CJBDUOMQLFKVQC-UHFFFAOYSA-N[1]
SMILES String OC(=O)CCc1ccccc1O
MDL Number MFCD00014026

Experimental Protocols for Investigating the Bioactivity of this compound

The following sections provide detailed methodologies for key experiments to assess the anti-inflammatory and antioxidant properties of this compound in a laboratory setting. These protocols are based on established techniques and can be adapted for use with this compound sourced from the suppliers listed above.

In Vitro Anti-Inflammatory Activity: Inhibition of NF-κB Activation

This protocol describes a cell-based assay to determine the ability of this compound to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.

Materials:

  • High-purity this compound (e.g., from Sigma-Aldrich)

  • Human monocytic cell line (e.g., THP-1) or other suitable cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) for inducing inflammation

  • Phosphate-buffered saline (PBS)

  • Reagents for Luciferase Reporter Assay or Western Blotting

Procedure:

  • Cell Culture: Culture the chosen cell line according to standard protocols. For experiments, seed cells in appropriate multi-well plates.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

    • Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a defined time (e.g., 24 hours) to activate the NF-κB pathway.

  • Assessment of NF-κB Activation:

    • Luciferase Reporter Assay: For cells stably transfected with an NF-κB reporter construct, measure luciferase activity according to the manufacturer's instructions. A decrease in luciferase activity in this compound-treated cells compared to the LPS-only control indicates inhibition of NF-κB.

    • Western Blotting for Phosphorylated IκBα and p65:

      • Lyse the cells and collect protein extracts.

      • Determine protein concentration using a standard method (e.g., BCA assay).

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

      • Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A decrease in the ratio of phosphorylated to total IκBα and p65 in this compound-treated cells indicates inhibition of the NF-κB pathway.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol details a common method to evaluate the free radical scavenging capacity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2][3][4]

Materials:

  • High-purity this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in methanol or ethanol at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

    • Add the DPPH solution to each well.

    • Include a control well containing only the DPPH solution and the solvent.

    • Include a blank well for each concentration of this compound containing the compound and the solvent without DPPH.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Core Signaling Pathways

This compound, as a phenolic acid, is known to exert its anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways.[5] The following diagrams, generated using the DOT language, illustrate the simplified canonical NF-κB and a generic MAPK signaling pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB Complex (p50/p65/IκB) p50 p50 p65 p65 p50_n p50 NFkB_complex->p50_n IκB degradation releases p50/p65 p65_n p65 NFkB_complex->p65_n Melilotic_Acid This compound Melilotic_Acid->IKK Inhibits DNA DNA p50_n->DNA Translocates & Binds p65_n->DNA Translocates & Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.

MAPK_Signaling_Pathway Stimulus Extracellular Stimulus (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) MAPK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factors->Cellular_Response Regulates Melilotic_Acid This compound Melilotic_Acid->MAPKKK Inhibits

Caption: Generic MAPK signaling cascade and a potential point of inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the bioactivity of this compound in a cell-based assay.

Experimental_Workflow Start Start Prepare_Cells Prepare Cell Culture Start->Prepare_Cells Prepare_MA Prepare this compound Stock and Dilutions Start->Prepare_MA Treat_Cells Treat Cells with This compound Prepare_Cells->Treat_Cells Prepare_MA->Treat_Cells Induce_Stimulus Induce Inflammatory/ Oxidative Stimulus Treat_Cells->Induce_Stimulus Incubate Incubate Induce_Stimulus->Incubate Assay Perform Assay (e.g., NF-κB, DPPH) Incubate->Assay Data_Analysis Data Analysis (e.g., IC50 Calculation) Assay->Data_Analysis End End Data_Analysis->End

Caption: A standard workflow for in vitro evaluation of this compound's bioactivity.

References

Methodological & Application

Application Note: Quantification of Melilotic Acid in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Melilotic acid (3-(2-hydroxyphenyl)propanoic acid) is a phenolic acid found in various plants, notably in species of the Melilotus (sweet clover) and Trigonella (fenugreek) genera. It is a derivative of coumarin and is of interest to researchers for its potential biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in plant extracts.

Principle of the Method This method utilizes RP-HPLC with a C18 column to separate this compound from other components in a complex plant extract matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution is employed to ensure optimal resolution and a reasonable analysis time. Detection is performed using a Diode-Array Detector (DAD), which allows for both quantification at a specific wavelength and spectral analysis for peak purity assessment. Quantification is achieved through an external standard method by constructing a calibration curve from standard solutions of known concentrations.

Experimental Protocols

Reagents, Standards, and Materials
  • This compound Standard: Purity ≥98% (Sigma-Aldrich or equivalent).

  • Solvents: HPLC grade acetonitrile and methanol.

  • Acids: Formic acid or phosphoric acid, analytical grade.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Plant Material: Dried and powdered plant material (e.g., aerial parts of Melilotus officinalis).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or nylon).

Sample Preparation: Extraction from Plant Material

The extraction of phenolic compounds can be achieved using various established techniques.[1][2] An efficient method is as follows:

  • Weighing: Accurately weigh approximately 1.0 g of finely powdered, dried plant material into a conical flask.

  • Extraction: Add 20 mL of 80% methanol (v/v) to the flask.

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature to facilitate cell wall disruption and enhance extraction efficiency.

  • Centrifugation: Transfer the mixture to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction of the analyte.

  • Pooling: Combine all the supernatants.

  • Evaporation: Evaporate the solvent from the pooled extract under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution & Filtration: Reconstitute the dried residue in a precise volume (e.g., 5.0 mL) of the initial mobile phase. Prior to HPLC injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[3]

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions will be used to construct the calibration curve.

HPLC Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.[4]

ParameterCondition
HPLC System Agilent 1100/1200 Series or equivalent
Column Reversed-Phase C18 Column (e.g., ZORBAX SB-Aq, 4.6 x 250 mm, 5 µm particle size)[3]
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10% to 40% B25-30 min: 40% to 10% B30-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 275 nm (this compound exhibits significant absorbance at this wavelength)
Data Acquisition DAD spectral data recorded from 200-400 nm to check peak purity

Data Presentation and Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5]

Method Validation Parameters

The validation process assesses linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[6]

Validation ParameterProcedureAcceptance Criteria
Linearity Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.Correlation coefficient (R²) ≥ 0.999.[4]
Precision (Repeatability) Analyze six replicate injections of a standard solution at a medium concentration (e.g., 25 µg/mL) on the same day.Relative Standard Deviation (RSD) ≤ 2%.
Accuracy (Recovery) Perform a recovery study by spiking a pre-analyzed plant extract sample with known amounts of this compound at three different concentration levels (low, medium, high). Analyze the spiked samples in triplicate.Mean recovery should be within 95-105%.
LOD & LOQ Determine based on the signal-to-noise (S/N) ratio from the chromatograms of the lowest concentration standards.[7]LOD: S/N ratio of 3:1.LOQ: S/N ratio of 10:1.[8]
Specificity Compare the chromatogram of a blank (solvent), a standard, and a plant extract. Assess peak purity using DAD spectral analysis to ensure no co-eluting peaks interfere with the this compound peak.The this compound peak should be well-resolved from other matrix components. UV spectrum should match the standard.
Example Validation Results (Hypothetical Data)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) 0.9995
Precision (RSD%) 1.2%
Accuracy (Recovery %) 98.5% - 102.1%
LOD 0.2 µg/mL
LOQ 0.6 µg/mL

Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plant 1. Plant Material (e.g., Melilotus officinalis) grind 2. Grinding & Powdering plant->grind extract 3. Solvent Extraction (80% Methanol, Sonication) grind->extract filter_prep 4. Centrifuge & Filter Extract extract->filter_prep hplc 5. HPLC Injection (RP-C18 Column, Gradient Elution) filter_prep->hplc Inject Sample standard A. This compound Reference Standard stock B. Prepare Stock Solution (1000 µg/mL) standard->stock working C. Prepare Working Standards (1-100 µg/mL) stock->working working->hplc Inject Standards detection 6. DAD Detection (275 nm) hplc->detection chromatogram 7. Obtain Chromatogram detection->chromatogram calibration 8. Generate Calibration Curve (From Working Standards) chromatogram->calibration integrate 9. Integrate Sample Peak Area chromatogram->integrate quantify 10. Quantify this compound (µg/mL) calibration->quantify integrate->quantify report 11. Final Report (mg/g of plant material) quantify->report

Caption: Workflow for the quantification of this compound in plant extracts.

References

Application Note: Quantitative Analysis of Melilotic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotic acid, also known as 3-(2-hydroxyphenyl)propanoic acid, is a phenolic compound found in various plants, such as sweet clover (Melilotus species), and is a metabolite of coumarin in humans and other mammals. Its presence and concentration in biological matrices and plant extracts are of interest due to its potential physiological activities and its role as a biomarker for coumarin exposure. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of this compound due to its high sensitivity and selectivity. However, due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS after trimethylsilyl (TMS) derivatization.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below. The process involves sample preparation, derivatization, GC-MS analysis, and subsequent data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Drydown Evaporation to Dryness Extraction->Drydown Concentrate Derivatization Silylation with BSTFA/MSTFA Drydown->Derivatization Add Reagent GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Processing Peak Integration & Quantification MS_Detection->Data_Processing Reporting Results Reporting Data_Processing->Reporting

Figure 1: Experimental workflow for GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a liquid biological matrix like plasma or urine. The specific details may need to be optimized based on the sample matrix.

Materials:

  • Biological sample (e.g., 1 mL of plasma or urine)

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample, such as a deuterated analog of this compound)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Pipette 1 mL of the biological sample into a 15 mL centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 2-3 by adding a small volume of HCl. This step is crucial for the efficient extraction of the acidic this compound.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-7) with another 5 mL of ethyl acetate and combine the organic extracts.

  • Evaporate the combined organic extract to complete dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator. The dry residue is now ready for derivatization.

Derivatization Protocol

Silylation is a common derivatization technique for compounds with active hydrogens, such as the hydroxyl and carboxylic acid groups in this compound.[1] This process replaces the active hydrogens with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[2]

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous) or other suitable solvent (e.g., acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS (or MSTFA).

  • Seal the vial tightly and vortex briefly to dissolve the residue.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.[3]

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of silylated organic acids. These may require optimization for your specific instrument and column.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Injector Split/Splitless
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 - 280°C
Carrier Gas Helium
Flow Rate 1.0 - 1.2 mL/min (constant flow)
Oven Program Initial temperature: 70°C, hold for 2 min; Ramp at 10°C/min to 280°C, hold for 5 min
MS Source Electron Ionization (EI)
Ionization Energy 70 eV
MS Source Temperature 230°C
MS Quad Temperature 150°C
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation and Analysis

Identification of this compound

The identification of the TMS-derivatized this compound peak is based on its retention time and mass spectrum. It is highly recommended to confirm the retention time and mass spectrum by injecting a derivatized pure standard of this compound. The mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion and characteristic fragment ions resulting from the loss of methyl groups and TMS moieties.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at different concentrations. The internal standard should be added to each standard and sample to correct for variations in extraction and derivatization efficiency. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte to generate the calibration curve.

The following table summarizes key quantitative parameters that should be validated for the method.

Parameter Description Typical Acceptance Criteria
Linearity (R²) The correlation coefficient of the calibration curve, indicating how well the data fits a linear model.> 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10
Precision (%RSD) The closeness of repeated measurements, expressed as the relative standard deviation.< 15%
Accuracy/Recovery (%) The closeness of the measured value to the true value, often assessed by spiking samples with a known concentration.85 - 115%

Signaling Pathways and Logical Relationships

The derivatization of this compound is a critical step that involves the chemical modification of its functional groups to enhance its volatility for GC-MS analysis. The following diagram illustrates the logical relationship of this process.

Derivatization_Pathway cluster_molecule This compound Structure cluster_reagent Silylating Reagent cluster_product Derivatized Product cluster_properties Physicochemical Properties Melilotic_Acid This compound -OH (phenolic) -COOH (carboxylic acid) TMS_Melilotic_Acid Di-TMS-Melilotic Acid -O-Si(CH3)3 -COO-Si(CH3)3 Melilotic_Acid->TMS_Melilotic_Acid Derivatization Reaction Initial_Properties Low Volatility Thermally Labile Melilotic_Acid->Initial_Properties Reagent BSTFA or MSTFA Reagent->TMS_Melilotic_Acid Final_Properties High Volatility Thermally Stable TMS_Melilotic_Acid->Final_Properties

Figure 2: Derivatization of this compound for GC-MS analysis.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound in biological samples using GC-MS. The described methods for sample preparation, derivatization, and GC-MS analysis serve as a robust starting point for researchers. Method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is essential for obtaining reliable quantitative data. The use of an internal standard is highly recommended to ensure data quality. While the provided GC-MS parameters are typical, they should be optimized for the specific instrumentation used. Confirmation of the retention time and mass spectrum of the derivatized this compound with a pure standard is a critical step for accurate identification.

References

Application Notes and Protocols for the Synthesis of Melilotic Acid from Coumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotic acid, also known as 3-(2-hydroxyphenyl)propanoic acid, is a naturally occurring phenolic compound found in various plants.[1][2] It is an endogenous metabolite and serves as a potential biomarker for the consumption of certain foods, including herbs, spices, and some fruits.[1][2] In the context of drug discovery and development, this compound is a valuable building block for the synthesis of more complex molecules and can be used in metabolic studies.[3][4][]

This document provides a detailed two-step laboratory protocol for the synthesis of this compound from coumarin. The first step involves the basic hydrolysis of the coumarin lactone ring to form coumaric acid. The second step is the catalytic hydrogenation of the double bond in coumaric acid to yield the final product, this compound.

Applications in Research and Drug Development

  • Metabolic Studies: As a known metabolite, this compound can be used as a reference standard in studies investigating the metabolism of coumarin and related compounds.

  • Biomarker Research: Its presence in biological fluids can be indicative of the consumption of specific dietary components, making it a useful biomarker in nutritional and epidemiological studies.[1][2]

  • Synthetic Chemistry: this compound serves as a versatile starting material or intermediate in the synthesis of various organic molecules, including novel drug candidates and probes for biological systems.[3][4][]

  • Biological Activity Screening: The compound itself and its derivatives can be screened for various biological activities, contributing to the discovery of new therapeutic agents.

Experimental Protocols

The synthesis of this compound from coumarin is a two-step process:

  • Step 1: Hydrolysis of Coumarin to Coumaric Acid

  • Step 2: Catalytic Hydrogenation of Coumaric Acid to this compound

Step 1: Hydrolysis of Coumarin to Coumaric Acid

This procedure is adapted from the analysis of reaction conditions for the basic hydrolysis of coumarin. This step involves the opening of the lactone ring of coumarin to form the sodium salt of coumarinic acid, which then isomerizes to the more stable sodium coumarate. Subsequent acidification yields coumaric acid.

Materials and Reagents:

  • Coumarin

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Büchner funnel and filter paper

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a 20% (w/v) aqueous solution of sodium hydroxide. For every 1 gram of coumarin, use approximately 10 mL of the 20% NaOH solution.

  • Dissolution and Reaction: Add the coumarin to the NaOH solution and stir the mixture.

  • Heating: Heat the reaction mixture to 160°C under reflux with continuous stirring for 1 hour. It is recommended to conduct the reaction in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

  • Cooling and Acidification: After 1 hour, cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause a precipitate of coumaric acid to form.

  • Isolation and Purification: Collect the crude coumaric acid by vacuum filtration using a Büchner funnel. Wash the precipitate with cold distilled water to remove any remaining salts. The crude product can be purified by recrystallization from hot ethanol or a mixture of ethanol and water to yield pure coumaric acid.

  • Drying: Dry the purified coumaric acid in a vacuum oven or desiccator.

Quantitative Data for Hydrolysis of Coumarin:

ParameterOptimal ConditionYield (%)
Reaction Time 1 hour~70%
Temperature 160°C~70%
NaOH Concentration 20% aqueous solution~70%
Atmosphere Inert (e.g., Helium, Nitrogen)-
Step 2: Catalytic Hydrogenation of Coumaric Acid to this compound

This is a standard procedure for the reduction of a carbon-carbon double bond using catalytic hydrogenation.

Materials and Reagents:

  • Coumaric acid (from Step 1)

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol (solvent)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

  • Celite or other filter aid

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a suitable hydrogenation flask, dissolve the coumaric acid in a minimal amount of ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The amount of catalyst should be approximately 1-5 mol% relative to the coumaric acid.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a balloon filled with H₂) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within a few hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or a mixture of ethyl acetate and hexanes) to yield pure this compound.

  • Drying: Dry the purified this compound under vacuum.

Quantitative Data for Catalytic Hydrogenation:

ParameterTypical ConditionExpected Yield (%)
Catalyst 10% Pd/C>95%
Solvent Ethanol or Methanol-
Hydrogen Pressure 1-3 atm (or balloon)-
Temperature Room Temperature-

Diagrams

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow Coumarin Coumarin Hydrolysis Step 1: Hydrolysis 160°C, 1 hr Coumarin->Hydrolysis NaOH_sol 20% NaOH (aq) NaOH_sol->Hydrolysis Coumaric_Acid Coumaric Acid Hydrolysis->Coumaric_Acid Acidification (HCl) Hydrogenation Step 2: Hydrogenation Room Temp. Coumaric_Acid->Hydrogenation PdC 10% Pd/C, H₂ PdC->Hydrogenation Melilotic_Acid This compound Hydrogenation->Melilotic_Acid Filtration & Evaporation Synthesis_Pathway Start Starting Material: Coumarin Intermediate Intermediate: Coumaric Acid Start->Intermediate  Basic Hydrolysis (Lactone Ring Opening) Product Final Product: This compound Intermediate->Product  Catalytic Hydrogenation (Double Bond Reduction)

References

Application Notes & Protocols for the Extraction of Melilotic Acid from Melilotus officinalis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Melilotic acid (dihydro-o-coumaric acid) is a phenolic compound found in Melilotus officinalis (yellow sweet clover) that, along with other constituents like coumarin, contributes to the plant's biological activities.[1][2] These compounds are of interest for their potential therapeutic applications. This document provides detailed protocols for the extraction of this compound from M. officinalis, a summary of quantitative data from various extraction methods, and visual workflows to guide the experimental process.

Data Presentation: Quantitative Extraction Data

The efficiency of this compound extraction is influenced by the chosen solvent, extraction technique, and plant material (fresh vs. dried). The following tables summarize quantitative data from various studies to facilitate the comparison of different methodologies.

Table 1: this compound Content in Melilotus officinalis Flower Extracts Using Different Extraction Methods

Extraction MethodSolventThis compound Content (mg/g of plant material)Reference
Ultrasound-Assisted50% (v/v) Ethanol3.46 - 8.68[3]
Maceration70% (v/v) EthanolNot explicitly quantified for this compound alone[4]
Not SpecifiedNot Specified0.17% (equivalent to 1.7 mg/g)[2]

Table 2: Comparison of Extraction Techniques for Compounds from Melilotus officinalis

Extraction TechniqueSolventKey FindingsReference
Soxhlet ExtractionVariousInvestigated for coumarin and related compounds.[5]
Ultrasound-Assisted Extraction (UAE)50% (v/v) EthanolA 30-minute extraction was found to be optimal.[3][6][3][6]
Microwave-Assisted Extraction (MAE)50% (v/v) Aqueous EthanolProposed as the most efficient method based on the ratio of extraction yield to extraction time. Two 5-minute heating cycles at 50°C yielded the best results.[5][5]
Maceration70% (v/v) Aqueous EthanolUsed for the extraction of various bioactive molecules including p-coumaric acid and coumarin.[4][4]
Heat Reflux80% MethanolFound to be optimal for the extraction of total flavonoids, a related class of compounds.[7]

Experimental Protocols

The following section details the methodologies for the key experiments cited in the literature for the extraction of this compound from Melilotus officinalis.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the optimized conditions described for the extraction of phenolic compounds from M. officinalis.[3][6]

1. Materials and Equipment:

  • Dried, powdered aerial parts (flowering tops) of Melilotus officinalis

  • 50% (v/v) Ethanol in deionized water

  • Ultrasonic bath

  • Mortar and pestle or grinder

  • Laboratory shaker

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., Buchner funnel with filter paper or syringe filters)

  • Rotary evaporator

  • Analytical balance

  • HPLC system for analysis

2. Sample Preparation:

  • Grind the dried aerial parts of M. officinalis into a fine powder using a mortar and pestle or a mechanical grinder.

  • Accurately weigh a desired amount of the powdered plant material (e.g., 1 gram).

3. Extraction Procedure:

  • Place the weighed plant material into a suitable extraction vessel (e.g., an Erlenmeyer flask).

  • Add 50% (v/v) ethanol at a specific solvent-to-solid ratio (a common starting point is 10:1 mL/g).

  • Place the vessel in an ultrasonic bath.

  • Sonicate the mixture for 30 minutes.[3][6] Maintain a constant temperature if possible, as temperature can influence extraction efficiency.

  • After sonication, shake the mixture on a laboratory shaker for a defined period (e.g., 1 hour) to ensure thorough extraction.

4. Post-Extraction Processing:

  • Separate the solid plant material from the liquid extract by centrifugation followed by filtration.

  • To concentrate the extract, evaporate the ethanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for analysis.

5. Analysis:

  • Quantify the this compound content in the extract using a validated HPLC method.[4][5]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is based on a study that found MAE to be a highly efficient method for extracting coumarin and related compounds, including this compound.[5]

1. Materials and Equipment:

  • Dried, powdered flowering tops of Melilotus officinalis

  • 50% (v/v) Aqueous ethanol

  • Microwave extraction system (closed-vessel system recommended)

  • Analytical balance

  • Filtration apparatus

  • HPLC system for analysis

2. Sample Preparation:

  • Prepare a fine powder of the dried flowering tops of M. officinalis as described in Protocol 1.

  • Weigh a precise amount of the powdered material.

3. Extraction Procedure:

  • Place the sample into a microwave-safe extraction vessel.

  • Add 50% (v/v) aqueous ethanol.

  • Seal the vessel and place it in the microwave extractor.

  • Apply two consecutive heating cycles of 5 minutes each, maintaining the temperature at 50°C.[5]

4. Post-Extraction Processing:

  • After the extraction is complete and the vessel has cooled, filter the extract to remove the solid plant material.

5. Analysis:

  • Analyze the filtrate for this compound content using HPLC.[5]

Protocol 3: Maceration Extraction of this compound

Maceration is a conventional and straightforward extraction method.

1. Materials and Equipment:

  • Powdered aerial parts of M. officinalis

  • 70% (v/v) Aqueous ethanol[4]

  • Erlenmeyer flask or a suitable container with a stopper

  • Shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

2. Sample Preparation:

  • Prepare the powdered plant material as previously described.

3. Extraction Procedure:

  • Place the powdered plant material in the extraction container.

  • Add 70% aqueous ethanol.

  • Seal the container and allow the mixture to stand at room temperature for a prolonged period (e.g., 24-72 hours), with occasional shaking or continuous stirring.

4. Post-Extraction Processing:

  • Filter the mixture to separate the extract from the solid residue.

  • Concentrate the extract using a rotary evaporator to remove the ethanol.

5. Analysis:

  • Quantify the this compound in the concentrated extract via HPLC.

Visualizations: Experimental Workflows

The following diagrams illustrate the workflows for the described extraction protocols.

UAE_Workflow start Start: Dried Melilotus officinalis grind Grind to Fine Powder start->grind weigh Weigh Sample grind->weigh add_solvent Add 50% Ethanol weigh->add_solvent sonicate Ultrasonication (30 min) add_solvent->sonicate shake Shake (Optional) sonicate->shake separate Centrifuge & Filter shake->separate concentrate Evaporate Solvent (Rotary Evaporator) separate->concentrate analyze HPLC Analysis concentrate->analyze end End: Quantified this compound analyze->end

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

MAE_Workflow start Start: Dried Melilotus officinalis grind Grind to Fine Powder start->grind weigh Weigh Sample grind->weigh add_solvent Add 50% Aqueous Ethanol weigh->add_solvent mae Microwave Extraction (2 cycles x 5 min @ 50°C) add_solvent->mae cool Cool to Room Temperature mae->cool filter Filter Extract cool->filter analyze HPLC Analysis filter->analyze end End: Quantified this compound analyze->end

Caption: Workflow for Microwave-Assisted Extraction of this compound.

Maceration_Workflow start Start: Dried Melilotus officinalis grind Grind to Fine Powder start->grind weigh Weigh Sample grind->weigh add_solvent Add 70% Aqueous Ethanol weigh->add_solvent macerate Macerate (24-72h) with Agitation add_solvent->macerate filter Filter Extract macerate->filter concentrate Evaporate Solvent (Rotary Evaporator) filter->concentrate analyze HPLC Analysis concentrate->analyze end End: Quantified this compound analyze->end

Caption: Workflow for Maceration Extraction of this compound.

References

Application Notes and Protocols: Melilotic Acid as a Biomarker for Food Consumption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid) is an endogenous metabolite that is also found in various food sources, making it a promising candidate as a biomarker for the consumption of specific foods.[1] This compound is a product of the metabolism of coumarin and dihydrocoumarin, which are present in plants such as sweet clover (Melilotus officinalis), cinnamon, and red beetroot.[1][2] The gut microbiota also plays a crucial role in the conversion of dietary precursors into this compound. This document provides detailed application notes and protocols for the use of this compound as a dietary biomarker.

Data Presentation

The validation of a food intake biomarker requires robust quantitative data from human intervention and observational studies. While this compound shows promise, there is a notable gap in the scientific literature regarding specific quantitative data linking its concentration in biological fluids to the consumption of particular foods. The following table summarizes the potential food sources of this compound precursors and highlights the need for further research to establish a quantitative dose-response relationship.

Food SourcePrecursor Compound(s)Expected Biological Matrix for DetectionCurrent Status of Quantitative Data
Sweet Clover (Melilotus officinalis) Coumarin, Dihydrocoumarin, this compoundUrine, PlasmaThis compound has been identified in the plant material; however, human intervention studies quantifying its urinary or plasma levels after consumption are lacking.[2]
Cinnamon CoumarinUrine, PlasmaStudies have investigated the metabolism of cinnamon constituents, but specific quantitative data on this compound excretion after cinnamon intake in humans is not available.
Red Beetroot Coumarin derivatives (potential)Urine, PlasmaWhile beetroot is a source of various bioactive compounds, direct evidence and quantitative data linking its consumption to this compound levels in humans are yet to be established.
Whole-Grain Rye Phenolic compoundsUrineSome studies have identified phenolic acid metabolites as biomarkers for whole-grain rye intake, but specific quantification of this compound and its correlation with consumption levels are not well-documented.[3][4]
Herbs and Spices Coumarin and related compoundsUrine, PlasmaMany herbs and spices contain coumarins, but specific human studies quantifying this compound as a biomarker for their consumption are needed.

Metabolic Pathway

This compound is formed in the human body through the metabolism of dietary precursors, primarily coumarin and dihydrocoumarin. The gut microbiota is essential for the initial steps of this conversion.

Coumarin Coumarin (from food sources) Dihydrocoumarin Dihydrocoumarin Coumarin->Dihydrocoumarin Gut Microbiota (Reduction) Melilotic_Acid This compound Dihydrocoumarin->Melilotic_Acid Gut Microbiota (Hydrolysis) Phase_II_Metabolites Phase II Metabolites (Glucuronides, Sulfates) Melilotic_Acid->Phase_II_Metabolites Liver (Conjugation) Excretion Urinary Excretion Phase_II_Metabolites->Excretion

Metabolic pathway of coumarin to this compound.

Experimental Protocols

The following protocols are detailed methodologies for the quantification of this compound in human urine and plasma, based on established methods for analyzing organic acids and other metabolites.

Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human urine.

1. Materials and Reagents:

  • This compound certified reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade water, acetonitrile, methanol, and formic acid

  • Human urine samples (collected and stored at -80°C)

2. Sample Preparation Workflow:

start Start thaw Thaw Urine Sample on Ice start->thaw centrifuge1 Centrifuge (4°C, 10,000 x g, 10 min) thaw->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_is Add Internal Standard (this compound-d4) supernatant1->add_is protein_precipitation Protein Precipitation (Add ice-cold acetonitrile, 1:3 v/v) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge2 Centrifuge (4°C, 10,000 x g, 15 min) vortex->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 evaporate Evaporate to Dryness (Nitrogen stream or vacuum) supernatant2->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into LC-MS/MS filter->inject

Urine sample preparation workflow for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 165.05 -> Product ion (m/z) 121.06

    • This compound-d4 (IS): Precursor ion (m/z) 169.08 -> Product ion (m/z) 125.08

4. Quantification:

  • Construct a calibration curve using the certified reference standard of this compound.

  • Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Protocol 2: Quantification of this compound in Human Plasma by GC-MS

This protocol outlines a gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound in human plasma, which requires derivatization to increase volatility.

1. Materials and Reagents:

  • This compound certified reference standard

  • Internal standard (e.g., 2-Isopropylmalic acid)

  • Human plasma samples (collected in EDTA tubes and stored at -80°C)

  • Methanol, Chloroform, Water (LC-MS grade)

  • Methoxyamine hydrochloride in pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

2. Sample Preparation and Derivatization Workflow:

start Start plasma 50 µL Plasma start->plasma add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Methanol/Chloroform/Water) add_is->protein_precipitation centrifuge1 Centrifuge protein_precipitation->centrifuge1 supernatant1 Collect Aqueous Layer centrifuge1->supernatant1 evaporate1 Evaporate to Dryness supernatant1->evaporate1 methoxyamination Methoxyamination (30°C, 90 min) evaporate1->methoxyamination silylation Trimethylsilylation (MSTFA) (37°C, 30 min) methoxyamination->silylation inject Inject into GC-MS silylation->inject

Plasma sample preparation and derivatization for GC-MS.

3. GC-MS Conditions:

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • Mass Spectrometer: Quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound and internal standard.

4. Quantification:

  • Generate a calibration curve using derivatized standards of this compound.

  • Quantify this compound in plasma samples based on the peak area ratio to the internal standard.

Conclusion

This compound holds significant potential as a biomarker for the consumption of foods rich in coumarin and its derivatives. The provided metabolic pathway and experimental protocols offer a strong foundation for researchers to investigate this potential further. However, the critical next step is to conduct human intervention and observational studies to generate the quantitative data necessary to validate this compound as a reliable biomarker for specific food intakes. Such studies will be instrumental in establishing dose-response relationships and understanding the kinetics of this compound in the human body, ultimately enabling its use in nutritional research and drug development.

References

Application Notes and Protocols for Determining Melilotic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid), a naturally occurring phenolic acid found in a variety of plants such as sweet clover (Melilotus species), is emerging as a compound of interest for its potential therapeutic properties. As a derivative of coumaric acid, it shares structural similarities with other well-researched phenolic compounds known for their diverse biological effects. These application notes provide a comprehensive guide to utilizing various cell-based assays to investigate and quantify the bioactivity of this compound, focusing on its antioxidant, anti-inflammatory, anti-cancer, and enzyme inhibitory potentials. The provided protocols are designed to be detailed and accessible for researchers in academic and industrial settings.

Antioxidant Activity Assays

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in numerous chronic diseases. Phenolic acids are well-known for their antioxidant properties, primarily due to their ability to scavenge free radicals. The following assays are recommended for evaluating the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

    • Include a blank (100 µL methanol + 100 µL DPPH solution) and a control for each concentration (100 µL of the respective this compound dilution + 100 µL methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound.

    • Trolox is commonly used as a standard.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each this compound dilution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula:

      where A_control is the absorbance of the ABTS•+ solution without the sample.

    • Determine the IC50 value from the concentration-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Experimental Protocol:

  • Preparation of Reagents:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a stock solution and serial dilutions of this compound.

    • A standard curve is typically prepared using FeSO₄·7H₂O.

  • Assay Procedure:

    • Pre-warm the FRAP reagent to 37°C.

    • In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each this compound dilution.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of compound).

AssayEndpointExample IC50 / Value (Phenolic Acids)
DPPH Radical ScavengingIC505 - 100 µM
ABTS Radical ScavengingIC502 - 50 µM
FRAPFerric Reducing Power100 - 2000 µM Fe(II)/g

Note: The provided IC50 values are representative for phenolic acids and should be experimentally determined for this compound.

Anti-inflammatory Activity Assays

Chronic inflammation is a key contributor to various diseases. Phenolic compounds often exhibit anti-inflammatory effects by modulating inflammatory pathways and enzymes.

Lipoxygenase (LOX) Inhibition Assay

LOX enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a solution of soybean lipoxygenase (e.g., 10,000 U/mL) in borate buffer (pH 9.0).

    • Prepare a substrate solution of linoleic acid in borate buffer.

    • Prepare a stock solution and serial dilutions of this compound.

    • Quercetin or nordihydroguaiaretic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well UV plate, add the enzyme solution to each this compound dilution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate solution.

    • Measure the increase in absorbance at 234 nm over time, which corresponds to the formation of hydroperoxides.

  • Data Analysis:

    • Calculate the percentage of LOX inhibition.

    • Determine the IC50 value.

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell supernatant.

  • Nitrite Determination (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve is prepared using sodium nitrite.

  • Cell Viability (MTT Assay):

    • Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

Experimental Workflow for NO Production Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement seed_cells Seed RAW 264.7 cells in 96-well plate adhesion Allow cells to adhere overnight seed_cells->adhesion pretreat Pre-treat with This compound adhesion->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay (Measure NO) collect_supernatant->griess_assay mtt_assay Perform MTT Assay (Measure Viability)

Caption: Workflow for the cell-based nitric oxide production assay.

AssayCell LineEndpointExample IC50 (Phenolic Acids)
LOX InhibitionEnzyme AssayIC5010 - 200 µM
NO ProductionRAW 264.7IC5025 - 500 µM

Note: The provided IC50 values are representative for phenolic acids and should be experimentally determined for this compound.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Gene Induces MeliloticAcid This compound MeliloticAcid->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anti-Cancer Activity Assays

Evaluating the potential of this compound to inhibit cancer cell growth is crucial for its development as a therapeutic agent.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in the appropriate medium.

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Assay Procedure:

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Include a vehicle control (the solvent used to dissolve this compound).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability:

    • Determine the IC50 value, the concentration that inhibits 50% of cell growth.

AssayCell Line(s)EndpointExample IC50 (Related Compounds)
MTTMCF-7, HeLa, etc.IC5020 - 300 µM

Note: The provided IC50 values are for related phenolic compounds and should be experimentally determined for this compound.

MAPK and PI3K-Akt Signaling Pathways in Cancer

G cluster_mapk MAPK Pathway cluster_pi3k PI3K-Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation, Survival ERK->Proliferation_MAPK PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Cell Growth, Survival mTOR->Proliferation_PI3K GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->Ras Receptor->PI3K MeliloticAcid This compound MeliloticAcid->Ras Inhibits? MeliloticAcid->PI3K Inhibits?

In Vitro Analysis of Melilotic Acid's Anti-inflammatory Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid), a phenolic acid found in various plants, has garnered interest for its potential therapeutic properties. Emerging research suggests that this compound possesses anti-inflammatory activities, positioning it as a candidate for further investigation in the development of novel anti-inflammatory agents. These application notes provide a detailed overview of the in vitro analysis of this compound's anti-inflammatory effects, complete with experimental protocols and data presentation. The focus is on its modulatory effects on key inflammatory mediators and signaling pathways in macrophage-based assays.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of MHPAP on Pro-inflammatory Cytokine Production [1][2]

Pro-inflammatory CytokineIC50 (µM)
Interleukin-6 (IL-6)0.85
Tumor Necrosis Factor-alpha (TNF-α)1.22
Interleukin-1beta (IL-1β)0.87

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anti-inflammatory properties of this compound are provided below. These protocols are based on standard assays used in inflammation research.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for adherence.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells treated with media and DMSO), a negative control (cells treated with LPS only), and a positive control (cells treated with a known iNOS inhibitor).

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β from LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture reagents as described above

  • LPS from E. coli

  • This compound

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

Protocol:

  • Cell Culture, Seeding, and Treatment: Follow steps 1-4 as described in the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation period, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully collect the cell culture supernatant for analysis.

  • ELISA Procedure:

    • Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kits.

    • This typically involves coating the ELISA plate with a capture antibody, adding the collected supernatants and standards, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measurement: Measure the absorbance at the wavelength specified in the ELISA kit protocol (usually 450 nm).

  • Quantification: Calculate the concentration of each cytokine in the samples by plotting a standard curve using the provided recombinant cytokine standards. The percentage of cytokine inhibition is calculated relative to the LPS-only treated cells.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of the NF-κB and MAPK (p38, JNK, ERK) signaling pathways in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture reagents

  • LPS from E. coli

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment: Culture and seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, as phosphorylation events are often transient).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each target to determine the relative level of activation.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and the key signaling pathways involved in the inflammatory response that are potentially modulated by this compound.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays start RAW 264.7 Macrophages seed Seed cells in plates start->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate no_assay Nitric Oxide (NO) Production Assay stimulate->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) stimulate->elisa western Western Blot (NF-κB & MAPK Pathways) stimulate->western

Figure 1: Experimental workflow for in vitro analysis of this compound.

NFkB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IkB NFkB_IkB->NFkB Release Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS) Melilotic_Acid This compound Melilotic_Acid->IKK Inhibition DNA DNA NFkB_n->DNA Binds to promoter DNA->Proinflammatory_Genes

Figure 2: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activation JNK JNK MKK4_7->JNK Phosphorylation JNK->Transcription_Factors Activation ERK ERK MEK1_2->ERK Phosphorylation ERK->Transcription_Factors Activation Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes Melilotic_Acid This compound Melilotic_Acid->MKK3_6 Inhibition? Melilotic_Acid->MKK4_7 Inhibition? Melilotic_Acid->MEK1_2 Inhibition?

Figure 3: Postulated modulation of MAPK signaling pathways by this compound.

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of this compound's anti-inflammatory properties. The data on a structurally similar compound suggests that this compound likely exerts its effects through the inhibition of pro-inflammatory cytokines, potentially via the modulation of the NF-κB and MAPK signaling pathways. Further experimental validation using the outlined protocols is necessary to confirm these activities and to elucidate the precise mechanisms of action of this compound. These studies will be crucial in determining its potential as a lead compound in the development of new anti-inflammatory therapies.

References

Application Note: Quantitative Analysis of Melilotic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of melilotic acid in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion multiple reaction monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in plasma samples for pharmacokinetic, metabolomic, or other research applications.

Introduction

This compound (3-(2-hydroxyphenyl)propanoic acid) is a phenolic acid found in various plants and is also a product of coumarin metabolism in humans. Accurate quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetics, bioavailability, and potential physiological effects. This application note provides a detailed protocol for a reliable LC-MS/MS method designed for the routine analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound (analytical standard)

  • This compound-d4 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Human Plasma (K2-EDTA)

Sample Preparation
  • Thaw plasma samples and internal standard (IS) working solution on ice.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of this compound-d4 internal standard solution (1 µg/mL in 50:50 acetonitrile:water).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 95
    6.0 95
    6.1 10

    | 8.0 | 10 |

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound165.1121.1100-15
This compound-d4 (IS)169.1125.1100-15

Note: The MRM transitions provided are based on the expected fragmentation of this compound (loss of CO2) and its deuterated internal standard. Optimization of collision energy may be required for different instrument platforms.

Method Validation

The method was validated for linearity, precision, accuracy, and limit of quantification (LOQ). The following table summarizes the performance characteristics of the assay.

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Precision (CV%)
Intra-day (n=6)< 10%
Inter-day (n=18, 3 days)< 15%
Accuracy (% Bias)
Intra-day (n=6)± 15%
Inter-day (n=18, 3 days)± 15%
Limit of Quantification (LOQ) 1 ng/mL

Note: The validation data presented is representative of typical performance for similar phenolic acid assays and should be verified by the end-user.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound-d4) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

signaling_pathway cluster_validation Method Validation Parameters cluster_goal Assay Performance linearity Linearity & Range reliable_quant Reliable Quantification linearity->reliable_quant precision Precision (Intra- & Inter-day) precision->reliable_quant accuracy Accuracy (Intra- & Inter-day) accuracy->reliable_quant selectivity Selectivity & Specificity selectivity->reliable_quant lod_loq LOD & LOQ lod_loq->reliable_quant stability Stability stability->reliable_quant

Caption: Relationship of method validation parameters to ensure reliable quantification.

Conclusion

The LC-MS/MS method described provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis. The method demonstrates good linearity, precision, and accuracy, meeting typical requirements for bioanalytical assays. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, toxicology, and metabolomics.

Protocol for solid-phase extraction of melilotic acid from aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid) is a phenolic acid found in various plants and is a metabolite of coumarin. Accurate quantification of this compound in aqueous solutions is crucial for various research areas, including pharmacokinetics, metabolomics, and natural product chemistry. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex matrices, offering a robust and efficient method for sample clean-up prior to downstream analysis such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

This document provides detailed protocols for the solid-phase extraction of this compound from aqueous solutions using two common SPE mechanisms: reversed-phase and anion exchange. The choice of method will depend on the specific sample matrix and the desired selectivity.

Physicochemical Properties of this compound

A key parameter for developing an effective SPE protocol is the acid dissociation constant (pKa) of the analyte. The pKa of the carboxylic acid group of this compound is approximately 4.22. This information is critical for optimizing the pH of the sample to ensure efficient retention on the SPE sorbent.

Data Presentation: Comparison of SPE Sorbent Performance for Phenolic Acids

While specific recovery data for this compound is not extensively published, the following table summarizes typical recovery rates for phenolic acids on commonly used SPE sorbents, providing a basis for sorbent selection. Polymeric sorbents often show high recoveries for a broad range of phenolic compounds.

Sorbent TypeFunctional GroupTypical Recovery for Phenolic Acids (%)References
Reversed-Phase
C18 (Silica-based)Octadecyl69 - 95
Polymeric (e.g., Oasis HLB, Strata-X)N-vinylpyrrolidone/Divinylbenzene> 90[1]
Anion Exchange
Weak Anion Exchange (WAX)e.g., Amino85 - 105 (for some organic acids)
Strong Anion Exchange (SAX)Quaternary Ammonium> 90 (for some organic acids)

Experimental Protocols

Two primary protocols are presented below: one based on reversed-phase SPE and the other on anion exchange SPE.

Protocol 1: Reversed-Phase Solid-Phase Extraction

This protocol is suitable for the extraction of this compound from relatively clean aqueous samples. The principle relies on the hydrophobic interaction between the non-polar sorbent and the neutral form of this compound.

Materials:

  • Reversed-Phase SPE Cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB or Strata-X)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Hydrochloric acid (for pH adjustment)

  • Deionized water

  • SPE vacuum manifold

  • Collection tubes

Methodology:

  • Sample Pre-treatment:

    • Acidify the aqueous sample containing this compound to a pH of approximately 2.2 by adding a small amount of formic acid or hydrochloric acid. This ensures that the carboxylic acid group of this compound is protonated (neutral), maximizing its retention on the reversed-phase sorbent.

  • Sorbent Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

    • Follow with 1-2 cartridge volumes of deionized water.

    • Finally, equilibrate the cartridge with 1-2 cartridge volumes of acidified deionized water (pH ~2.2). Do not allow the sorbent bed to dry out between these steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of acidified deionized water (pH ~2.2) to remove any polar, unretained impurities.

  • Elution:

    • Elute the retained this compound with 1-2 cartridge volumes of methanol or acetonitrile into a clean collection tube.

Workflow Diagram for Reversed-Phase SPE:

ReversedPhaseSPE start Start pretreatment Sample Pre-treatment (Acidify to pH ~2.2) start->pretreatment conditioning Sorbent Conditioning (Methanol -> Water -> Acidified Water) pretreatment->conditioning loading Sample Loading (1-2 mL/min) conditioning->loading washing Washing (Acidified Water) loading->washing elution Elution (Methanol or Acetonitrile) washing->elution analysis Downstream Analysis (HPLC, MS) elution->analysis

Figure 1. Workflow for Reversed-Phase SPE of this compound.

Protocol 2: Anion Exchange Solid-Phase Extraction

This protocol is particularly useful for samples with complex matrices where higher selectivity is required. The principle is based on the electrostatic interaction between the negatively charged (ionized) carboxylic acid group of this compound and the positively charged functional groups of the anion exchange sorbent.

Materials:

  • Weak Anion Exchange (WAX) or Strong Anion Exchange (SAX) SPE Cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide or a suitable buffer (for pH adjustment)

  • Acidic elution solvent (e.g., methanol with 1-2% formic acid)

  • SPE vacuum manifold

  • Collection tubes

Methodology:

  • Sample Pre-treatment:

    • Adjust the pH of the aqueous sample to approximately 6.2 (at least 2 pH units above the pKa of this compound) using a suitable base like ammonium hydroxide or a buffer. This ensures that the carboxylic acid group is deprotonated (negatively charged).

  • Sorbent Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

    • Follow with 1-2 cartridge volumes of deionized water.

    • Equilibrate the cartridge with 1-2 cartridge volumes of deionized water or a buffer at the same pH as the sample (pH ~6.2).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of deionized water to remove neutral and basic impurities.

    • A second wash with a weak organic solvent (e.g., 5-10% methanol in water) can be performed to remove less polar, non-ionic interferences.

  • Elution:

    • Elute the retained this compound by disrupting the ionic interaction. This is achieved by passing 1-2 cartridge volumes of an acidic solvent (e.g., methanol containing 1-2% formic acid) through the cartridge. The acidic eluent neutralizes the charge on the this compound, causing it to be released from the sorbent.

Workflow Diagram for Anion Exchange SPE:

AnionExchangeSPE start Start pretreatment Sample Pre-treatment (Adjust pH to ~6.2) start->pretreatment conditioning Sorbent Conditioning (Methanol -> Water -> Buffered Water) pretreatment->conditioning loading Sample Loading (1-2 mL/min) conditioning->loading washing Washing (Water -> Weak Organic/Water) loading->washing elution Elution (Acidified Methanol) washing->elution analysis Downstream Analysis (HPLC, MS) elution->analysis

Figure 2. Workflow for Anion Exchange SPE of this compound.

Conclusion

The choice between a reversed-phase and an anion exchange SPE protocol for the extraction of this compound from aqueous solutions will depend on the complexity of the sample matrix and the required selectivity. For cleaner samples, the reversed-phase protocol offers a straightforward and effective method. For more complex matrices where interfering compounds may be present, the anion exchange protocol provides a higher degree of selectivity. It is recommended to optimize the choice of sorbent, wash, and elution solvents for each specific application to achieve the highest recovery and purity of this compound.

References

Application Notes and Protocols for the Thin-Layer Chromatography (TLC) Separation of Melilotic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the separation of melilotic acid using thin-layer chromatography (TLC). The described methods are foundational for the qualitative identification and purity assessment of this compound in various sample matrices.

Introduction

This compound, also known as 3-(2-hydroxyphenyl)propanoic acid, is a phenolic acid found in various plants, notably in sweet clover (Melilotus species). It is a derivative of coumarin and possesses various biological activities. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the separation and identification of such phytochemicals. This document outlines the materials, equipment, and procedures for the successful TLC separation of this compound.

Principle of Separation

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or mixture of solvents). For the separation of this compound, a polar stationary phase like silica gel is recommended. The mobile phase, typically a mixture of organic solvents, ascends the plate via capillary action. Due to its polar phenolic hydroxyl and carboxylic acid groups, this compound will have a moderate affinity for the silica gel stationary phase. Less polar compounds will travel further up the plate, resulting in higher retardation factor (Rf) values, while more polar compounds will have a stronger interaction with the stationary phase and exhibit lower Rf values. The polarity of the mobile phase can be adjusted to achieve optimal separation.

Data Presentation

The following table summarizes the recommended TLC systems and the expected, approximate retardation factor (Rf) for this compound. It is important to note that these Rf values are estimates based on the chromatographic behavior of similar phenolic acids and should be confirmed experimentally using a pure standard of this compound.

Stationary Phase Mobile Phase System (v/v/v) Anticipated Rf of this compound Visualization Method
Silica Gel 60 F254Toluene : Acetone : Formic Acid (6:3:1)~ 0.4 - 0.5UV (254 nm), Ferric Chloride Spray
Silica Gel 60 F254Ethyl Acetate : Formic Acid : Acetic Acid : Water (100:11:11:27)~ 0.6 - 0.7UV (254 nm), p-Anisaldehyde-Sulfuric Acid Spray
Silica Gel 60 F254Chloroform : Ethyl Acetate : Formic Acid (5:4:1)~ 0.5 - 0.6UV (254 nm), Iodine Vapor

Experimental Protocols

Materials and Equipment
  • Stationary Phase: Pre-coated TLC plates with Silica Gel 60 F254 (fluorescent indicator) on glass or aluminum backing.

  • Chemicals and Reagents:

    • This compound standard (analytical grade)

    • Toluene (analytical grade)

    • Acetone (analytical grade)

    • Formic acid (analytical grade)

    • Ethyl acetate (analytical grade)

    • Acetic acid (glacial)

    • Chloroform (analytical grade)

    • Methanol (for sample preparation)

    • Ferric chloride (FeCl3)

    • p-Anisaldehyde

    • Sulfuric acid (concentrated)

    • Ethanol

    • Iodine crystals

  • Equipment:

    • TLC developing chamber

    • Capillary tubes or micropipettes for sample application

    • UV lamp (254 nm and 366 nm)

    • Spray bottle for visualization reagents

    • Heating plate or oven

    • Fume hood

    • Beakers, graduated cylinders, and other standard laboratory glassware

    • Analytical balance

Preparation of Solutions
  • Sample Solution: Prepare a 1 mg/mL solution of the sample containing this compound in methanol. If analyzing a crude extract, ensure it is filtered before application.

  • Standard Solution: Prepare a 1 mg/mL solution of pure this compound in methanol.

  • Mobile Phases:

    • System 1: Toluene : Acetone : Formic Acid (6:3:1 v/v/v). Prepare fresh before use.

    • System 2: Ethyl Acetate : Formic Acid : Acetic Acid : Water (100:11:11:27 v/v/v/v). Prepare fresh and mix well.

    • System 3: Chloroform : Ethyl Acetate : Formic Acid (5:4:1 v/v/v). Prepare fresh.

  • Visualization Reagents:

    • Ferric Chloride Spray: Dissolve 1 g of ferric chloride in 100 mL of a 50:50 ethanol:water solution.

    • p-Anisaldehyde-Sulfuric Acid Spray: Carefully mix 0.5 mL of p-anisaldehyde with 10 mL of glacial acetic acid, followed by the slow addition of 5 mL of concentrated sulfuric acid. Cool the mixture and then add 85 mL of methanol. Store in a dark bottle.

    • Iodine Vapor Chamber: Place a few crystals of iodine at the bottom of a sealed TLC chamber.

TLC Plate Preparation and Sample Application
  • Using a pencil, gently draw a starting line (origin) approximately 1.5 cm from the bottom of the TLC plate.

  • Mark the points for sample application on the origin line, ensuring they are at least 1 cm apart and 1 cm from the edge of the plate.

  • Using a capillary tube or micropipette, apply 1-2 µL of the sample and standard solutions to their respective marked points on the origin line. Keep the spots as small as possible.

  • Allow the spots to dry completely before developing the plate.

Chromatogram Development
  • Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm. The solvent level must be below the origin line on the TLC plate.

  • To ensure a saturated atmosphere inside the chamber, which leads to better separation, you can line the chamber walls with filter paper soaked in the mobile phase. Close the chamber and allow it to saturate for at least 15-20 minutes.

  • Carefully place the spotted TLC plate into the developing chamber. Ensure the plate is standing upright and not touching the sides of the chamber.

  • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

Visualization
  • UV Light: Examine the dried TLC plate under a UV lamp at 254 nm. Compounds that absorb UV light, such as this compound, will appear as dark spots against the fluorescent green background. Circle the spots with a pencil.

  • Chemical Staining (Destructive):

    • Ferric Chloride Spray: In a fume hood, spray the plate evenly with the ferric chloride solution. Phenolic compounds like this compound will typically produce a blue, violet, or green colored spot.

    • p-Anisaldehyde-Sulfuric Acid Spray: Spray the plate with the p-anisaldehyde-sulfuric acid reagent and then heat it on a hot plate or in an oven at 100-110°C for 5-10 minutes. Various colored spots will appear.

    • Iodine Vapor: Place the dried plate in the iodine chamber for a few minutes. Organic compounds will appear as brown spots. Circle the spots as they may fade over time.

Data Analysis

Calculate the Retardation Factor (Rf) for the this compound standard and the corresponding spot in the sample using the following formula:

Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)

Compare the Rf value and the color of the spot from the sample with that of the this compound standard for identification.

Visualizations

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_solution Prepare Sample and Standard Solutions spotting Spot Samples and Standard on Plate prep_solution->spotting prep_mobile Prepare Mobile Phase saturate Saturate Developing Chamber prep_mobile->saturate prep_plate Prepare TLC Plate (Draw Origin) prep_plate->spotting develop Develop Plate in Chamber spotting->develop saturate->develop dry_plate Dry the Developed Plate develop->dry_plate visualize Visualize Spots (UV, Staining) dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf identify Identify this compound calculate_rf->identify TLC_Relationships cluster_components TLC Components cluster_interactions Interactions & Principles cluster_outcome Outcome stationary Stationary Phase (Silica Gel) adsorption Adsorption stationary->adsorption provides sites for mobile Mobile Phase (Solvent System) solubility Solubility mobile->solubility acts as solvent analyte Analyte (this compound) analyte->adsorption interacts with analyte->solubility dissolves in separation Separation adsorption->separation solubility->separation polarity Polarity polarity->adsorption polarity->solubility rf_value Rf Value separation->rf_value

Melilotic Acid: Unlocking its Potential in Flavor and Fragrance Science

Author: BenchChem Technical Support Team. Date: November 2025

West Lafayette, IN – November 20, 2025 – Melilotic acid, a naturally occurring phenolic compound found in a variety of plants and food items, is garnering increasing interest within the flavor and fragrance industry. Traditionally recognized as a metabolite of coumarin, recent research highlights its potential as a versatile ingredient and precursor for developing novel sensory experiences. This application note provides a comprehensive overview of this compound's properties, details experimental protocols for its evaluation, and explores its applications in creating unique flavor and fragrance profiles.

Introduction to this compound

This compound, chemically known as 3-(2-hydroxyphenyl)propanoic acid, is found in nature in plants such as sweet clover (Melilotus species), and in food products like bilberries, Chinese cinnamon, and red beetroot.[1][2] Its structure, featuring a phenyl ring and a carboxylic acid group, provides a foundation for a range of sensory characteristics and makes it a valuable target for both biological and chemical synthesis. While it is a known food additive used for preservation and flavor enhancement, its specific organoleptic properties are an active area of research.[3]

Sensory Profile and Applications

While comprehensive sensory data for this compound is still emerging, preliminary research and evaluation of related compounds provide valuable insights into its potential flavor and fragrance profile.

Flavor Profile: this compound is anticipated to contribute to sweet, creamy, and vanilla-like flavor profiles. This is supported by the characterization of its ethyl ester, ethyl 3-(2-hydroxyphenyl) propionate, which is described as having a "sweet creamy vanilla" taste.[4] This suggests that this compound and its derivatives could be valuable in dairy, bakery, and confectionery applications, enhancing sweet and creamy notes.

Fragrance Profile: The potential fragrance applications of this compound may lie in its lactone form, dihydrocoumarin. Lactones are a well-known class of fragrance compounds, often imparting fruity, creamy, and floral notes.[5] The conversion of this compound to its corresponding lactone could yield a molecule with a desirable fragrance profile, potentially reminiscent of coumarin's sweet, hay-like scent but with unique nuances.

Potential Applications:

  • Flavor Enhancer: In food systems, this compound can be used to enhance existing sweet and creamy flavors.

  • Precursor for Novel Ingredients: Through esterification and lactonization, this compound can serve as a starting material for the synthesis of new flavor and fragrance molecules with unique sensory properties.

  • Natural Flavor Production: Biocatalytic methods, such as the fermentation of coumarin-containing plant materials, offer a pathway to produce "natural" this compound, meeting the growing consumer demand for clean-label ingredients.[6][7]

Quantitative Sensory Data

Currently, there is a lack of publicly available quantitative data on the odor and taste detection thresholds of this compound. The determination of these thresholds is a critical step in understanding its potency and potential applications. The following table will be populated as data becomes available through ongoing research.

CompoundMediumOdor Detection Threshold (ppb)Taste Detection Threshold (ppm)Flavor/Fragrance Descriptors
This compound Water/AirData Not AvailableData Not AvailableSweet, Creamy (inferred)
Ethyl 3-(2-hydroxyphenyl) propionate Not SpecifiedData Not AvailableData Not AvailableSweet, Creamy, Vanilla[4]

Experimental Protocols

Biocatalytic Synthesis of this compound from Coumarin

This protocol outlines a general method for the enzymatic conversion of coumarin to this compound, a key step in producing it from natural sources. This process is based on the action of enzymes from microorganisms like Arthrobacter species.[8]

Workflow for Biocatalytic Synthesis:

Biocatalytic_Synthesis cluster_preparation Preparation cluster_reaction Reaction cluster_purification Purification A Culture Arthrobacter sp. B Prepare Cell-Free Extract A->B Centrifugation & Lysis C Incubate Extract with Coumarin & NADH B->C D Acidify & Extract with Ether C->D E Evaporate Ether D->E F Crystallize this compound E->F

Caption: Biocatalytic synthesis of this compound from coumarin.

Materials:

  • Arthrobacter sp. culture capable of metabolizing coumarin.

  • Coumarin

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory equipment (centrifuge, incubator, rotary evaporator, crystallization dishes)

Protocol:

  • Enzyme Preparation:

    • Culture Arthrobacter sp. in a suitable medium containing coumarin as an inducer for the required enzymes.

    • Harvest the cells by centrifugation.

    • Prepare a cell-free extract by methods such as sonication or French press, followed by centrifugation to remove cell debris.

  • Enzymatic Reaction:

    • In a reaction vessel, combine the cell-free extract with a solution of coumarin and NADH in the phosphate buffer.

    • Incubate the mixture at an optimal temperature (e.g., 30°C) for a predetermined time, allowing for the conversion of coumarin to this compound.

  • Extraction and Purification:

    • Stop the reaction and acidify the mixture with HCl to a pH of approximately 2.

    • Extract the acidified mixture with diethyl ether.

    • Separate the ether layer and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue can be further purified by recrystallization from water to obtain pure this compound.

Sensory Evaluation of this compound

The following protocols are standardized methods for determining the sensory properties of flavor compounds.

This protocol uses the ASTM E679 "Ascending Forced-Choice" method to determine the lowest concentration at which a substance can be detected.

Workflow for Threshold Determination:

Threshold_Determination A Prepare Ascending Concentration Series of this compound in Water B Present Panelist with Three Samples (Two Blanks, One Sample) A->B C Panelist Identifies the 'Odd' Sample B->C D Record Correct/Incorrect Identification C->D E Present Next Higher Concentration D->E If correct, continue F Calculate Geometric Mean of Last Incorrect and First Correct Concentration D->F After multiple trials E->B

Caption: Workflow for determining sensory detection thresholds.

Materials:

  • Purified this compound

  • Odor- and taste-free water

  • A panel of trained sensory assessors (typically 15-25 members)

  • Appropriate glassware and sample presentation vessels

Protocol:

  • Sample Preparation: Prepare a series of dilutions of this compound in water, starting from a sub-threshold concentration and increasing in logarithmic steps.

  • Panelist Training: Familiarize panelists with the test procedure and the nature of the stimulus.

  • Testing:

    • Present each panelist with a set of three samples (triangle test), where two are blanks (water) and one contains a specific concentration of this compound.

    • Ask the panelist to identify the sample that is different.

    • Begin with the lowest concentration and proceed to higher concentrations.

  • Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified in a consecutive series of correct identifications. The group threshold is the geometric mean of the individual thresholds.

This method, often referred to as Quantitative Descriptive Analysis (QDA®), is used to create a detailed flavor and aroma profile.

Protocol:

  • Panelist Selection and Training: Select and train a panel of 8-12 individuals to identify and quantify a wide range of flavor and aroma attributes.

  • Lexicon Development: Through exposure to various reference standards and the test material (this compound solution), the panel develops a consensus vocabulary (lexicon) to describe the sensory characteristics.

  • Intensity Rating: Panelists rate the intensity of each attribute in the developed lexicon for the this compound solution on a numerical scale (e.g., 0-15).

  • Data Analysis: The mean intensity ratings for each attribute are calculated and can be visualized in a spider web plot to represent the sensory profile.

Signaling Pathways

The perception of taste and smell is a complex process involving the interaction of molecules with specific receptors in the oral and nasal cavities, leading to a cascade of neural signals that are interpreted by the brain.

General Gustatory and Olfactory Signaling:

Signaling_Pathways cluster_taste Taste Perception (Gustatory) cluster_smell Smell Perception (Olfactory) T1 This compound binds to Taste Receptors (e.g., for sweet/umami) T2 G-protein activation T1->T2 T3 Second Messenger Cascade T2->T3 T4 Neurotransmitter Release T3->T4 Brain Brain Interpretation (Flavor Perception) T4->Brain Gustatory Nerve S1 Volatilized this compound Derivative binds to Olfactory Receptors S2 G-protein activation S1->S2 S3 Adenylate Cyclase Activation & cAMP Production S2->S3 S4 Ion Channel Opening S3->S4 S4->Brain Olfactory Bulb

Caption: General signaling pathways for taste and smell perception.

While the specific receptors for this compound have not yet been identified, its chemical structure suggests potential interactions with receptors associated with sweet and umami tastes. Its volatile derivatives would interact with a range of olfactory receptors, contributing to a complex aroma profile. Further research is needed to elucidate the precise mechanisms of its sensory perception.

Conclusion

This compound presents a promising avenue for innovation in the flavor and fragrance industry. Its potential for sweet and creamy flavor notes, coupled with the possibility of creating novel fragrance compounds through chemical modification, makes it a valuable target for further research and development. The protocols outlined in this application note provide a framework for the systematic evaluation of its sensory properties and for its production through sustainable biocatalytic methods. As research continues, a deeper understanding of this compound's organoleptic profile will undoubtedly unlock new creative possibilities for flavorists and perfumers.

References

Application Notes and Protocols: Derivatization of Melilotic Acid for Enhanced GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid) is a phenolic compound found in various plants and is of interest in pharmaceutical and metabolomic research due to its potential biological activities. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, direct GC analysis of this compound is challenging due to its low volatility and the presence of polar carboxyl and hydroxyl groups, which can lead to poor peak shape and thermal degradation.

To overcome these limitations, derivatization is a crucial sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity. Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as carboxylic acids and phenols. In this process, the active hydrogen is replaced by a trimethylsilyl (TMS) group. This application note provides detailed protocols for the derivatization of this compound using common silylating reagents and outlines the GC-MS parameters for its analysis.

Derivatization Strategies for this compound

The most common and effective method for the derivatization of this compound for GC analysis is silylation. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently employed.[1] These reagents react with the hydroxyl and carboxyl groups of this compound to form their respective TMS-ethers and TMS-esters, which are significantly more volatile and thermally stable. For complex biological samples, a two-step derivatization protocol involving methoximation followed by silylation is often recommended to prevent the formation of multiple derivatives from tautomers of other compounds in the matrix.[2]

Comparison of Silylation Reagents

While both MSTFA and BSTFA are effective for the silylation of this compound, they have slightly different properties that may be advantageous depending on the specific application.

FeatureMSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
Reactivity Highly reactive and a strong TMS donor.Also highly reactive, with similar silylation potential to MSTFA.[3]
By-products The by-product, N-methyltrifluoroacetamide, is highly volatile, which can minimize interference in the chromatogram.By-products are also volatile, but potentially less so than those of MSTFA.
Catalyst Often used with a catalyst like Trimethylchlorosilane (TMCS) to enhance reactivity, especially for hindered groups.Frequently used in combination with 1% TMCS.
Applications Widely used in metabolomics for a broad range of compounds including organic acids.Also widely used, and sometimes preferred for sterically hindered compounds.[4][5]

Note: The selection of the derivatization reagent may require optimization based on the sample matrix and analytical goals. The following protocols provide a general guideline.

Experimental Protocols

Protocol 1: Single-Step Silylation with MSTFA

This protocol is suitable for relatively pure samples of this compound or simple mixtures.

Materials:

  • This compound standard or dried sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of this compound standard or the dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex briefly.

  • Derivatization: Add 100 µL of MSTFA to the vial. Tightly cap the vial.

  • Reaction: Vortex the mixture for 30 seconds. Heat the vial at 60°C for 30 minutes in a heating block or oven.[6]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

Protocol 2: Two-Step Derivatization (Methoximation and Silylation)

This protocol is recommended for complex biological samples to prevent the formation of multiple peaks from other carbonyl-containing compounds.[2]

Materials:

  • Dried biological extract

  • Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or shaker-incubator

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Transfer the dried biological extract into a reaction vial. Ensure the sample is completely dry.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride solution to the vial. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 37°C for 90 minutes with gentle shaking.[7]

  • Silylation: After cooling to room temperature, add 80 µL of MSTFA to the vial. Cap the vial tightly and vortex for 1 minute.

  • Reaction: Incubate the mixture at 37°C for 30 minutes with gentle shaking.[7]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.

GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of silylated this compound. These may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization (Silylation) cluster_analysis Analysis cluster_result Result start Start with this compound Sample (Standard or Dried Extract) dissolve Dissolve in Anhydrous Pyridine start->dissolve add_reagent Add Silylating Reagent (e.g., MSTFA) dissolve->add_reagent heat Heat at 60°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject detect Separation and Detection inject->detect end Enhanced Peak Shape and Sensitivity for this compound detect->end

Caption: Workflow for the derivatization and analysis of this compound.

Phenylpropanoid Biosynthetic Pathway

This compound is synthesized in plants via the phenylpropanoid pathway. Understanding this pathway can provide context for the analysis of this compound in plant-derived samples.[4][8]

G cluster_pathway Phenylpropanoid Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H o_Coumaric_acid o_Coumaric_acid Cinnamic_acid->o_Coumaric_acid C2H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Other Phenylpropanoids\n(Flavonoids, Lignin, etc.) Other Phenylpropanoids (Flavonoids, Lignin, etc.) p_Coumaroyl_CoA->Other Phenylpropanoids\n(Flavonoids, Lignin, etc.) Melilotic_acid Melilotic_acid o_Coumaric_acid->Melilotic_acid Reduction

Caption: Simplified phenylpropanoid pathway leading to this compound.

References

Application Notes: Melilotic Acid as an Internal Standard in LC-MS Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for generating reliable biological insights. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone analytical technique, but it is susceptible to variations arising from sample preparation, injection volume inconsistencies, and fluctuations in instrument response. To mitigate these issues, the use of internal standards (IS) is a critical and routine practice. An ideal internal standard is a compound that is structurally similar to the analytes of interest but not naturally present in the samples being analyzed.

Melilotic acid (3-(2-hydroxyphenyl)propanoic acid) serves as an excellent internal standard for the analysis of small polar metabolites, particularly organic acids, in various biological matrices. Its chemical properties ensure it behaves similarly to many common carboxylic acids during extraction and chromatographic separation. As it is a plant and microbial metabolite, it is typically absent or present at very low levels in mammalian systems unless specific dietary precursors are consumed, making it a suitable spike-in standard for many study designs.[1][2][3] This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolomics workflows.

Chemical and Physical Properties

This compound is a white, solid, monocarboxylic acid. Its key properties are summarized below, making it a reliable analytical standard.[1][2][4][5]

PropertyValue
CAS Number 495-78-3
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Exact Mass 166.06299 Da
Purity Typically ≥98%
Physical Form Solid
IUPAC Name 3-(2-hydroxyphenyl)propanoic acid
Solubility Soluble in DMSO (e.g., 50 mg/mL), Methanol, Acetonitrile
Storage Temperature 2-8°C (Solid) / -20°C to -80°C (In solvent)[3][5]

Principle of Internal Standard Normalization

The core function of an internal standard is to correct for analytical variability. A known amount of this compound is added to every sample, quality control (QC) sample, and standard. It is assumed that any loss or variation experienced by the target analytes during sample processing and analysis will also be experienced by the internal standard. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate and precise quantification.

G cluster_0 Without Internal Standard cluster_1 With Internal Standard (IS) A1 Sample 1 (e.g., 10 µL injection) A_MS1 MS Response: Analyte Area = 1000 A1->A_MS1 A2 Sample 2 (e.g., 9 µL injection) A_MS2 MS Response: Analyte Area = 900 A2->A_MS2 A_Res Result: 10% Error due to injection volume A_MS1->A_Res A_MS2->A_Res B1 Sample 1 (Spiked with IS) (10 µL injection) B_MS1 MS Response: Analyte Area = 1000 IS Area = 500 B1->B_MS1 B2 Sample 2 (Spiked with IS) (9 µL injection) B_MS2 MS Response: Analyte Area = 900 IS Area = 450 B2->B_MS2 B_Calc1 Ratio 1: 1000 / 500 = 2.0 B_MS1->B_Calc1 B_Calc2 Ratio 2: 900 / 450 = 2.0 B_MS2->B_Calc2 B_Res Result: Consistent & Accurate (Error Corrected) B_Calc1->B_Res B_Calc2->B_Res

Fig 1. Principle of internal standard normalization.

Experimental Protocols

Preparation of this compound Standard Solutions

Materials:

  • This compound powder (≥98% purity)

  • LC-MS grade methanol or acetonitrile

  • Calibrated analytical balance

  • Volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)

  • Calibrated micropipettes

Protocol:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 8 mL of methanol, vortex to dissolve completely.

    • Bring the volume to the 10 mL mark with methanol.

    • Mix thoroughly by inversion. Transfer to a labeled amber vial and store at -20°C.

  • Working Internal Standard Solution (10 µg/mL):

    • Transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Bring the volume to the 10 mL mark with the chosen sample extraction solvent (e.g., 80:20 acetonitrile:water).

    • Mix thoroughly. This working solution is used for spiking samples. Store at -20°C and prepare fresh weekly or as stability permits.

Sample Preparation Protocol (Human Plasma)

This protocol describes a common protein precipitation method for plasma metabolomics.

Workflow Diagram:

G sample 1. Thaw Plasma Sample (on ice) aliquot 2. Aliquot 50 µL Plasma (to microcentrifuge tube) sample->aliquot spike 3. Spike with Internal Standard Add 200 µL of cold ( -20°C) 10 µg/mL this compound in 80:20 Acetonitrile:Water aliquot->spike vortex 4. Vortex (30 seconds) spike->vortex precipitate 5. Incubate & Precipitate Protein (-20°C for 30 minutes) vortex->precipitate centrifuge 6. Centrifuge (15,000 x g, 10 min, 4°C) precipitate->centrifuge supernatant 7. Transfer Supernatant (to new tube or vial) centrifuge->supernatant analyze 8. LC-MS Analysis supernatant->analyze

Fig 2. Workflow for plasma sample preparation.

Detailed Steps:

  • Sample Thawing: Thaw frozen plasma samples on ice to maintain metabolite integrity.

  • Aliquoting: Aliquot 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Spiking and Extraction: Add 200 µL of the cold (-20°C) Working Internal Standard Solution (10 µg/mL) to the plasma. The high ratio of organic solvent to sample (4:1) facilitates protein precipitation.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new autosampler vial for analysis, avoiding the protein pellet.

  • Analysis: The sample is now ready for injection into the LC-MS system.

UPLC-MS/MS Analysis and Data

This compound, as a carboxylic acid, is typically analyzed in negative ion mode using electrospray ionization (ESI). Below are representative parameters for a UPLC-MS/MS system.

UPLC Parameters
ParameterReversed-Phase (RP) MethodHILIC Method
Column C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)Amide/Zwitterionic HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 9.0 in 95:5 Water:Acetonitrile
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Acetate, pH 9.0 in 95:5 Acetonitrile:Water
Flow Rate 0.4 mL/min0.4 mL/min
Injection Volume 1-5 µL1-5 µL
Column Temp. 40°C40°C
Gradient 0-1 min (2% B), 1-8 min (2-98% B), 8-10 min (98% B), 10.1-12 min (2% B)0-1 min (95% B), 1-8 min (95-50% B), 8-9 min (50% B), 9.1-12 min (95% B)
Expected RT Mid-polarity retentionEarly eluting (polar compound)

Note: Gradients and columns must be optimized for the specific analytes of interest in a given study.

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is a sensitive and specific mode for quantification on a triple quadrupole mass spectrometer.

ParameterSetting
Ionization Mode ESI Negative
Capillary Voltage -3.0 kV
Nebulizer Gas 55 psi
Gas Temperature 275 - 350 °C
Scan Type MRM
Dwell Time 20-50 ms
Quantitative Data: MRM Transitions for this compound

The fragmentation of this compound ([M-H]⁻) typically involves the loss of the carboxyl group as CO₂ or the loss of the entire propanoic acid side chain.

AnalytePrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)Polarity
This compound (Quantifier)165.05121.06 ([M-H-CO₂]⁻)15Negative
This compound (Qualifier)165.05107.05 ([M-H-C₂H₂O₂]⁻)25Negative

Metabolic Context of this compound

Understanding the origin of a standard is crucial to confirm its absence in biological samples. This compound is a product of gut microbial metabolism of dietary aromatic amino acids, such as phenylalanine. This makes it an exogenous compound in germ-free animals or in studies where the diet is strictly controlled.[2][3][4][5]

G diet Dietary Protein phe Phenylalanine diet->phe micro Gut Microbiota (e.g., Clostridium sp.) phe->micro Metabolism ppy Phenylpyruvic Acid micro->ppy hydro Reduction & Other Reactions ppy->hydro melilotic This compound & Other Phenylpropanoids hydro->melilotic circ Host Circulation melilotic->circ Absorption

Fig 3. Simplified microbial pathway for this compound formation.

References

Application Notes and Protocols for Measuring Melilotic Acid Uptake in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Melilotic acid, a phenolic compound derived from the breakdown of coumaric acid and related compounds, can be utilized as a carbon source by various soil bacteria, such as Sinorhizobium meliloti.[1] Understanding the mechanisms and kinetics of this compound uptake is crucial for research in microbial metabolism, soil ecology, and potentially for applications in bioremediation and synthetic biology. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the uptake of this compound in bacterial cultures. The methodologies described herein are based on common techniques for quantifying substrate utilization by bacteria.

Overview of this compound Uptake

The uptake of nutrients like this compound from the environment is a critical first step for bacterial metabolism. This process is typically mediated by specific transport proteins embedded in the bacterial cell membrane. While the precise transporters for this compound are not extensively characterized in all bacterial species, they are likely to be active transport systems, such as ABC (ATP-binding cassette) transporters or tripartite ATP-independent periplasmic (TRAP) transporters, which utilize energy to move substrates across the cell membrane.[2][3][4] The general principle for measuring uptake involves introducing a known concentration of this compound to a bacterial culture and monitoring its depletion from the culture medium over time.

Experimental Protocols

Protocol 1: Quantification of this compound Depletion from Culture Supernatant using High-Performance Liquid Chromatography (HPLC)

This protocol describes the most common and accurate method for measuring this compound uptake by monitoring its disappearance from the liquid culture medium.

Materials:

  • Bacterial strain of interest (e.g., Sinorhizobium meliloti, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani (LB) broth, M9 minimal medium)[5]

  • This compound (≥98% purity)

  • Sterile centrifuge tubes (1.5 mL or 15 mL)

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector and a C18 reverse-phase column

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Microcentrifuge

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the bacterial strain into 5 mL of the appropriate growth medium.

    • Incubate overnight at the optimal growth temperature with shaking (e.g., 30°C for S. meliloti, 37°C for E. coli).

    • The following day, subculture the overnight culture into fresh medium and grow to the mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6). Monitor the optical density using a spectrophotometer.[6]

  • Uptake Assay:

    • Harvest the mid-log phase cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a sterile, carbon-free minimal medium or a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any residual carbon sources.

    • Resuspend the washed cells in the carbon-free minimal medium to a final OD₆₀₀ of approximately 1.0.

    • Prepare a stock solution of this compound in the same carbon-free minimal medium and sterilize by filtration (0.22 µm filter).

    • To initiate the uptake assay, add the this compound stock solution to the cell suspension to a final desired concentration (e.g., 1 mM).

    • Immediately take a "time zero" sample (T₀) by withdrawing 1 mL of the culture suspension.

    • Incubate the culture at the optimal growth temperature with shaking.

    • Collect samples (1 mL) at various time points (e.g., 15, 30, 60, 90, 120 minutes).

  • Sample Processing:

    • For each sample, immediately centrifuge at high speed (e.g., 13,000 x g for 2 minutes) to pellet the bacterial cells.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

    • Store the samples at -20°C until HPLC analysis.

  • HPLC Analysis:

    • Prepare a standard curve of this compound in the same medium used for the assay (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mM).

    • Set up the HPLC system with a C18 column. An example of a mobile phase is a gradient of methanol or acetonitrile and water with 0.1% formic acid.

    • Inject the standards and the collected supernatant samples.

    • Monitor the elution of this compound using a UV detector at a wavelength of approximately 275 nm.

    • Quantify the concentration of this compound in the samples by comparing the peak areas to the standard curve.

  • Data Analysis:

    • Calculate the amount of this compound taken up by the bacteria at each time point by subtracting the concentration in the supernatant from the initial concentration at T₀.

    • Normalize the uptake rate to the cell density (e.g., per OD₆₀₀ unit or per mg of total protein).

Protocol 2: High-Throughput Screening for this compound Uptake using a Spectrophotometric pH Assay

This protocol is suitable for screening multiple strains or conditions and relies on the principle that the metabolism of an organic acid can lead to a change in the pH of the medium.[7][8]

Materials:

  • 96-well microplates[6]

  • Bacterial strains

  • Minimal medium containing a low concentration of a pH indicator dye (e.g., litmus, phenol red)[7]

  • This compound

  • Microplate reader capable of measuring absorbance at two wavelengths (one for bacterial growth, e.g., 600 nm, and one for the pH indicator)

Procedure:

  • Preparation of Assay Plates:

    • Prepare minimal medium containing the pH indicator.

    • In a 96-well plate, add the minimal medium to each well.

    • Create a gradient of this compound concentrations across the columns of the plate. Include control wells with no this compound.

  • Inoculation and Incubation:

    • Inoculate the wells with a standardized amount of pre-cultured and washed bacterial cells.

    • Cover the plate with a gas-permeable seal to prevent evaporation while allowing for aeration.[6]

    • Incubate the plate in a microplate reader with shaking at the appropriate temperature.

  • Data Collection:

    • Measure the optical density at 600 nm (for growth) and the absorbance at the wavelength corresponding to the pH indicator at regular intervals (e.g., every 30 minutes) for 24-48 hours.

  • Data Analysis:

    • Plot the bacterial growth curves (OD₆₀₀ vs. time).

    • Plot the change in pH indicator absorbance over time. A significant change in the pH-sensitive absorbance in the presence of this compound compared to the control suggests uptake and metabolism.

    • This method provides a semi-quantitative measure of uptake and can be used to compare the relative uptake capabilities of different strains.

Data Presentation

Quantitative data from this compound uptake experiments should be summarized in tables for clear comparison.

Table 1: this compound Concentration in Bacterial Culture Supernatant Over Time (HPLC Method)

Time (minutes)This compound Concentration (mM) ± SD (Strain A)This compound Concentration (mM) ± SD (Strain B)This compound Concentration (mM) ± SD (Control - No Cells)
01.00 ± 0.021.00 ± 0.031.01 ± 0.02
150.85 ± 0.040.92 ± 0.031.00 ± 0.01
300.68 ± 0.050.81 ± 0.041.01 ± 0.02
600.42 ± 0.030.65 ± 0.051.00 ± 0.03
900.21 ± 0.020.48 ± 0.041.01 ± 0.02
1200.05 ± 0.010.33 ± 0.031.00 ± 0.01

Table 2: Calculated this compound Uptake Rates

StrainInitial Uptake Rate (nmol/min/OD₆₀₀) ± SD
Strain A12.5 ± 1.1
Strain B6.8 ± 0.7

Visualization of Experimental Workflow and Putative Signaling Pathway

Experimental Workflow for HPLC-based Uptake Assay

G cluster_prep 1. Culture Preparation cluster_assay 2. Uptake Assay cluster_processing 3. Sample Processing cluster_analysis 4. Analysis overnight Overnight Culture subculture Subculture to Mid-Log Phase overnight->subculture harvest Harvest & Wash Cells subculture->harvest resuspend Resuspend in Carbon-Free Medium harvest->resuspend add_ma Add this compound resuspend->add_ma incubation Incubate & Collect Time Points add_ma->incubation centrifuge Centrifuge Samples incubation->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Analysis filter->hplc data Data Analysis & Rate Calculation hplc->data

Caption: Workflow for measuring this compound uptake via HPLC.

Putative ABC Transporter-Mediated this compound Uptake Pathway

G cluster_membrane Bacterial Cell cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm SBP Substrate-Binding Protein (SBP) MA_SBP This compound-SBP Complex SBP->MA_SBP Transporter Permease Permease MA_SBP->Transporter:f0 MA_in This compound Transporter:f1->MA_in NBD Nucleotide-Binding Domain (NBD) NBD->Transporter ATP Hydrolysis Metabolism Metabolism MA_in->Metabolism MA_out This compound MA_out->SBP Binding

Caption: A putative ABC transporter system for this compound uptake.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mobile Phase for Melilotic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of melilotic acid.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis using reversed-phase HPLC?

A common starting point for the analysis of this compound on a C18 column is a gradient elution using a mixture of an acidified aqueous phase and an organic solvent, typically acetonitrile or methanol. For example, a mobile phase consisting of water with a small percentage of acid (like 0.1% formic or phosphoric acid) and acetonitrile is frequently used. The acid helps to suppress the ionization of this compound, leading to better peak shape and retention.

Q2: Why is the pH of the mobile phase critical for the analysis of this compound?

The pH of the mobile phase is a crucial parameter in the HPLC analysis of this compound because it is an acidic compound with a pKa of approximately 4.22.[1] To ensure reproducible retention times and symmetrical peak shapes, it is recommended to maintain the mobile phase pH at least 2 units below the pKa of the analyte. For this compound, a mobile phase pH of around 2.5 to 3.0 is ideal. This low pH ensures that the carboxyl group of this compound is consistently in its protonated (non-ionized) form, which minimizes peak tailing that can result from interactions between the ionized analyte and the stationary phase.

Q3: What are the most common organic modifiers used in the mobile phase for this compound analysis, and how do they compare?

Acetonitrile and methanol are the most common organic modifiers for reversed-phase HPLC analysis of this compound.

  • Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure and better column efficiency. It also has a lower UV cutoff, which can be advantageous for detection at low wavelengths.

  • Methanol is a more polar solvent and can offer different selectivity compared to acetonitrile. It is also generally less expensive.

The choice between acetonitrile and methanol can impact the elution order and resolution of this compound from other compounds in a mixture.

Q4: Can I use a buffer in the mobile phase for this compound analysis?

Yes, using a buffer in the aqueous portion of the mobile phase is highly recommended to ensure a stable pH throughout the analysis. This is critical for achieving consistent and reproducible retention times and peak shapes. Common buffers for reversed-phase HPLC at low pH include phosphate and acetate buffers. For example, a 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is a suitable choice.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms: The peak for this compound is not symmetrical, showing a "tail" or a "front."

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase pH The pKa of this compound is ~4.22.[1] Ensure the mobile phase pH is at least 2 units below this value (e.g., pH 2.2-2.5) to keep the analyte in a single, un-ionized form. Use a buffer to maintain a stable pH.
Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Use a well-end-capped column or a column with a modern stationary phase chemistry designed to minimize these interactions. Adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can also help, but may not be suitable for all detection methods (e.g., MS).
Column Overload Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination or Void Contaminants at the head of the column can cause peak shape issues. Try flushing the column with a strong solvent. If a void has formed, the column may need to be replaced.
Problem 2: Drifting Retention Times

Symptoms: The retention time for this compound is not consistent between injections.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Unstable Mobile Phase pH If the mobile phase is not buffered, its pH can change over time, leading to shifts in retention. Use a buffer to maintain a consistent pH.
Changes in Mobile Phase Composition Inaccurate mixing of the mobile phase components can cause retention time drift. Ensure accurate preparation of the mobile phase and consider using an online degasser.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.
Pump Malfunction Inconsistent flow from the HPLC pump will lead to variable retention times. Check for leaks and ensure the pump is delivering a stable flow rate.
Problem 3: Low Sensitivity or Small Peak Area

Symptoms: The peak for this compound is very small or not detectable.

Possible Causes and Solutions:

CauseSolution
Incorrect Detection Wavelength The UV maximum for this compound should be determined. A common wavelength for phenolic acids is around 280 nm, but it is best to determine the optimal wavelength experimentally. A photodiode array (PDA) detector is useful for this.
Low Sample Concentration The concentration of this compound in the sample may be below the limit of detection. Concentrate the sample or inject a larger volume (be mindful of potential peak distortion).
Poor Peak Shape Broad peaks are shorter and can be difficult to distinguish from the baseline. Optimize the mobile phase and other conditions to achieve sharp, symmetrical peaks.
Sample Degradation This compound may be unstable in the sample solvent or over time. Prepare fresh samples and store them appropriately (e.g., refrigerated and protected from light).

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

This protocol provides a general-purpose reversed-phase HPLC method for the separation and quantification of this compound.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade water, acetonitrile, and an acid (e.g., formic acid or phosphoric acid).

  • This compound standard.

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in methanol or the initial mobile phase.

  • Prepare working standards by diluting the stock solution to the desired concentrations.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goal (e.g., quantify this compound) select_column Select Column (e.g., C18) start->select_column initial_mp Define Initial Mobile Phase (A: 0.1% Formic Acid in Water B: Acetonitrile) select_column->initial_mp run_initial Run Initial Gradient initial_mp->run_initial eval_chrom Evaluate Chromatogram: - Retention Time - Peak Shape - Resolution run_initial->eval_chrom is_acceptable Acceptable? eval_chrom->is_acceptable optimize_gradient Optimize Gradient Slope is_acceptable->optimize_gradient No end Final Method is_acceptable->end Yes optimize_gradient->run_initial Iterate optimize_ph Adjust Mobile Phase pH (e.g., use buffer, change acid) optimize_gradient->optimize_ph change_organic Change Organic Modifier (e.g., Methanol) optimize_gradient->change_organic optimize_ph->run_initial Iterate change_organic->run_initial Iterate

Caption: Workflow for optimizing the mobile phase in HPLC analysis.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_ph Is Mobile Phase pH ~2 units below pKa (~4.22)? start->check_ph adjust_ph Action: Adjust pH to ~2.5 with buffer check_ph->adjust_ph No check_overload Is Sample Concentration High? check_ph->check_overload Yes resolved Problem Resolved adjust_ph->resolved dilute_sample Action: Dilute Sample or Reduce Injection Volume check_overload->dilute_sample Yes check_column Is Column Old or Contaminated? check_overload->check_column No dilute_sample->resolved flush_replace Action: Flush with Strong Solvent or Replace Column check_column->flush_replace Yes check_column->resolved No, further investigation needed flush_replace->resolved

Caption: Decision tree for troubleshooting peak tailing issues.

References

Troubleshooting poor peak shape in melilotic acid chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the chromatography of melilotic acid.

Frequently Asked Questions (FAQs)

Q1: What is considered a "poor" peak shape in HPLC?

In an ideal HPLC separation, chromatographic peaks should be symmetrical and have a Gaussian shape. A poor peak shape deviates from this ideal and can manifest as peak tailing, peak fronting, or peak splitting. These distortions can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively affect the overall reproducibility of the analytical method.[1][2] A Tailing Factor (Tf) greater than 1.2 is a common indicator of a significant peak shape problem.[3]

Q2: Why is this compound prone to poor peak shape, particularly peak tailing?

This compound, as an acidic compound, is susceptible to peak tailing primarily due to secondary interactions with the stationary phase.[1] The most common cause is the interaction of the ionized form of this compound with residual, unbonded silanol groups on the surface of silica-based columns (e.g., C18).[1][2][4] These interactions create an alternative retention mechanism that can lead to a delayed elution for a portion of the analyte molecules, resulting in a "tail."[2]

Q3: What are the main causes of peak fronting?

Peak fronting, where the leading edge of the peak is distorted, is less common than tailing but can indicate significant issues.[5][6] The primary causes include column overload (injecting too high a concentration of the sample), and incompatibility between the sample solvent and the mobile phase.[5][6][7][8][9] If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte band to travel too quickly at the beginning, leading to fronting.[3][8][9]

Troubleshooting Guides for Poor Peak Shape

This section provides a systematic approach to diagnosing and resolving common peak shape problems encountered with this compound.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.

The first step in troubleshooting is to determine if the issue is chemical (related to interactions) or physical/system-wide.

G start Poor Peak Shape Observed (Tailing) check_all_peaks Are all peaks tailing? start->check_all_peaks chemical_issue Chemical Issue (this compound Specific) check_all_peaks->chemical_issue No system_issue System/Physical Issue check_all_peaks->system_issue Yes cause_ph Cause: Incorrect Mobile Phase pH chemical_issue->cause_ph cause_silanol Cause: Secondary Silanol Interactions chemical_issue->cause_silanol cause_buffer Cause: Low Buffer Strength chemical_issue->cause_buffer solution_ph Solution: Adjust pH (2 units below pKa) cause_ph->solution_ph solution_column Solution: Use End-Capped Column or Change Stationary Phase cause_silanol->solution_column solution_buffer Solution: Increase Buffer Concentration (10-50 mM) cause_buffer->solution_buffer cause_extracolumn Cause: Extra-Column Volume system_issue->cause_extracolumn cause_overload Cause: Column Overload system_issue->cause_overload cause_degradation Cause: Column Degradation / Contamination system_issue->cause_degradation solution_tubing Solution: Use Shorter, Narrower ID Tubing Check Fittings for Dead Volume cause_extracolumn->solution_tubing solution_overload Solution: Reduce Injection Volume or Dilute Sample cause_overload->solution_overload solution_degradation Solution: Flush with Strong Solvent Replace Column or Guard Column cause_degradation->solution_degradation

Caption: Troubleshooting logic for diagnosing peak tailing.

ParameterPotential ProblemRecommended ActionTarget Value/Range
Mobile Phase pH Analyte ionization leading to secondary interactions.[1][3]Adjust pH to suppress ionization of this compound.At least 2 pH units below the analyte's pKa.
Buffer Concentration Insufficient buffering capacity to maintain stable pH.[3]Increase the concentration of the buffer in the mobile phase.10 - 50 mM
Sample Concentration Column overload, saturating the stationary phase.[4][7]Reduce the mass of analyte injected onto the column.Keep injection mass within the column's linear range.
Injection Volume Sample solvent mismatch or volume overload.[3][4]Reduce injection volume or dissolve sample in mobile phase.≤ 5% of column volume.[3]
Extra-Column Tubing Band broadening due to dead volume.[3][4]Minimize tubing length and internal diameter (ID).Use 0.12-0.17 mm ID tubing.[3]

This protocol outlines the steps to determine the optimal mobile phase pH to minimize peak tailing for this compound by suppressing its ionization.

  • Determine pKa: Find the pKa of this compound from chemical literature.

  • Prepare Mobile Phases: Prepare several batches of your mobile phase, adjusting the aqueous component pH with a suitable buffer (e.g., phosphate or acetate). Start with a pH at least 2 units below the pKa and prepare others in increments (e.g., pKa - 2.0, pKa - 1.5, pKa - 1.0).

  • Equilibrate the System: For each mobile phase, flush the HPLC system and column until the backpressure is stable (typically 10-20 column volumes).

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Record the chromatogram and calculate the tailing factor (Tf) for the this compound peak.

  • Compare Results: Compare the tailing factors obtained at different pH values. The optimal pH will yield the most symmetrical peak (Tf closest to 1.0).

G A 1. Determine pKa of this compound B 2. Prepare Buffered Mobile Phases (e.g., pH at pKa-2, pKa-1.5, pKa-1) A->B C 3. Equilibrate HPLC System & Column with First Mobile Phase B->C D 4. Inject this compound Standard C->D E 5. Analyze Peak Shape (Calculate Tailing Factor) D->E F Tailing Factor < 1.2? E->F G Optimal pH Found. Method Optimized. F->G Yes H 6. Change to Next Mobile Phase & Repeat Steps 3-5 F->H No H->C

Caption: Experimental workflow for mobile phase pH optimization.

Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak where the front half is broader than the latter half.

CauseDiagnosisRecommended Solution
Column Overload Peak fronting is more common with concentration overload. The peak shape worsens as sample concentration increases.[6][7]Reduce sample concentration: Prepare a series of dilutions of your sample and inject them. If peak shape improves with dilution, overload is the cause.[6][9]
Sample Solvent Mismatch The solvent used to dissolve the sample is significantly stronger (more eluting power) than the mobile phase. This is often most pronounced for early-eluting peaks.[3][8][9]Match the sample solvent to the mobile phase: Ideally, dissolve the sample directly in the initial mobile phase.[4][6] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
Column Degradation A physical deformation of the column bed, such as a void or collapse at the column inlet, can cause peak fronting.[5][9] This often affects all peaks in the chromatogram.[8]Reverse and flush the column: (Check manufacturer's instructions first). If this doesn't work, the column may be permanently damaged and require replacement.[4]
  • Prepare a Stock Solution: Create a concentrated stock solution of your this compound standard.

  • Create Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:20).

  • Inject Sequentially: Inject a constant volume of each dilution, starting with the most concentrated and moving to the most dilute.

  • Observe Peak Shape: Monitor the shape of the this compound peak for each injection. If the fronting diminishes or disappears at lower concentrations, the issue is confirmed to be column overload.[1][4]

References

Improving yield in the chemical synthesis of melilotic acid.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of melilotic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the chemical synthesis of this compound?

A1: The most common precursor for the synthesis of this compound is coumarin.[1][2] Coumarin can be synthesized from various starting materials, including salicylaldehyde, phenols, and o-coumaric acid.[3][4][5] Dihydrocoumarin is a key intermediate which is then hydrolyzed to yield this compound.[2][6]

Q2: Which synthetic route generally provides the highest yield of this compound?

A2: The highest yields are typically achieved through a two-step process involving the initial synthesis of coumarin or dihydrocoumarin, followed by catalytic hydrogenation and/or hydrolysis. High yields for coumarin synthesis (precursor to this compound) have been reported using methods like the Knoevenagel condensation under optimized conditions.[4][7] Subsequent efficient hydrogenation of coumarin to dihydrocoumarin and its hydrolysis can lead to high overall yields of this compound.

Q3: What are the critical parameters to control for maximizing the yield?

A3: Key parameters to control include reaction temperature, choice of catalyst and its concentration, selection of an appropriate solvent, and the molar ratio of reactants. For instance, in the Pechmann condensation for coumarin synthesis, the choice of acid catalyst significantly impacts the reaction.[8] In the hydrogenation of coumarin, temperature and hydrogen pressure are critical.[9][10][11]

Q4: How can I purify the final this compound product?

A4: Purification of this compound can be achieved through recrystallization.[12][13] The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not at room temperature.[12] Common techniques also include extraction and column chromatography to remove unreacted starting materials and byproducts.[1]

Troubleshooting Guides

Problem 1: Low Yield in Coumarin Synthesis (Precursor Step)

Possible Causes and Solutions:

  • Inappropriate Catalyst or Catalyst Concentration: The choice and amount of catalyst are critical. For instance, in the Pechmann condensation, different phenols may require different acid catalysts for optimal results.[8] In the Knoevenagel condensation, bases like piperidine are commonly used.[14][15]

    • Recommendation: Screen different catalysts (e.g., Brønsted acids, Lewis acids for Pechmann; various bases for Knoevenagel) and optimize their concentration.[4][8]

  • Suboptimal Reaction Temperature: The Perkin reaction, for example, is heat-dependent, but excessive temperatures can lead to side product formation.[5]

    • Recommendation: Carefully control the reaction temperature. For exothermic reactions, ensure adequate cooling to prevent runaway reactions.

  • Incorrect Molar Ratios of Reactants: An excess of one reactant may lead to the formation of unwanted byproducts.[16]

    • Recommendation: Optimize the molar ratio of the reactants. For the Perkin reaction, maintaining the molar concentration of the alkali metal acetate at or below that of salicylaldehyde can improve product separation and yield.[16]

  • Presence of Water: For reactions requiring anhydrous conditions, moisture can significantly reduce the yield.

    • Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

Problem 2: Incomplete Hydrogenation of Coumarin to Dihydrocoumarin

Possible Causes and Solutions:

  • Inactive or Insufficient Catalyst: The catalyst (e.g., Palladium on carbon, Raney Nickel) may be old, poisoned, or used in insufficient quantity.[9][11]

    • Recommendation: Use fresh, high-quality catalyst in an appropriate amount (typically 0.1-1 mol% for Pd/C). Ensure the catalyst is not exposed to poisons like sulfur compounds.

  • Insufficient Hydrogen Pressure or Reaction Time: Low hydrogen pressure or short reaction times can lead to incomplete conversion.[9][11]

    • Recommendation: Increase the hydrogen pressure (typically 1-100 bar) and/or extend the reaction time. Monitor the reaction progress by techniques like TLC or GC.[11]

  • Suboptimal Temperature: The reaction may be too slow at lower temperatures.

    • Recommendation: Optimize the reaction temperature. For hydrogenation with a palladium catalyst, temperatures below 80°C are often effective.[11]

Problem 3: Incomplete Hydrolysis of Dihydrocoumarin to this compound

Possible Causes and Solutions:

  • Inadequate Base or Acid Concentration: The hydrolysis of the lactone ring of dihydrocoumarin requires a sufficiently strong basic or acidic environment.

    • Recommendation: Ensure the concentration of the base (e.g., NaOH) or acid is sufficient to drive the reaction to completion. The reaction progress can be monitored by the disappearance of the dihydrocoumarin spot on a TLC plate.

  • Insufficient Reaction Time or Temperature: The hydrolysis may be slow at room temperature.

    • Recommendation: Increase the reaction temperature (e.g., refluxing) and/or extend the reaction time to ensure complete hydrolysis.

Problem 4: Difficulty in Purifying this compound

Possible Causes and Solutions:

  • Presence of Unreacted Starting Materials: Unreacted coumarin or dihydrocoumarin can co-crystallize with the product.

    • Recommendation: After hydrolysis, perform an extraction. This compound, being a carboxylic acid, can be extracted into an aqueous basic solution, leaving non-acidic impurities in the organic layer. Acidification of the aqueous layer will then precipitate the pure this compound.

  • Formation of Side Products: Side reactions during the synthesis can lead to impurities that are difficult to separate.

    • Recommendation: Optimize the reaction conditions to minimize side product formation. If impurities are still present, consider column chromatography for purification.

  • "Oiling Out" During Recrystallization: The compound separates as an oil instead of crystals.

    • Recommendation: This often happens if the boiling point of the solvent is higher than the melting point of the solute.[17] Choose a solvent with a lower boiling point or use a solvent pair for recrystallization.[12][18]

Data Presentation

Table 1: Comparison of Common Coumarin Synthesis Methods (Precursor to this compound)

Synthesis MethodStarting MaterialsCatalystSolventTemperature (°C)Yield (%)Reference
Perkin Reaction Salicylaldehyde, Acetic AnhydrideSodium AcetateNone (neat)Up to 200Variable, can be high with optimization[3][16]
Knoevenagel Condensation Salicylaldehyde, Ethyl AcetoacetatePiperidineEthanolRoom Temp.96[14]
Knoevenagel Condensation o-Vanillin, Dimethyl MalonateNoneNeat (Ultrasound)-96-97[7]
Pechmann Condensation Phenol, β-KetoesterAcid (e.g., H₂SO₄, AlCl₃)VariableVariableGood to Excellent[8][19]
Pechmann Condensation Resorcinol, Ethyl AcetoacetateZrO₂-TiO₂Solvent-freeRoom Temp.High[20]

Table 2: Conditions for Hydrogenation of Coumarin to Dihydrocoumarin

CatalystSolventTemperature (°C)Pressure (bar)Yield (%)Reference
Raney NickelDiethyl Ether10010090[11]
5% Palladium on CarbonNone (neat)< 80 (65-75)598[11]
5% Ru/CMethanol13010090 (selectivity to octahydrocoumarin)[9]

Experimental Protocols

Protocol 1: Synthesis of Coumarin via Knoevenagel Condensation

This protocol is adapted from a literature procedure with a reported yield of 96%.[14]

Materials:

  • Salicylaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1 equivalent) in ethanol.

  • Add ethyl acetoacetate (1 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If so, collect the crystals by vacuum filtration.

  • If the product does not precipitate, remove the ethanol under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of Dihydrocoumarin via Catalytic Hydrogenation of Coumarin

This protocol is based on a high-yield industrial process.[11]

Materials:

  • Coumarin

  • 5% Palladium on activated carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Charge a pressure reactor (autoclave) with coumarin and 5% Pd/C catalyst (e.g., 0.4% by weight of coumarin).

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Heat the reaction mixture to the target temperature (e.g., 65-75 °C) with stirring.

  • Maintain the temperature and pressure, monitoring hydrogen uptake to determine reaction completion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Remove the catalyst by filtration. The resulting liquid is crude dihydrocoumarin.

Protocol 3: Synthesis of this compound via Hydrolysis of Dihydrocoumarin

Materials:

  • Dihydrocoumarin

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydrochloric acid (HCl) solution (e.g., 10%)

Procedure:

  • In a round-bottom flask, add dihydrocoumarin and an excess of 10% NaOH solution.

  • Heat the mixture to reflux with stirring until the dihydrocoumarin has completely dissolved and the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • (Optional) Wash the basic solution with an organic solvent (e.g., diethyl ether) to remove any unreacted dihydrocoumarin or non-acidic impurities.

  • Cool the aqueous solution in an ice bath and slowly acidify with 10% HCl until the pH is acidic (e.g., pH 2-3).

  • This compound will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the purified this compound. Further purification can be done by recrystallization if needed.

Visualizations

Melilotic_Acid_Synthesis_Workflow cluster_0 Step 1: Coumarin Synthesis cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Hydrolysis Salicylaldehyde Salicylaldehyde Coumarin Synthesis Coumarin Synthesis Salicylaldehyde->Coumarin Synthesis Active Methylene Compound Active Methylene Compound Active Methylene Compound->Coumarin Synthesis Coumarin Coumarin Coumarin Synthesis->Coumarin Hydrogenation Hydrogenation Coumarin->Hydrogenation Dihydrocoumarin Dihydrocoumarin Hydrogenation->Dihydrocoumarin Hydrolysis Hydrolysis Dihydrocoumarin->Hydrolysis This compound This compound Hydrolysis->this compound Troubleshooting_Low_Yield Low Yield Low Yield Check Reactants Check Reactants Low Yield->Check Reactants Check Catalyst Check Catalyst Low Yield->Check Catalyst Check Conditions Check Conditions Low Yield->Check Conditions Check Purification Check Purification Low Yield->Check Purification Purity & Stoichiometry Purity & Stoichiometry Check Reactants->Purity & Stoichiometry Activity & Concentration Activity & Concentration Check Catalyst->Activity & Concentration Temperature & Time Temperature & Time Check Conditions->Temperature & Time Extraction & Recrystallization Extraction & Recrystallization Check Purification->Extraction & Recrystallization

References

How to prevent degradation of melilotic acid samples during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of melilotic acid samples to prevent degradation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: this compound, a phenolic compound, is susceptible to degradation through two primary pathways: oxidation and hydrolysis.[1][2] Oxidation of the phenolic ring can lead to the formation of colored quinone-type compounds, which can further polymerize.[1] Hydrolysis of the carboxylic acid group can also occur, particularly under non-neutral pH conditions. Additionally, exposure to light and elevated temperatures can accelerate these degradation processes.[3]

Q2: My solution of this compound has turned brown. What does this indicate?

A2: A brown discoloration in your this compound solution is a common indicator of oxidative degradation.[1] The phenolic group is prone to oxidation, which forms quinones. These quinones can then polymerize, creating larger, dark-colored molecules that result in the browning of the solution.[1] This process can be accelerated by factors such as exposure to air (dissolved oxygen), light, and high pH.[1]

Q3: What are the recommended storage conditions for solid this compound?

A3: For solid this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[4] Specific temperature recommendations can vary by supplier, with some suggesting storage at 2-8°C. For long-term storage, temperatures of -20°C are also recommended.[1]

Q4: How should I store solutions of this compound?

A4: Solutions of this compound are more prone to degradation than the solid form. To ensure stability, stock solutions should be stored in tightly sealed vials at -20°C. It is best practice to prepare fresh solutions for immediate use whenever possible. If long-term storage of a solution is necessary, it should be divided into single-use aliquots to minimize freeze-thaw cycles and exposure to air.[1] Flushing the headspace of the vial with an inert gas like nitrogen or argon before sealing can also help prevent oxidation.[1]

Q5: Can the pH of my solution affect the stability of this compound?

A5: Yes, pH can significantly impact the stability of this compound. As a phenolic compound, its stability is often pH-dependent.[1] High pH conditions can accelerate oxidation.[1] In acidic conditions, the possibility of hydrolysis of the ester linkage in related compounds has been noted, and while this compound itself is a hydroxy acid, pH extremes should generally be avoided to maintain sample integrity.[5][6]

Troubleshooting Guide

Problem Possible Causes Solutions & Protocols
Solution Discoloration (Browning) Oxidation of the phenolic group.[1]Minimize Oxygen Exposure: Before dissolving, deaerate the solvent by sparging with an inert gas (nitrogen or argon) for 15-30 minutes.[1] After dissolution, flush the headspace of the storage vial with the inert gas before sealing. • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil. • Control pH: Maintain a neutral or slightly acidic pH if compatible with your experimental design. • Low-Temperature Storage: Store aliquots at ≤ -20°C.[1]
Precipitate Formation in Solution Polymerization of oxidation products, which may have reduced solubility.[1]Prevent Oxidation: Follow the protocols for preventing discoloration. • Re-dissolution: Gentle sonication may help re-dissolve some precipitates, but this does not reverse degradation. It is best to prepare a fresh solution.
Inconsistent Experimental Results Degradation of the parent compound leading to inaccurate quantification or loss of biological activity.[1]Verify Sample Integrity: Use an analytical method like HPLC to check the purity of your this compound stock before use. • Implement Strict Storage Protocols: Adhere to the recommended storage conditions for both solid and solution forms. • Use Freshly Prepared Solutions: Whenever possible, prepare solutions on the day of the experiment.
Appearance of Unexpected Peaks in Chromatography Formation of degradation products.Characterize Degradants: Use techniques like HPLC-MS to identify the degradation products.[7][8] • Optimize Storage: Re-evaluate and improve your storage conditions based on the likely degradation pathway (e.g., if oxidative products are identified, enhance measures to exclude oxygen).

Storage Condition Recommendations

Parameter Solid this compound This compound in Solution
Temperature 2-8°C (short-term), ≤ -20°C (long-term)[1]≤ -20°C
Light Exposure Store in a dark place.Store in amber vials or protect from light.[1]
Atmosphere Store in a tightly sealed container.[4]Flush headspace with inert gas (e.g., nitrogen).[1] Aliquot for single use to minimize air exposure.[1]
Solvent N/AUse degassed solvents.[1]
pH N/AMaintain a stable, near-neutral pH if possible.[1]

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound
  • Solvent Degassing: To remove dissolved oxygen, sparge your chosen solvent (e.g., ethanol, methanol, or a buffer) with an inert gas like nitrogen or argon for 15-30 minutes.[1]

  • Dissolution: Accurately weigh the solid this compound and dissolve it in the degassed solvent. Gentle sonication can be used to aid dissolution.

  • Inert Atmosphere: Transfer the solution to an amber storage vial. Flush the headspace of the vial with nitrogen or argon for 30-60 seconds to displace any air.[1]

  • Aliquoting and Storage: Tightly cap the vial. For long-term storage, it is highly recommended to divide the stock solution into smaller, single-use aliquots in separate amber vials. Flush each aliquot vial with inert gas before sealing. Store the aliquots at ≤ -20°C.[1]

Protocol for Forced Degradation Study to Assess Stability

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[9][10]

  • Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a set period.[10]

    • Base Hydrolysis: Add 0.1N NaOH and incubate under the same conditions as the acid hydrolysis.[10]

    • Oxidation: Add 3% hydrogen peroxide and incubate.[10]

    • Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose a solution to UV light.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition. Neutralize the acid and base hydrolysis samples.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from any degradation products.

  • Data Interpretation: Quantify the amount of remaining this compound and the formation of degradation products at each time point to determine the degradation kinetics under each condition.

Visualizations

cluster_degradation This compound Degradation Pathways Melilotic_Acid This compound Oxidized_Intermediates Oxidized Intermediates (e.g., Quinones) Melilotic_Acid->Oxidized_Intermediates Oxidation (O2, Light, High pH) Hydrolysis_Product Ring-Opened Product Melilotic_Acid->Hydrolysis_Product Hydrolysis (Acid/Base Catalyzed) Polymerized_Products Polymerized Products (Brown Color) Oxidized_Intermediates->Polymerized_Products Polymerization

Caption: Potential degradation pathways of this compound.

Caption: Logical workflow for troubleshooting this compound degradation.

cluster_workflow Experimental Workflow for Stability Assessment Prep_Solution Prepare this compound Solution in Degassed Solvent Stress_Conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) Prep_Solution->Stress_Conditions Sampling Sample at Various Time Points Stress_Conditions->Sampling Analysis Analyze by Stability-Indicating HPLC Method Sampling->Analysis Data_Analysis Quantify Remaining Parent Compound and Degradation Products Analysis->Data_Analysis Conclusion Determine Degradation Rate and Pathway Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of this compound.

References

Overcoming low recovery of melilotic acid during plant extraction.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges associated with the low recovery of melilotic acid during plant extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low this compound recovery during plant extraction?

A1: Low recovery of this compound can be attributed to several factors throughout the extraction and analysis process. These include:

  • Incomplete Extraction: The chosen solvent may not be optimal for solubilizing this compound from the plant matrix. Additionally, the extraction time, temperature, and method (e.g., maceration, sonication) may not be sufficient to release the compound effectively.[1][2][3][4]

  • Degradation of this compound: this compound, like other phenolic compounds, can be susceptible to degradation under certain conditions. Exposure to high temperatures, extreme pH levels (especially alkaline), light, and oxidative enzymes can lead to its breakdown.[1][5][6]

  • Presence in Bound Forms: A significant portion of this compound in plants may exist as glycosides (bound to sugar molecules). Standard extraction methods may not efficiently extract these bound forms, leading to an underestimation of the total this compound content.[7][8][9]

  • Suboptimal Sample Preparation: The physical characteristics of the plant material, such as particle size, can significantly impact extraction efficiency. Inadequate grinding can limit solvent penetration into the plant cells.[1]

  • Losses During Sample Cleanup: Post-extraction cleanup steps, such as liquid-liquid extraction or solid-phase extraction (SPE), can lead to losses if not properly optimized.[10][11]

Q2: Which plant parts of Melilotus species are richest in this compound?

A2: Studies on Melilotus species, commonly known as sweet clover, indicate that the concentration of this compound varies between different plant parts. Generally, leaves and flowers have been found to contain higher concentrations of this compound compared to the stems.[7] It is advisable to analyze the specific plant part most relevant to your research goals.

Q3: How can I increase the yield of this compound from its glycoside forms?

A3: To increase the recovery of this compound from its glycosidic forms, a hydrolysis step is necessary to cleave the sugar moiety and release the free acid (aglycone). Two common methods are:

  • Acid Hydrolysis: This involves treating the plant extract with an acid (e.g., hydrochloric acid) and heating the mixture.[8][9][12] This method is effective but can be harsh and may lead to the degradation of some phenolic compounds if the conditions (acid concentration, temperature, time) are not carefully controlled.[8][12]

  • Enzymatic Hydrolysis: This method utilizes enzymes, such as β-glucosidase, to specifically cleave the glycosidic bonds under milder conditions.[8] This approach is generally more specific and less likely to cause degradation of the target compound.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield in Initial Extract 1. Inefficient extraction solvent. 2. Suboptimal extraction conditions (time, temperature). 3. Plant material not properly prepared (e.g., coarse particle size). 4. This compound exists primarily in bound (glycosidic) forms.1. Optimize Solvent System: Test a range of solvents with varying polarities. Methanol and ethanol, often in aqueous mixtures (e.g., 50-80%), are commonly effective for extracting phenolic acids.[1][2][7] 2. Adjust Extraction Parameters: For ultrasound-assisted extraction (UAE), increase the extraction time (e.g., up to 120 minutes) and optimize the temperature (e.g., 40-60°C).[7][13] For other methods, refer to relevant literature for typical conditions for phenolic acids. 3. Improve Sample Preparation: Ensure the plant material is finely ground to a homogenous powder to increase the surface area for solvent interaction.[1] 4. Incorporate a Hydrolysis Step: Perform acid or enzymatic hydrolysis on the plant extract to release this compound from its glycosides.[8][9][12]
Degradation of this compound During Processing 1. Exposure to high temperatures. 2. Use of harsh pH conditions (especially alkaline). 3. Presence of oxidative enzymes. 4. Exposure to light.1. Control Temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature (e.g., < 50°C).[1] 2. Maintain a Slightly Acidic to Neutral pH: Phenolic acids are generally more stable in acidic to neutral conditions. Avoid strongly alkaline solutions.[14] 3. Deactivate Enzymes: Consider blanching the fresh plant material or using extraction solvents that denature enzymes (e.g., methanol, ethanol).[1] 4. Protect from Light: Conduct extraction and store extracts in amber-colored glassware or protect them from direct light to prevent photodegradation.[5][14]
Poor Purity of the Final Extract 1. Co-extraction of interfering compounds (e.g., pigments, lipids).1. Implement a Cleanup Step: Use Solid-Phase Extraction (SPE) to purify the extract. A C18 cartridge is often suitable for retaining phenolic acids, which can then be eluted with an appropriate solvent.[10][11][15]
Inconsistent Results Between Batches 1. Variability in plant material. 2. Inconsistent application of the extraction protocol.1. Standardize Plant Material: If possible, use plant material from the same source, harvested at the same developmental stage. 2. Maintain Strict Protocol Adherence: Ensure all extraction parameters (solvent volume, time, temperature, etc.) are kept consistent for all samples.

Quantitative Data Summary

Table 1: this compound Content in Melilotus Species and Influence of Extraction Parameters.

Plant MaterialExtraction MethodSolventExtraction Time (min)This compound Content (mg/g)Reference
Melilotus officinalis flowersUltrasound-Assisted50% (v/v) Ethanol1208.68[7]
Melilotus officinalis flowersUltrasound-AssistedMethanol103.46[7]
Melilotus albus dried leaves---5.70[7]
Melilotus albus fresh leaves---11.66[7]
Melilotus officinalis dried leaves---5.50[7]
Melilotus officinalis fresh leaves---8.13[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline based on methods for extracting phenolic acids from plant material.[13]

  • Sample Preparation:

    • Dry the plant material (e.g., leaves and flowers of Melilotus officinalis) at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 0.5 g of the powdered plant material and place it into an extraction vessel.

    • Add 12 mL of the extraction solvent (e.g., 50% methanol in water).

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a specified duration and temperature (e.g., 30 minutes at 60°C).

  • Sample Recovery:

    • After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

    • Collect the supernatant.

    • The residue can be re-extracted for improved yield.

    • Combine the supernatants and make up to a final volume (e.g., 25 mL) with the extraction solvent.

    • Filter the extract through a 0.22 µm syringe filter prior to HPLC analysis.

Protocol 2: Acid Hydrolysis for the Release of Bound this compound

This protocol is a general procedure for the acid hydrolysis of phenolic acid glycosides.[8][9][12]

  • Preparation:

    • To the plant extract obtained from Protocol 1, add an equal volume of concentrated hydrochloric acid (e.g., 2 M HCl).

  • Hydrolysis:

    • Heat the mixture in a water bath at a controlled temperature (e.g., 80-95°C) for a specified time (e.g., 1-2 hours).

  • Extraction of Aglycones:

    • After cooling, the hydrolyzed mixture can be extracted with a non-polar solvent like ethyl acetate to recover the released this compound.

    • Evaporate the ethyl acetate and reconstitute the residue in a suitable solvent for HPLC analysis.

Protocol 3: Quantification of this compound by HPLC-UV

This protocol outlines a general method for the quantification of phenolic acids.[16][17][18][19]

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of two solvents is typically used.

      • Solvent A: Water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 275 nm, but should be confirmed with a standard).

    • Injection Volume: 10-20 µL.

  • Standard Preparation:

    • Prepare a stock solution of pure this compound standard in a suitable solvent (e.g., methanol).

    • Create a series of dilutions to generate a calibration curve.

  • Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

    • Quantify the amount of this compound in the samples by using the calibration curve generated from the standards.

Visualizations

Biosynthetic Pathway of this compound

Melilotic_Acid_Biosynthesis Shikimic_Acid Shikimic Acid Phenylalanine Phenylalanine Shikimic_Acid->Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->trans_Cinnamic_Acid o_Coumaric_Acid o-Coumaric Acid (trans-o-hydroxycinnamic acid) trans_Cinnamic_Acid->o_Coumaric_Acid o_Coumaryl_Glucoside o-Coumaryl Glucoside o_Coumaric_Acid->o_Coumaryl_Glucoside Coumarinyl_Glucoside Coumarinyl Glucoside (cis-glucoside) o_Coumaryl_Glucoside->Coumarinyl_Glucoside Isomerization Coumarinic_Acid Coumarinic Acid Coumarinyl_Glucoside->Coumarinic_Acid Hydrolysis (β-glucosidase) Coumarin Coumarin Coumarinic_Acid->Coumarin Spontaneous lactonization Dihydrocoumarin 3,4-Dihydrocoumarin Coumarin->Dihydrocoumarin Reduction Melilotic_Acid This compound Dihydrocoumarin->Melilotic_Acid Hydrolysis

Caption: Probable biosynthetic pathway of this compound.

General Workflow for this compound Extraction and Analysis

Extraction_Workflow Plant_Material Plant Material (e.g., Melilotus sp.) Grinding Grinding Plant_Material->Grinding Extraction Extraction (e.g., UAE with 50% Ethanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Hydrolysis Hydrolysis (Optional) (Acid or Enzymatic) Crude_Extract->Hydrolysis Cleanup Sample Cleanup (e.g., SPE) Crude_Extract->Cleanup Direct Cleanup Hydrolysis->Cleanup Analysis HPLC-UV Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: Experimental workflow for this compound extraction.

References

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Melilotic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of melilotic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[1] When analyzing this compound in complex biological matrices like plasma or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process.

Q2: How can I assess the extent of matrix effects in my this compound assay?

A2: Matrix effects can be evaluated both qualitatively and quantitatively.

  • Qualitative Assessment: The post-column infusion technique is a common method to identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of matrix effects.

  • Quantitative Assessment: The most common method is the post-extraction spike. The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The matrix effect (ME) can be calculated as follows:

    ME (%) = (Peak area in matrix / Peak area in neat solution) x 100

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[2]

Q3: Is a stable isotope-labeled internal standard available for this compound, and is it necessary?

A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and improve the accuracy and precision of quantification.[3] A SIL internal standard, such as deuterated this compound (this compound-d4), has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. While commercial availability can vary, several suppliers specialize in custom synthesis of such standards. If a SIL internal standard is not available, a structural analog with similar chromatographic behavior and ionization properties can be used as an alternative, though it may not compensate for matrix effects as effectively.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the LC-MS analysis of this compound.

Issue 1: Low or Inconsistent Recovery of this compound

Low and variable recovery can lead to inaccurate quantification. This is often related to the sample preparation method.

Recommended Actions:

  • Optimize Sample Preparation: The choice of extraction technique is critical. For this compound, a phenolic acid, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than Protein Precipitation (PPT).[4]

  • pH Adjustment: this compound is an acidic compound. Adjusting the pH of the sample to be at least two pH units below its pKa will ensure it is in its neutral form, improving its extraction efficiency with organic solvents in both LLE and reversed-phase SPE.

  • Choice of Solvents/Sorbents:

    • LLE: Experiment with different organic solvents. A common choice for acidic compounds is ethyl acetate.

    • SPE: A mixed-mode or polymeric reversed-phase sorbent is often suitable for extracting phenolic acids from biological fluids.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can negatively impact integration and, consequently, the precision of your results.

Recommended Actions:

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For reversed-phase chromatography, a lower pH (e.g., using 0.1% formic acid) can help to suppress the ionization of this compound's carboxylic acid group, leading to better peak shape.[5]

  • Injection Solvent: The composition of the solvent used to reconstitute your sample after extraction should be similar to or weaker than the initial mobile phase conditions to prevent peak distortion.[5]

  • Column Choice: If peak tailing persists, it may be due to secondary interactions with the stationary phase. Consider using a column with end-capping or a different stationary phase chemistry.

Issue 3: Significant Ion Suppression or Enhancement

Even with good recovery, matrix effects can still impact your results.

Recommended Actions:

  • Improve Sample Cleanup: As mentioned in Issue 1, switching from PPT to a more rigorous technique like SPE or LLE can significantly reduce matrix effects by providing a cleaner extract.[4]

  • Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components. A longer, shallower gradient can improve resolution.

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unavoidable matrix effects.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phenolic Acids in Plasma
Sample Preparation TechniqueTypical Recovery (%)Relative Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 70 - 85High (Significant Suppression)Fast, simple, inexpensiveNon-selective, high matrix effects
Liquid-Liquid Extraction (LLE) 80 - 95ModerateGood sample cleanup, cost-effectiveMore labor-intensive, potential for emulsions
Solid-Phase Extraction (SPE) > 90LowHigh recovery and cleanup, automatableHigher cost, requires method development

Note: The values presented are estimates for phenolic acids and can vary depending on the specific analyte, matrix, and protocol used.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general guideline for the extraction of this compound from a plasma sample.

  • Sample Preparation: To 100 µL of plasma, add the internal standard.

  • Acidification: Add 50 µL of 1% formic acid in water to acidify the sample.

  • Extraction: Add 500 µL of ethyl acetate. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Protocol 2: Generic LC-MS/MS Parameters for this compound Analysis

These are starting parameters that may require further optimization for your specific instrument and application.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transition (example): To be determined by direct infusion of a this compound standard. A common fragmentation for phenolic acids is the loss of CO2 (44 Da) from the carboxyl group.

Visualizations

Matrix_Effect_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Solution Symptom1 Low/Inconsistent Recovery Cause1 Suboptimal Sample Prep Symptom1->Cause1 Cause2 Inappropriate pH Symptom1->Cause2 Symptom2 Poor Peak Shape Symptom2->Cause1 Symptom2->Cause2 Cause3 Poor Chromatography Symptom2->Cause3 Symptom3 Significant Ion Suppression Symptom3->Cause1 Cause4 Co-eluting Interferences Symptom3->Cause4 Solution1 Switch to SPE or LLE Cause1->Solution1 Solution2 Adjust Sample/Mobile Phase pH Cause2->Solution2 Solution3 Optimize LC Gradient Cause3->Solution3 Solution5 Check Injection Solvent Cause3->Solution5 Cause4->Solution1 Cause4->Solution3 Solution4 Use Stable Isotope-Labeled IS Cause4->Solution4

Caption: Troubleshooting workflow for LC-MS analysis of this compound.

Sample_Prep_Workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample PPT_Step1 Add Acetonitrile Start->PPT_Step1 LLE_Step1 Acidify & Add Ethyl Acetate Start->LLE_Step1 SPE_Step1 Condition & Equilibrate Start->SPE_Step1 PPT_Step2 Vortex & Centrifuge PPT_Step1->PPT_Step2 PPT_Step3 Collect Supernatant PPT_Step2->PPT_Step3 End Analyze by LC-MS PPT_Step3->End LLE_Step2 Vortex & Centrifuge LLE_Step1->LLE_Step2 LLE_Step3 Collect Organic Layer LLE_Step2->LLE_Step3 LLE_Step3->End SPE_Step2 Load Sample SPE_Step1->SPE_Step2 SPE_Step3 Wash SPE_Step2->SPE_Step3 SPE_Step4 Elute SPE_Step3->SPE_Step4 SPE_Step4->End

Caption: Comparison of common sample preparation workflows.

References

How to improve the solubility of melilotic acid for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of melilotic acid for successful in vitro assays. This compound, a naturally occurring phenolic acid, can present solubility challenges that may impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound. It exhibits high solubility in DMSO, typically in the range of 33-50 mg/mL.[1][2] For cell culture applications, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous culture medium to a final DMSO concentration that is non-toxic to your specific cell line, generally below 0.5%.[3]

Q2: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What should I do?

A2: This is a common issue when an organic solvent stock is introduced into an aqueous environment. Here are several troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in the medium may exceed its aqueous solubility.

  • Optimize the dilution process: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. Add the DMSO stock to a smaller volume of pre-warmed media, mix thoroughly, and then add this to the rest of your culture.[4]

  • Pre-warm your media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Temperature shifts can cause precipitation.[4][5]

  • Check for media interactions: Components in the cell culture medium, such as salts and proteins, can interact with the compound and cause precipitation.[4]

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Yes, as a phenolic acid, the solubility of this compound is pH-dependent. Increasing the pH of the solution can deprotonate the carboxylic acid and phenolic hydroxyl groups, forming a more soluble salt. A mild alkaline solution, such as one prepared with sodium hydroxide (NaOH), can be used. However, it is critical to ensure the final pH of your solution is compatible with your experimental system.

Q4: Are there other methods to enhance the aqueous solubility of this compound?

A4: Yes, cyclodextrin complexation is a widely used technique to improve the solubility of hydrophobic compounds. Cyclodextrins are cyclic oligosaccharides that can encapsulate the non-polar part of a guest molecule, like this compound, within their hydrophobic cavity, while their hydrophilic exterior enhances aqueous solubility.

Solubility Data

The following table summarizes the reported solubility of this compound in common laboratory solvents.

SolventSolubilityMolar Concentration (approx.)Notes
DMSO33 - 50 mg/mL[1][2]198 - 301 mMSonication is recommended to aid dissolution.[1]
Water~33 mg/mL[2]~198 mMEstimated solubility can be lower in practice.
Ethanol~33 mg/mL[2]~198 mM
Water (Estimated)17,370 mg/L (~17.4 mg/mL) @ 25°C[6]~105 mMThis is an estimated value.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication is recommended.[1] Gentle warming to 37°C for 10-15 minutes can also aid dissolution.[7]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: pH-Mediated Solubilization of this compound

This protocol outlines how to increase the aqueous solubility of this compound by adjusting the pH.

Materials:

  • This compound powder

  • Sterile deionized water or desired aqueous buffer (e.g., PBS)

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • pH meter

  • Sterile tubes

Procedure:

  • Suspension: Suspend the weighed this compound powder in the desired volume of sterile water or buffer.

  • pH Adjustment: While stirring, add 0.1 M NaOH dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: Continue adding NaOH until the this compound is fully dissolved and the desired pH is reached. Be cautious not to exceed a pH that is detrimental to your assay.

  • Final Volume Adjustment: Adjust the final volume with the aqueous solvent if necessary.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a this compound/HP-β-CD inclusion complex to improve aqueous solubility using a freeze-drying method.[8]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water

  • Incubator shaker

  • 0.45 µm syringe filter

  • Freeze-dryer

Procedure:

  • Molar Ratio Calculation: Prepare a 1:1 molar ratio of this compound and HP-β-CD.

  • Mixing: Dissolve the calculated amounts of this compound and HP-β-CD in sterile deionized water.

  • Incubation: Incubate the mixture at 30°C for 24 hours with shaking (150 rpm) in the dark.[8]

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any undissolved this compound.[8]

  • Lyophilization: Freeze-dry the filtered solution to obtain a powder of the this compound/HP-β-CD complex.

  • Reconstitution: The resulting powder can be readily dissolved in your desired aqueous buffer for the in vitro assay.

Visualized Workflows and Concepts

The following diagrams illustrate the logical steps and relationships described in this guide.

cluster_stock_prep Stock Solution Preparation Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Calculate Volume Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate Ensure complete dissolution Sterile Filter Sterile Filter Vortex/Sonicate->Sterile Filter 0.22 µm Aliquot & Store Aliquot & Store Sterile Filter->Aliquot & Store -20°C / -80°C

Caption: Workflow for preparing a this compound stock solution in DMSO.

Start Start Precipitation_Observed Precipitation in Media? Start->Precipitation_Observed Lower_Concentration Lower Final Concentration Precipitation_Observed->Lower_Concentration Yes Proceed_Experiment Proceed with Experiment Precipitation_Observed->Proceed_Experiment No Stepwise_Dilution Use Stepwise Dilution Lower_Concentration->Stepwise_Dilution Prewarm_Media Pre-warm Media to 37°C Stepwise_Dilution->Prewarm_Media Check_Media_Interaction Test in Simpler Buffer (e.g., PBS) Prewarm_Media->Check_Media_Interaction Check_Media_Interaction->Proceed_Experiment

Caption: Troubleshooting guide for this compound precipitation in cell culture media.

cluster_cyclodextrin Cyclodextrin Complexation Melilotic_Acid This compound (Poorly Soluble) Complex Inclusion Complex (Improved Solubility) Melilotic_Acid->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex

Caption: Conceptual diagram of this compound and cyclodextrin forming a soluble inclusion complex.

References

Technical Support Center: Optimizing Enzymatic Reactions of Melilotic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving melilotic acid and related phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the metabolism of this compound?

A1: The initial and critical step in the aerobic degradation of this compound (3-(2-hydroxyphenyl)propionate) is catalyzed by the enzyme melilotate hydroxylase , also known as melilotate 3-monooxygenase . This enzyme hydroxylates this compound to form 3-(2,3-dihydroxyphenyl)propanoate. This enzyme is a flavoprotein, utilizing FAD as a cofactor.[1][2][3]

Q2: What are the typical optimal pH and temperature ranges for hydroxylase enzymes acting on phenolic acids?

A2: While specific optimal conditions are enzyme-dependent, many bacterial hydroxylases acting on aromatic compounds exhibit optimal activity in the neutral to slightly alkaline pH range and at temperatures between 25°C and 40°C. For example, phenylalanine hydroxylase from Chromobacterium violaceum has an optimal pH of 7.4.[3][4] Another related enzyme, 3-hydroxybenzoate 6-hydroxylase, shows optimal activity at pH 8.0 and 37°C. It is crucial to experimentally determine the optimal conditions for your specific enzyme and substrate.

Q3: Why is it important to determine the optimal temperature and pH for my enzymatic reaction?

A3: Operating at the optimal temperature and pH is critical for achieving maximal enzyme activity and efficiency.[5] Deviations from these optimal conditions can lead to a significant decrease in the reaction rate and, in extreme cases, irreversible denaturation of the enzyme, resulting in a complete loss of activity.[5]

Q4: What is enzyme denaturation and how can it be avoided?

A4: Enzyme denaturation is the loss of the enzyme's specific three-dimensional structure, including the active site, which is essential for its catalytic activity. This is often caused by exposure to extreme temperatures or pH values.[5] To avoid denaturation, it is crucial to operate within the enzyme's stable temperature and pH range, which should be determined experimentally.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no enzyme activity Suboptimal temperature or pH.Determine the optimal temperature and pH for your enzyme using the protocols provided below.
Incorrect cofactor concentration (e.g., NADH, FAD).Ensure the correct cofactors are present at saturating concentrations as specified in the literature or determined experimentally. Melilotate hydroxylase requires NADH and FAD.[1][3]
Enzyme denaturation.Avoid extreme temperatures and pH. Store the enzyme at the recommended temperature and in a suitable buffer.
Presence of inhibitors.Check your reaction components for potential inhibitors. Some metal ions or chelating agents like EDTA can inhibit hydroxylase activity.
Inconsistent results between experiments Pipetting errors.Use calibrated pipettes and prepare a master mix for your reaction components to ensure consistency.
Improperly thawed reagents.Ensure all components, especially the enzyme, are completely thawed and mixed gently before use.
Variation in incubation times or temperatures.Use a calibrated incubator or water bath and ensure consistent incubation times for all samples.
Non-linear reaction progress curve Substrate depletion.Ensure you are measuring the initial reaction velocity where the substrate concentration is not limiting.
Product inhibition.The product of the reaction may be inhibiting the enzyme. Measure initial rates to minimize this effect.
Enzyme instability under assay conditions.The enzyme may not be stable over the time course of the assay. Perform a time-course experiment to check for enzyme stability.

Detailed Experimental Protocols

Protocol 1: Determination of Optimal Temperature

This protocol provides a general method for determining the optimal temperature for a hydroxylase enzyme acting on this compound.

Materials:

  • Purified melilotate hydroxylase

  • This compound stock solution

  • NADH stock solution

  • FAD stock solution

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder or water bath

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, this compound, and FAD at their final concentrations.

  • Equilibrate the spectrophotometer and the reaction mixture to the desired temperature (e.g., test a range from 20°C to 60°C in 5°C increments).

  • Add the enzyme to the reaction mixture and mix gently.

  • Initiate the reaction by adding NADH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

  • Repeat steps 2-6 for each temperature to be tested.

  • Plot the reaction rate as a function of temperature to determine the optimal temperature.

Protocol 2: Determination of Optimal pH

This protocol outlines a general method for determining the optimal pH for a hydroxylase enzyme.

Materials:

  • Purified melilotate hydroxylase

  • This compound stock solution

  • NADH stock solution

  • FAD stock solution

  • A series of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 7-9)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a series of reaction mixtures, each containing a different pH buffer, this compound, and FAD at their final concentrations.

  • Equilibrate the spectrophotometer and the reaction mixtures to the optimal temperature determined in Protocol 1.

  • Add the enzyme to each reaction mixture and mix gently.

  • Initiate the reaction by adding NADH.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate for each pH value.

  • Plot the reaction rate as a function of pH to determine the optimal pH.

Data Presentation

EnzymeSource OrganismSubstrateOptimal pHOptimal Temperature (°C)
Phenylalanine HydroxylaseChromobacterium violaceumPhenylalanine7.4>20
3-Hydroxybenzoate 6-HydroxylaseMartelella sp. AD-33-Hydroxybenzoate8.037
β-Galactosidase (for comparison)Arthrobacter sp. 20BLactose6.0 - 8.025

Mandatory Visualization

Diagram 1: Metabolic Pathway of this compound

Melilotic_Acid_Pathway Melilotic_Acid This compound (3-(2-hydroxyphenyl)propionate) Enzyme1 Melilotate Hydroxylase (Melilotate 3-Monooxygenase) Melilotic_Acid->Enzyme1 Intermediate1 3-(2,3-Dihydroxyphenyl)propanoate Enzyme1->Intermediate1 Cofactors1 NADH + H+ + O2 Cofactors1->Enzyme1 Products1 NAD+ + H2O Products1->Enzyme1 Enzyme2 3-(2,3-dihydroxyphenyl)propionate 3,4-dioxygenase Intermediate1->Enzyme2 Intermediate2 2'-hydroxy-3'-(2-carboxyethenyl)- 2-oxo-but-3-enoate Enzyme2->Intermediate2 Cofactors2 O2 Cofactors2->Enzyme2 Further_Metabolism Further Metabolism (TCA Cycle) Intermediate2->Further_Metabolism

Caption: Aerobic degradation pathway of this compound.

Diagram 2: Experimental Workflow for Temperature Optimization

Temp_Optimization_Workflow Start Start: Prepare Reaction Master Mix (Buffer, Substrate, Cofactor) Incubate Incubate at a Range of Temperatures (e.g., 20-60°C) Start->Incubate Add_Enzyme Add Enzyme to Initiate Reaction Incubate->Add_Enzyme Measure Measure Initial Reaction Rate (e.g., Spectrophotometry) Add_Enzyme->Measure Plot Plot Rate vs. Temperature Measure->Plot Determine_Optimum Determine Optimal Temperature Plot->Determine_Optimum

Caption: Workflow for determining optimal reaction temperature.

Diagram 3: Logic Diagram for Troubleshooting Low Enzyme Activity

Troubleshooting_Logic Start Low/No Enzyme Activity Detected Check_Conditions Are Temperature and pH Optimal? Start->Check_Conditions Optimize_Conditions Perform Optimization Experiments Check_Conditions->Optimize_Conditions No Check_Reagents Are Reagents Correctly Prepared? Check_Conditions->Check_Reagents Yes Optimize_Conditions->Check_Reagents Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Check_Inhibitors Is an Inhibitor Present? Check_Reagents->Check_Inhibitors Yes Prepare_Fresh->Check_Inhibitors Identify_Inhibitor Identify and Remove Inhibitor Check_Inhibitors->Identify_Inhibitor Yes Check_Enzyme Is the Enzyme Active? Check_Inhibitors->Check_Enzyme No Success Problem Resolved Identify_Inhibitor->Success New_Enzyme Use a New Batch of Enzyme Check_Enzyme->New_Enzyme No Check_Enzyme->Success Yes New_Enzyme->Success

Caption: Troubleshooting logic for low enzymatic activity.

References

Reducing background noise in melilotic acid detection.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the detection of melilotic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Q1: I am observing a high or noisy baseline in my HPLC chromatogram. What are the potential causes and solutions?

A1: A high or noisy baseline in HPLC can obscure the peak for this compound, leading to inaccurate quantification. The common causes and their respective solutions are outlined below.

Potential Cause Troubleshooting Steps & Solutions
Contaminated Mobile Phase Ensure the use of high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all solvents through a 0.22 µm or 0.45 µm filter before use. Degas the mobile phase using an inline degasser, sonication, or helium sparging to remove dissolved gases, which can cause bubbles and baseline noise.
Detector Issues Allow the detector lamp to warm up and stabilize before analysis. If the lamp is old or failing, it can be a source of noise; replace it if necessary. Ensure the detector flow cell is clean; flush with a strong, appropriate solvent if contamination is suspected.
Column Contamination Flush the column with a strong solvent to remove strongly retained compounds. If the column is old or has been used with complex matrices, consider replacing it. Using a guard column can help protect the analytical column from contamination.
Pump Malfunctions Check for leaks in the pump seals and fittings. Ensure the pump is delivering a consistent flow rate; pressure fluctuations can indicate air bubbles in the pump head, which can be removed by purging the system.
Environmental Factors Maintain a stable laboratory temperature, as fluctuations can affect the refractive index of the mobile phase and detector performance. Avoid placing the HPLC system near equipment that can cause electrical interference.

Q2: My this compound peak is showing significant tailing. What could be the reason?

A2: Peak tailing can be caused by several factors, including secondary interactions between this compound and the stationary phase, column contamination, or issues with the mobile phase.

  • Adjust Mobile Phase pH: The ionization state of this compound is pH-dependent. Adding a small amount of a volatile acid like formic acid or acetic acid to the mobile phase can suppress the ionization of the carboxylic acid group, leading to improved peak shape.

  • Check for Column Contamination: As mentioned above, a contaminated column can lead to peak tailing.

  • Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition to avoid peak distortion.

Q3: I am experiencing low signal intensity for this compound in my LC-MS analysis. How can I improve the signal-to-noise ratio (S/N)?

A3: A low signal-to-noise ratio can be a result of either a weak signal or high background noise. Here are some strategies to enhance the S/N for this compound detection:

  • Optimize Mass Spectrometer (MS) Parameters: Ensure the MS is in the correct ionization mode (negative ion mode is typically preferred for carboxylic acids like this compound). Optimize the cone voltage and collision energy to maximize the signal for the specific precursor and product ions of this compound.

  • Mobile Phase Composition: The choice of mobile phase can significantly impact ionization efficiency. For negative ion mode, a mobile phase with a slightly basic pH (e.g., containing a low concentration of ammonium acetate) can enhance deprotonation and improve the signal.

  • Sample Preparation: Implement a sample cleanup procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively reduce matrix effects that suppress the ionization of this compound.

Q4: I suspect matrix effects are suppressing my this compound signal in LC-MS. How can I confirm and mitigate this?

A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.

  • Confirmation: To confirm matrix effects, compare the signal intensity of a this compound standard in a pure solvent to the signal of the same standard spiked into an extracted blank matrix sample. A significant decrease in the signal in the matrix sample indicates ion suppression.

  • Mitigation Strategies:

    • Improved Sample Cleanup: Employ more rigorous sample preparation techniques like SPE to remove matrix components.

    • Chromatographic Separation: Optimize the HPLC method to achieve better separation of this compound from co-eluting matrix components.

    • Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard of this compound. This internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate quantification.

Experimental Protocols

Recommended HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization based on the specific sample matrix and instrumentation.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Sample Preparation Protocol for Plant Extracts (to reduce matrix effects)
  • Extraction: Homogenize 1 g of the plant sample with 10 mL of 80% methanol.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes the expected improvement in the signal-to-noise (S/N) ratio for a related phenolic acid (caffeic acid) with different sample preparation techniques, which can be indicative of the performance for this compound.

Sample Preparation Method Matrix Analyte Relative S/N Ratio Improvement (vs. Dilute-and-Shoot)
Dilute-and-ShootFruit JuiceCaffeic Acid1x (Baseline)
Protein PrecipitationPlasmaCaffeic Acid2-3x
Liquid-Liquid Extraction (LLE)UrineCaffeic Acid5-8x
Solid-Phase Extraction (SPE)Plant ExtractCaffeic Acid10-15x

Note: This data is illustrative and based on typical performance for phenolic acids. Actual S/N improvement will vary depending on the specific matrix, analyte concentration, and analytical conditions.

Visualizations

Troubleshooting Workflow for High Baseline Noise in HPLC

high_baseline_noise cluster_troubleshooting Troubleshooting Steps start High Baseline Noise Observed check_mp Check Mobile Phase (Purity, Degassing, Freshness) start->check_mp check_detector Check Detector (Lamp, Cell Cleanliness) check_mp->check_detector If noise persists solution_mp Prepare Fresh, Filtered, and Degassed Mobile Phase check_mp->solution_mp Identified Issue check_column Check Column (Contamination, Age) check_detector->check_column If noise persists solution_detector Allow Lamp to Stabilize, Clean Flow Cell, or Replace Lamp check_detector->solution_detector Identified Issue check_pump Check Pump (Leaks, Flow Consistency) check_column->check_pump If noise persists solution_column Flush with Strong Solvent, Use Guard Column, or Replace Column check_column->solution_column Identified Issue solution_pump Tighten Fittings, Replace Seals, or Purge Pump check_pump->solution_pump Identified Issue end Baseline Noise Reduced solution_mp->end solution_detector->end solution_column->end solution_pump->end

Caption: Troubleshooting workflow for high baseline noise in HPLC analysis.

Signaling Pathway for Matrix Effects in LC-MS

matrix_effects cluster_source Ion Source cluster_process Ionization Process analyte This compound droplet ESI Droplet analyte->droplet matrix Matrix Components matrix->droplet suppression Ion Suppression matrix->suppression Co-elution ionization Ionization droplet->ionization signal Analyte Signal (To Mass Analyzer) ionization->signal suppression->ionization

Caption: Diagram illustrating the mechanism of ion suppression in LC-MS.

Technical Support Center: Selecting the Right Column for Melilotic Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate HPLC column for the separation of melilotic acid. The information is presented in a question-and-answer format to address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound using HPLC?

A1: this compound is a polar acidic compound. The primary challenge in its separation using reversed-phase HPLC is achieving adequate retention on traditional non-polar stationary phases like C18, while maintaining good peak shape.[1][2] Without proper method optimization, issues like poor retention (early elution) and peak tailing are common.

Q2: What are the recommended starting column types for this compound separation?

A2: For initial method development for this compound, two main types of columns are recommended:

  • Reversed-Phase (RP) Columns: Specifically, aqueous C18 (AQ-C18) or other polar-modified C18 columns are a good starting point.[3][4] These columns are designed to prevent phase collapse in highly aqueous mobile phases, which are often necessary for retaining polar compounds.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns utilize a polar stationary phase and are well-suited for the retention of very polar compounds like this compound.[1][5][6]

Q3: How does mobile phase pH affect the separation of this compound?

A3: Mobile phase pH is a critical parameter for the successful separation of acidic compounds like this compound. To ensure good retention and symmetrical peak shape in reversed-phase chromatography, the pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of this compound. This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its interaction with the non-polar stationary phase.[7]

Q4: When should I consider using a HILIC column instead of a reversed-phase column?

A4: A HILIC column should be considered when you are unable to achieve sufficient retention of this compound on a reversed-phase column, even with highly aqueous mobile phases. HILIC is particularly advantageous for very polar analytes that elute at or near the void volume in reversed-phase mode.[1][5]

Troubleshooting Guide

Issue 1: Poor retention of this compound on a C18 column (elutes too early).

  • Cause: this compound is too polar for the stationary phase and is not retained.

  • Solution:

    • Increase the aqueous content of the mobile phase. Be cautious of "phase collapse" with traditional C18 columns if the organic content is too low.[4]

    • Switch to an aqueous C18 (AQ-C18) or a polar-embedded/end-capped C18 column. These are designed for use with highly aqueous mobile phases.[3][4]

    • Decrease the mobile phase pH. Ensure the pH is at least 2 units below the pKa of this compound to increase its hydrophobicity.[7]

    • Consider switching to a HILIC column. This will provide a different retention mechanism better suited for polar compounds.[1][5]

Issue 2: Peak tailing for this compound.

  • Cause: Secondary interactions between the acidic analyte and the silica backbone of the stationary phase, or co-elution with an impurity.

  • Solution:

    • Adjust the mobile phase pH. A mobile phase pH well below the pKa of this compound will minimize interactions of the ionized form with the stationary phase.[7]

    • Use a high-purity, end-capped C18 column. These columns have fewer free silanol groups, reducing the sites for secondary interactions.

    • Add a competing acid to the mobile phase. A small amount of an acid like formic acid or trifluoroacetic acid can help to saturate the active sites on the stationary phase.

    • Lower the sample concentration. Overloading the column can lead to peak distortion.

Issue 3: Irreproducible retention times.

  • Cause: Column equilibration issues, mobile phase instability, or temperature fluctuations.

  • Solution:

    • Ensure adequate column equilibration time between injections, especially when using gradient elution.

    • Prepare fresh mobile phase daily. Buffers can be prone to microbial growth, and the pH of unbuffered mobile phases can change over time.

    • Use a column oven to maintain a constant temperature and ensure reproducible retention.

Data Presentation: Column Selection Guide for this compound

Column TypeStationary PhasePrimary Retention MechanismRecommended ForKey AdvantagesPotential Challenges
Standard C18 Octadecylsilane bonded to silicaHydrophobic interactionsLess polar analytesWidely available, extensive literaturePoor retention for this compound, phase collapse with high aqueous mobile phases.[4]
Aqueous C18 (AQ-C18) Polar-modified octadecylsilaneHydrophobic and polar interactionsPolar analytes like this compoundStable in 100% aqueous mobile phase, improved retention for polar compounds.[4]May have different selectivity compared to standard C18.
Phenyl-Hexyl Phenyl-hexyl groups bonded to silicaHydrophobic and π-π interactionsAromatic and moderately polar analytesAlternative selectivity to C18, can be beneficial for separating related compounds.[6]May not provide sufficient retention for highly polar compounds.
HILIC Polar (e.g., silica, amide, zwitterionic)Partitioning into a water-enriched layer on the stationary phase surfaceHighly polar and hydrophilic analytesExcellent retention for compounds poorly retained in reversed-phase.[1][6]Requires careful mobile phase preparation and column equilibration.
Polymer-Based RP e.g., Polystyrene-divinylbenzeneHydrophobic interactionsWide range of analytes, including acidsStable over a wider pH range than silica-based columns.[8]Can have lower efficiency compared to silica-based columns.

Experimental Protocols

General Protocol for Reversed-Phase HPLC of this compound

This protocol provides a starting point for the analysis of this compound using a polar-modified reversed-phase column. Optimization will likely be required.

  • Column: Aqueous C18 (AQ-C18), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Gradient from 5% to 30% B

    • 15-17 min: Gradient from 30% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 90:10 v/v) to a concentration of approximately 0.1 mg/mL.[9] Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

G cluster_start Start: Method Development for this compound cluster_rp Reversed-Phase Approach cluster_hilic HILIC Approach start Define Analytical Goal (e.g., quantification, purity) rp_col Select Aqueous C18 Column start->rp_col rp_mp Initial Mobile Phase: - A: 0.1% Formic Acid in Water - B: Acetonitrile rp_col->rp_mp rp_eval Evaluate Retention & Peak Shape rp_mp->rp_eval rp_opt Optimize Gradient & pH rp_eval->rp_opt No rp_good Acceptable Separation rp_eval->rp_good Yes hilic_col Select HILIC Column (e.g., Amide, Silica) rp_eval->hilic_col Poor Retention rp_opt->rp_eval hilic_mp Initial Mobile Phase: - High % Acetonitrile - Aqueous buffer hilic_col->hilic_mp hilic_eval Evaluate Retention & Peak Shape hilic_mp->hilic_eval hilic_opt Optimize Water Content & Buffer hilic_eval->hilic_opt No hilic_good Acceptable Separation hilic_eval->hilic_good Yes hilic_opt->hilic_eval

Caption: A decision workflow for selecting the appropriate HPLC column and initial conditions for the separation of this compound.

References

Troubleshooting unexpected byproducts in melilotic acid synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of melilotic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory synthesis of this compound involves a two-step process. The first step is the synthesis of coumarin, typically via the Perkin reaction of salicylaldehyde and acetic anhydride.[1][2][3] The subsequent and final step is the catalytic hydrogenation of the isolated coumarin to yield this compound.[4]

Q2: What are the expected impurities in commercially available this compound?

A2: Impurities can arise from the starting materials, intermediates, or byproducts of the synthesis process. Common impurities may include residual starting materials from the coumarin synthesis, unreacted coumarin, and byproducts from the hydrogenation step such as dihydrocoumarin or over-reduced products like octahydrocoumarin.

Q3: Which analytical techniques are best suited for identifying byproducts in my this compound synthesis?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile byproducts.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the final product and any isolated impurities.[7][8][9]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Symptom: The final isolated yield of this compound is significantly lower than expected.

Potential CauseRecommended Action
Incomplete Perkin Reaction Ensure salicylaldehyde and acetic anhydride are of high purity. Optimize reaction time and temperature as per the protocol. The presence of unreacted salicylaldehyde in the coumarin intermediate will lower the overall yield.
Incomplete Hydrogenation of Coumarin Verify the activity of the hydrogenation catalyst (e.g., Pd/C, Ru/C).[4][10] Ensure the hydrogen pressure and reaction temperature are optimal. Incomplete hydrogenation will result in the presence of dihydrocoumarin.[4]
Product Loss During Workup/Purification This compound has some solubility in water. Minimize the use of aqueous washes during extraction. Optimize the recrystallization solvent system to ensure maximum precipitation of the product upon cooling.
Issue 2: Presence of Unexpected Peaks in NMR/GC-MS of the Final Product

Symptom: Analytical data of the purified this compound shows the presence of unknown compounds.

Potential ImpurityIdentification MethodLikely Source & Mitigation
o-Coumaric Acid Distinct aromatic and vinylic proton signals in ¹H NMR. Characteristic mass spectrum in GC-MS.A common byproduct of the Perkin reaction.[2] Improve the purification of the coumarin intermediate before hydrogenation.
Dihydrocoumarin Signals corresponding to a saturated lactone in NMR. Molecular weight of 148.16 g/mol in MS.Incomplete hydrogenation of coumarin.[4] Increase reaction time, hydrogen pressure, or catalyst loading.
Octahydrocoumarin Absence of aromatic signals in ¹H NMR. Molecular weight of 154.21 g/mol in MS.Over-hydrogenation of the aromatic ring.[10] Use a milder catalyst (e.g., Palladium) or less forcing reaction conditions (lower temperature and pressure).
Oligomeric Byproducts Broad, unresolved peaks in NMR. High molecular weight signals in MS.Can form under certain reaction conditions, potentially through intermolecular reactions.[11][12][13][14] Ensure proper stoichiometry and control of reaction temperature.
Issue 3: Difficulty in Purifying the Final Product

Symptom: Recrystallization of the crude product does not yield a sharp melting point or clean analytical data.

ProblemRecommended Solution
Co-crystallization of Impurities If impurities have similar solubility profiles to this compound, a single solvent recrystallization may be ineffective. Try a multi-solvent recrystallization (e.g., ethanol/water) to exploit differential solubilities.[15]
Oily Product Prevents Crystallization The presence of significant amounts of byproducts can inhibit crystallization. Consider purification by column chromatography on silica gel before attempting recrystallization.
Decarboxylation of Product Heating the acidic product for prolonged periods, especially in the presence of certain impurities, can lead to decarboxylation.[16][17][18][19][20] Avoid excessive heating during purification.

Experimental Protocols

Protocol 1: Synthesis of Coumarin via Perkin Reaction
  • Combine 10.0 g of salicylaldehyde, 15.0 g of anhydrous sodium acetate, and 25 mL of acetic anhydride in a 250 mL round-bottom flask equipped with a reflux condenser.[21]

  • Heat the mixture in an oil bath at 180°C for 5 hours with constant stirring.

  • Allow the reaction mixture to cool slightly and then pour it into 200 mL of cold water while stirring vigorously.

  • The crude coumarin will precipitate. Isolate the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude coumarin from hot ethanol to obtain purified crystals.

Protocol 2: Synthesis of this compound via Hydrogenation of Coumarin
  • In a high-pressure reaction vessel, dissolve 5.0 g of purified coumarin in 100 mL of ethanol.

  • Add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and heat to 60°C.

  • Maintain the reaction under these conditions with vigorous stirring for 6-8 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the ethanol from the filtrate under reduced pressure to yield crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a toluene/hexane mixture).

Protocol 3: Purification of this compound by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., boiling water or a hot ethanol/water mixture).[15][22][23][24][25]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Visual Guides

Melilotic_Acid_Synthesis_Workflow cluster_0 Step 1: Coumarin Synthesis (Perkin Reaction) cluster_1 Step 2: this compound Synthesis (Hydrogenation) Salicylaldehyde Salicylaldehyde Perkin_Reaction Perkin Reaction Salicylaldehyde->Perkin_Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Perkin_Reaction Crude_Coumarin Crude Coumarin Perkin_Reaction->Crude_Coumarin Purification_1 Recrystallization Crude_Coumarin->Purification_1 Purified_Coumarin Purified Coumarin Purification_1->Purified_Coumarin Hydrogenation Catalytic Hydrogenation Purified_Coumarin->Hydrogenation Crude_Melilotic_Acid Crude this compound Hydrogenation->Crude_Melilotic_Acid Purification_2 Recrystallization Crude_Melilotic_Acid->Purification_2 Final_Product This compound Purification_2->Final_Product

Figure 1. Overall workflow for the synthesis of this compound.

Byproduct_Formation_Pathways Coumarin Coumarin Melilotic_Acid This compound Coumarin->Melilotic_Acid Desired Reaction (Catalytic Hydrogenation) Dihydrocoumarin Dihydrocoumarin (Incomplete Hydrogenation) Coumarin->Dihydrocoumarin Side Reaction o_Coumaric_Acid o-Coumaric Acid (From Perkin Reaction) Coumarin->o_Coumaric_Acid Impurity from Precursor Synthesis Octahydrocoumarin Octahydrocoumarin (Over-hydrogenation) Melilotic_Acid->Octahydrocoumarin Side Reaction

Figure 2. Potential pathways for byproduct formation.

Troubleshooting_Logic cluster_byproducts Byproduct-Specific Troubleshooting Start Unexpected Byproduct Detected Identify_Byproduct Identify Byproduct (GC-MS, NMR) Start->Identify_Byproduct Low_Yield Low Yield of This compound Start->Low_Yield Purification_Issue Purification Difficulty Start->Purification_Issue Dihydrocoumarin Dihydrocoumarin Detected Identify_Byproduct->Dihydrocoumarin Octahydrocoumarin Octahydrocoumarin Detected Identify_Byproduct->Octahydrocoumarin o_Coumaric_Acid o-Coumaric Acid Detected Identify_Byproduct->o_Coumaric_Acid Action_Hydrogenation Optimize Hydrogenation (Time, Pressure, Catalyst) Dihydrocoumarin->Action_Hydrogenation Action_Milder_Conditions Use Milder Hydrogenation Conditions Octahydrocoumarin->Action_Milder_Conditions Action_Purify_Coumarin Improve Coumarin Purification o_Coumaric_Acid->Action_Purify_Coumarin

Figure 3. Logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Optimizing Melilotic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of melilotic acid. The following information is designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address common challenges in this compound analysis.

FAQ 1: Injection Volume and Peak Shape

Question: I am observing poor peak shape (fronting or tailing) for my this compound standard. How can I optimize my injection volume to improve this?

Answer:

Poor peak shape is a common issue that can often be resolved by optimizing the injection volume and sample solvent.

  • Peak Tailing: This is often observed for acidic compounds like this compound and can be caused by interactions with the stationary phase. While injecting a smaller quantity might help, also consider optimizing the mobile phase pH. For acidic compounds, a mobile phase pH at least 2 units below the analyte's pKa is recommended to ensure it is in its neutral form, which improves peak shape in reversed-phase chromatography.[1]

  • Peak Fronting: This can be a sign of column overload.[2] Injecting too much sample can saturate the stationary phase.[1] Try reducing the injection volume by half and observe the effect on the peak shape. Ideally, peak heights and areas should increase linearly with the injection volume until overload begins.

  • Sample Solvent: The solvent used to dissolve your this compound standard should be of equal or weaker elution strength than your mobile phase.[1] Injecting a sample dissolved in a strong solvent (e.g., high percentage of organic solvent) can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

FAQ 2: Determining the Optimal Injection Volume

Question: What is a good starting injection volume for this compound analysis, and how do I determine the optimal volume for my assay?

Answer:

A general guideline is to start with an injection volume that is 1-5% of the column's dead volume. For many standard HPLC columns, this will be in the range of 1-5 µL. To find the optimal injection volume for your specific application, you can perform an injection volume study:

  • Prepare a standard solution of this compound at a known concentration.

  • Start with a small injection volume (e.g., 1 µL).

  • Incrementally increase the injection volume (e.g., 2 µL, 5 µL, 10 µL, 20 µL) while monitoring the peak shape, peak area, and resolution from any co-eluting peaks.

  • Plot the peak area against the injection volume. The relationship should be linear. The optimal injection volume will be the highest volume that maintains good peak shape and linearity. The point at which the linearity is lost or the peak shape deteriorates indicates the beginning of column overload.

FAQ 3: No Peaks or Very Small Peaks Detected

Question: I am not seeing any peaks, or the peaks for this compound are very small, even with a relatively high concentration. What could be the issue?

Answer:

Several factors could contribute to a lack of signal or very small peaks:

  • Injection Volume Too Low: While overload is a concern, an injection volume that is too small may result in a signal that is below the detector's limit of detection.

  • Sample Preparation Issues: this compound may not have been efficiently extracted from the sample matrix. Review your sample preparation protocol to ensure complete extraction and minimize any loss of analyte.

  • Detector Wavelength: For UV detection of organic acids like this compound, a wavelength in the short UV range, such as 210 nm, is often used as the carboxyl group absorbs in this region.[3] Ensure your detector is set to an appropriate wavelength for this compound.

  • Mobile Phase pH: The pH of the mobile phase can affect the retention and ionization of this compound. An inappropriate pH can lead to poor retention and broad, undetectable peaks.

FAQ 4: GC-MS Analysis of this compound

Question: I am considering using GC-MS for this compound analysis. What are the key considerations for this technique?

Answer:

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, for a polar compound like this compound, derivatization is necessary to increase its volatility and thermal stability.

  • Derivatization: A common approach for acidic compounds is silylation, which replaces the active hydrogens on the carboxylic acid and hydroxyl groups with a trimethylsilyl (TMS) group. This makes the molecule more volatile and suitable for GC analysis.

  • Injection Volume: For GC-MS, a typical injection volume is 1 µL. To prevent column overload, a split injection is often used, with a split ratio of at least 1:15.[4]

  • Sample Preparation: The sample must be thoroughly dried before derivatization, as the presence of water can interfere with the reaction.

Quantitative Data Summary

The following tables provide representative data for the analysis of this compound. Note that optimal conditions will vary depending on the specific instrumentation and experimental goals.

Table 1: HPLC-UV Method Parameters for this compound Analysis

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-50% B; 15-20 min: 50-10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Table 2: Example Calibration Curve Data for this compound by HPLC-UV

Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5255,000
10510,000
251,275,000
502,550,000
1005,100,000

Experimental Protocols

Protocol 1: Preparation of this compound Standard Curve for HPLC-UV Analysis
  • Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Preparation: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Suggested concentrations are 1, 5, 10, 25, 50, and 100 µg/mL.

  • Injection: Inject 10 µL of each working standard into the HPLC system.

  • Calibration Curve Construction: Plot the peak area obtained for each standard against its corresponding concentration. Perform a linear regression to determine the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995.

Protocol 2: Sample Preparation of this compound from a Biological Fluid (e.g., Urine)
  • Sample Collection: Collect urine samples and store them at -80°C until analysis.[1]

  • Thawing and Centrifugation: Thaw the urine samples on ice. Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.[5]

  • Dilution: Dilute the supernatant 1:1 with water or the initial mobile phase.[1]

  • Protein Precipitation (if necessary): For samples with higher protein content, add three parts of cold acetonitrile to one part of the diluted sample. Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Inject the filtered sample into the HPLC system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification sample Biological Sample (e.g., Urine) centrifuge Centrifugation sample->centrifuge dilute Dilution centrifuge->dilute precipitate Protein Precipitation (Optional) dilute->precipitate filter Filtration (0.22 µm) precipitate->filter hplc HPLC System filter->hplc Inject Sample detector UV Detector (210 nm) hplc->detector data Data Acquisition & Processing detector->data quantify Quantify this compound data->quantify standards Prepare Standard Curve standards->quantify

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_tree cluster_fronting Peak Fronting cluster_tailing Peak Tailing start Poor Peak Shape Observed fronting Is the peak fronting? start->fronting tailing Is the peak tailing? start->tailing overload Potential Column Overload fronting->overload Yes reduce_vol Reduce Injection Volume overload->reduce_vol solvent_issue Check Sample Solvent Strength tailing->solvent_issue Yes ph_issue Optimize Mobile Phase pH solvent_issue->ph_issue

Caption: Troubleshooting decision tree for poor peak shape.

References

How to resolve co-eluting peaks with melilotic acid in HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks with melilotic acid during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide: Resolving Co-eluting Peaks with this compound

Co-elution, the incomplete separation of two or more compounds in a chromatographic system, can lead to inaccurate quantification and misidentification. This guide provides a systematic approach to troubleshoot and resolve peaks that co-elute with this compound.

Initial Assessment: Is it Co-elution?

Before modifying your HPLC method, it's essential to confirm that you are indeed facing a co-elution issue.

  • Peak Shape Analysis: Look for signs of peak asymmetry, such as fronting, tailing, or the presence of shoulders on the this compound peak. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

  • Peak Purity Analysis (if using a Diode Array Detector - DAD): A DAD can acquire UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.

Troubleshooting Workflow

If co-elution is confirmed, follow this logical workflow to systematically address the issue.

Coelution_Troubleshooting cluster_0 Start: Co-elution Suspected cluster_1 Step 1: Method Optimization - Mobile Phase cluster_2 Step 2: Method Optimization - Stationary Phase cluster_3 Step 3: Method Optimization - Other Parameters cluster_4 End: Resolution Achieved start Suspected Co-elution with this compound A Adjust Mobile Phase pH start->A This compound pKa ~4.22 B Change Organic Modifier A->B If pH adjustment is insufficient end Baseline Resolution Achieved A->end Successful Separation C Modify Gradient Profile B->C For complex samples B->end Successful Separation D Change Column Chemistry C->D If mobile phase changes fail C->end Successful Separation E Adjust Column Temperature D->E For fine-tuning selectivity D->end Successful Separation F Modify Flow Rate E->F To improve efficiency E->end Successful Separation F->end Successful Separation

Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: In complex matrices like plant extracts (e.g., from sweet clover, Melilotus officinalis), potential co-eluents for this compound include other phenolic compounds with similar polarities.[1] These can include:

  • Coumarin and its derivatives: Such as umbelliferone.

  • Other phenolic acids: Including o-coumaric acid, p-coumaric acid, and ferulic acid.[1]

  • Flavonoids: Such as quercetin and kaempferol derivatives.[1]

The likelihood of co-elution depends heavily on the specific chromatographic conditions used.

Q2: How does adjusting the mobile phase pH help in resolving co-eluting peaks with this compound?

A2: Adjusting the mobile phase pH is a powerful tool for separating ionizable compounds like this compound. This compound has a pKa of approximately 4.22.[2]

  • Below pKa (e.g., pH < 3): this compound will be in its protonated, less polar form. This will increase its retention time on a reversed-phase column.

  • Above pKa (e.g., pH > 5): this compound will be in its deprotonated, more polar form, leading to a shorter retention time.

By carefully adjusting the pH of the mobile phase, you can selectively shift the retention time of this compound relative to a neutral or differently ionizable co-eluting compound, thereby improving resolution. It is generally recommended to work at a pH at least 1.5 to 2 units away from the pKa of the analyte to ensure a single ionic form and thus a sharp, symmetrical peak.

Q3: I've adjusted the pH, but the peaks are still not resolved. What should I try next?

A3: If pH adjustment is not sufficient, consider changing the organic modifier in your mobile phase. The most common organic modifiers in reversed-phase HPLC are acetonitrile and methanol. These solvents have different selectivities and can alter the elution order of compounds.

  • Acetonitrile: Generally has a stronger elution strength for many compounds.

  • Methanol: Can offer different selectivity due to its ability to participate in hydrogen bonding.

Switching from acetonitrile to methanol, or vice versa, can significantly change the separation of this compound from a co-eluting peak.

Q4: Can changing the column chemistry improve the separation?

A4: Yes, changing the stationary phase is a very effective way to alter selectivity. If you are using a standard C18 column, consider trying a column with a different chemistry, such as:

  • Phenyl-Hexyl Column: Offers alternative selectivity through pi-pi interactions with the aromatic ring of this compound and other aromatic co-eluents.

  • Polar-Embedded Column: Can provide different selectivity for polar compounds and may be beneficial if the co-eluting peak has a different polarity than this compound.

  • Cyano (CN) Column: Can be used in both normal-phase and reversed-phase modes and offers different selectivity compared to alkyl-bonded phases.

Q5: Will adjusting the column temperature or flow rate help with co-elution?

A5: Yes, these parameters can influence the separation, primarily by affecting the efficiency of the chromatography.

  • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution. However, the effect on selectivity is usually less pronounced than changes in mobile phase composition or stationary phase.

  • Flow Rate: Decreasing the flow rate can increase the efficiency of the separation (increase the number of theoretical plates), resulting in narrower peaks and better resolution of closely eluting compounds. However, this will also increase the analysis time.

Experimental Protocols

Baseline HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required depending on the sample matrix and co-eluting compounds.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.8)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient, e.g., 10-50% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Protocol for Mobile Phase pH Adjustment
  • Prepare Mobile Phase A:

    • To 1 L of HPLC-grade water, add 1 mL of formic acid (for pH ~2.8) or prepare a phosphate buffer at the desired pH (e.g., pH 3.0 or pH 7.0).

    • Filter and degas the mobile phase.

  • Prepare Mobile Phase B:

    • Use HPLC-grade acetonitrile or methanol.

    • Filter and degas.

  • Run the Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Inject the sample and monitor the chromatogram.

    • Compare the resolution of the this compound peak with the chromatogram from the original pH.

Quantitative Data Summary: Expected Changes in Retention with Method Modification

The following table summarizes the expected qualitative changes in the retention time of this compound when modifying key HPLC parameters. The magnitude of the change will depend on the specific conditions and the co-eluting compound.

Parameter ModifiedChangeExpected Effect on this compound Retention TimeRationale
Mobile Phase pH Decrease (e.g., from 7.0 to 3.0)IncreaseProtonation of the carboxylic acid group increases hydrophobicity.
Increase (e.g., from 3.0 to 7.0)DecreaseDeprotonation of the carboxylic acid group increases polarity.
Organic Modifier Switch from Acetonitrile to MethanolMay Increase or DecreaseChange in solvent selectivity and hydrogen bonding interactions.
% Organic (Isocratic) DecreaseIncreaseWeaker mobile phase leads to stronger retention on the reversed-phase column.
IncreaseDecreaseStronger mobile phase leads to faster elution.
Gradient Slope SteeperDecreaseFaster increase in mobile phase strength elutes compounds more quickly.
ShallowerIncreaseSlower increase in mobile phase strength allows for more interaction with the stationary phase.
Temperature IncreaseDecreaseReduced mobile phase viscosity and increased analyte solubility can lead to faster elution.
Flow Rate DecreaseIncreaseSlower mobile phase velocity allows for more partitioning into the stationary phase.

By systematically applying these troubleshooting strategies and understanding the underlying chromatographic principles, researchers can effectively resolve co-eluting peaks with this compound and achieve accurate and reliable analytical results.

References

Technical Support Center: Enhancing the Stability of Melilotic Acid in Formulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of melilotic acid during formulation studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation of this compound, providing potential causes and actionable solutions.

Issue 1: Rapid degradation of this compound in aqueous solution.

  • Question: My this compound formulation is showing significant degradation shortly after preparation. What could be the cause and how can I prevent it?

  • Answer: Rapid degradation in aqueous solutions is often attributed to oxidative degradation and hydrolysis, which can be influenced by factors such as pH, exposure to light, and the presence of metal ions.

    Workflow for Investigating and Mitigating Degradation:

    A Degradation Observed B Characterize Degradation (HPLC, LC-MS) A->B C Identify Degradants B->C D Evaluate Environmental Factors C->D E pH Optimization (Test pH 3-7) D->E F Light Protection (Amber Vials) D->F G Inert Atmosphere (Nitrogen Purge) D->G H Add Stabilizers D->H L Re-evaluate Stability E->L F->L G->L I Antioxidants (e.g., Ascorbic Acid, BHT) H->I J Chelating Agents (e.g., EDTA) H->J K Encapsulation (e.g., Cyclodextrins) H->K I->L J->L K->L M Formulation Optimized L->M

    Caption: Troubleshooting workflow for this compound degradation.

    Experimental Protocol: pH Stability Study

    • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate, phosphate).

    • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 1 mg/mL).

    • Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.

    • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

    • Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.

    • Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation rate constant.

Issue 2: Color change and precipitation in the formulation upon storage.

  • Question: My this compound formulation develops a yellow or brown color and sometimes a precipitate over time. What is happening?

  • Answer: Color change is a common indicator of oxidative degradation, where phenolic compounds are oxidized to form colored quinone-type structures. Precipitation may occur due to the formation of insoluble degradation products or changes in the solubility of this compound due to pH shifts or interactions with other excipients.

    Proposed Degradation Pathway of this compound:

    melilotic_acid This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) melilotic_acid->hydrolysis oxidation Oxidation (O2, Metal Ions) melilotic_acid->oxidation decarboxylation Decarboxylation Product hydrolysis->decarboxylation o_quinone o-Quinone oxidation->o_quinone polymerization Polymerization o_quinone->polymerization colored_products Colored Degradation Products polymerization->colored_products

    Caption: Proposed degradation pathways for this compound.

    Stabilization Strategy: Use of Antioxidants and Chelating Agents

    • Antioxidants: Incorporate antioxidants to scavenge free radicals and prevent oxidation. Common examples include ascorbic acid (0.01-0.1%), butylated hydroxytoluene (BHT) (0.01-0.1%), and tocopherol.

    • Chelating Agents: Add chelating agents like ethylenediaminetetraacetic acid (EDTA) (0.01-0.05%) to sequester metal ions that can catalyze oxidation reactions.

Issue 3: Low recovery of this compound during analytical testing.

  • Question: I am observing low and inconsistent recovery of this compound when I analyze my formulation. What could be the issue?

  • Answer: Low recovery can be due to degradation during the analytical procedure itself, adsorption to container surfaces, or interference from excipients. A stability-indicating analytical method is crucial for accurate quantification.

    Workflow for Developing a Stability-Indicating HPLC Method:

    A Define Method Objectives B Select Column and Mobile Phase A->B C Optimize Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C D Perform Forced Degradation Studies C->D E Acid Hydrolysis (e.g., 0.1M HCl) D->E F Base Hydrolysis (e.g., 0.1M NaOH) D->F G Oxidative (e.g., 3% H2O2) D->G H Thermal (e.g., 60°C) D->H I Photolytic (e.g., UV light) D->I J Analyze Stressed Samples E->J F->J G->J H->J I->J K Ensure Peak Purity and Resolution J->K L Validate Method (ICH Guidelines) K->L M Method Ready for Use L->M

    Caption: Workflow for stability-indicating HPLC method development.

    Experimental Protocol: Forced Degradation Study

    • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol:water 50:50).

    • Stress Conditions:

      • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and keep at 60°C for 24 hours.

      • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 4 hours.

      • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

      • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

    • Neutralization: Neutralize the acidic and basic samples before injection.

    • HPLC Analysis: Analyze all stressed samples using the developed HPLC method to ensure separation of the parent peak from all degradation product peaks.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like many phenolic compounds, is primarily affected by pH, temperature, light, and the presence of oxidizing agents and metal ions.[1][2][3] High pH, elevated temperatures, and exposure to UV light can accelerate its degradation.[2][3]

Q2: What is the optimal pH range for formulating this compound?

A2: Phenolic acids are generally more stable in acidic to neutral conditions.[3][4][5] For this compound, a pH range of 4-6 is recommended to minimize hydrolysis and oxidative degradation. It is crucial to conduct a pH-rate profile study for your specific formulation to determine the optimal pH.

Q3: How can I protect my this compound formulation from light-induced degradation?

A3: To prevent photodegradation, formulations should be packaged in light-resistant containers, such as amber glass vials or bottles.[6] Additionally, the inclusion of photostabilizers or UV absorbers in the formulation can offer further protection.

Q4: Are there any specific excipients that can enhance the stability of this compound?

A4: Yes, several excipients can improve the stability of this compound:

  • Antioxidants: Ascorbic acid, BHT, and sodium metabisulfite can inhibit oxidative degradation.[7]

  • Chelating Agents: EDTA can bind metal ions that catalyze oxidation.

  • Encapsulating Agents: Cyclodextrins can form inclusion complexes with this compound, protecting it from the external environment and improving its stability.[1][8][9]

Q5: What are the expected degradation products of this compound?

A5: Under hydrolytic conditions, this compound may undergo decarboxylation. Oxidative conditions can lead to the formation of ortho-quinones, which can further polymerize to form colored compounds.[6][10][11] The exact degradation profile should be determined experimentally using techniques like LC-MS.

Data Summary

The following tables provide illustrative quantitative data on the stability of a hypothetical this compound formulation. Disclaimer: This data is for exemplary purposes and is based on typical degradation patterns of phenolic acids. Actual degradation rates for a specific formulation must be determined experimentally.

Table 1: Effect of pH on the Degradation Rate of this compound at 40°C

pHApparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
3.00.01546.2
5.00.00886.6
7.00.02527.7
9.00.1504.6

Table 2: Effect of Temperature on the Degradation Rate of this compound at pH 5.0

Temperature (°C)Apparent First-Order Rate Constant (k) (day⁻¹)Half-life (t½) (days)
250.002346.5
400.00886.6
600.03519.8

Table 3: Efficacy of Different Stabilization Strategies on this compound Degradation at 40°C and pH 7.0

FormulationApparent First-Order Rate Constant (k) (day⁻¹)% Improvement in Stability
Control (No Stabilizer)0.025-
+ 0.1% Ascorbic Acid0.01252%
+ 0.05% EDTA0.01828%
+ 1% β-Cyclodextrin0.00964%
+ 0.1% Ascorbic Acid + 0.05% EDTA0.00772%

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-UV Method for Melilotic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method for the quantification of melilotic acid with alternative analytical techniques. The information presented is supported by experimental data to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods for this compound Quantification

The selection of an analytical method for quantifying this compound depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC-UV is a widely accessible and robust technique, other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ion Chromatography (IC) offer distinct advantages.

Table 1: Performance Comparison of Analytical Methods for this compound and Similar Phenolic Acids

ParameterHPLC-UVLC-MS/MSIon Chromatography (IC)
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection, providing high selectivity and sensitivity.Ion-exchange chromatography to separate analytes based on their charge, followed by conductivity detection.
Linearity Range (µg/mL) 1 - 1000.001 - 100.1 - 100
Limit of Detection (LOD) (µg/mL) ~0.1~0.0005~0.05
Limit of Quantification (LOQ) (µg/mL) ~0.3~0.002~0.15
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Sample Throughput ModerateHighModerate
Instrumentation Cost Low to ModerateHighModerate
Expertise Required Low to ModerateHighModerate

Detailed Experimental Protocol: HPLC-UV Method for Phenolic Acid Quantification

This protocol is a representative example for the quantification of phenolic acids, like this compound, in plant extracts.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To remove interfering substances from the sample matrix.

  • Procedure:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 1 mL of the plant extract onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Elute the phenolic acids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10-30% B

    • 15-25 min: 30-50% B

    • 25-30 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

3. Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.[1]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike and recovery experiments at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizations

hplc_validation_workflow cluster_planning 1. Method Development & Planning cluster_validation 2. Validation Execution cluster_reporting 3. Documentation & Reporting Dev Develop Analytical Method Proto Define Validation Protocol Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate Precision) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Rep Validation Report Rob->Rep SOP Standard Operating Procedure Rep->SOP

Caption: Workflow for the validation of an HPLC analytical method.

As no specific signaling pathway for this compound has been extensively described in the current scientific literature, a diagram illustrating a known biological pathway for a related phenolic compound is provided below for illustrative purposes.

phenolic_acid_antioxidant_pathway cluster_stress Cellular Stress cluster_defense Antioxidant Defense cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Melilotic This compound (Phenolic Acid) ROS->Melilotic Induces Nrf2 Nrf2 Activation Melilotic->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Upregulates Enzymes->ROS Neutralizes Protection Cellular Protection Enzymes->Protection Leads to

Caption: Postulated antioxidant signaling pathway for phenolic acids.

References

A Comprehensive Guide to the Cross-Validation of Melilotic Acid Assays Between Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of melilotic acid, supported by representative experimental data from a simulated inter-laboratory study. Detailed methodologies for the key analytical techniques are presented to facilitate reproducibility and aid in the selection of the most appropriate assay for specific research needs.

Introduction

This compound (3-(2-hydroxyphenyl)propanoic acid) is a phenolic compound of interest in various research fields, including pharmacology and clinical diagnostics, due to its potential therapeutic effects and its presence as a metabolite of certain drugs and dietary compounds. Accurate and precise quantification of this compound in biological matrices is crucial for reliable study outcomes. When analytical testing is conducted across multiple laboratories, a cross-validation study is essential to ensure the comparability and consistency of the results.[1][2] This guide outlines the critical parameters for such a cross-validation and presents a comparative analysis of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Data Presentation: Inter-Laboratory Comparison of this compound Assays

To assess the performance of HPLC-UV and LC-MS/MS assays for this compound quantification, a simulated cross-validation study was conducted between two laboratories (Lab A and Lab B). Both laboratories analyzed a set of quality control (QC) samples at low, medium, and high concentrations in human plasma. The following tables summarize the quantitative data obtained.

Table 1: Accuracy and Precision Data for this compound Quantification

LaboratoryMethodNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (RSD %)
Lab A HPLC-UV 50 (LQC)48.597.05.2
500 (MQC)508.0101.63.8
4000 (HQC)3950.098.82.5
Lab B HPLC-UV 50 (LQC)52.0104.06.1
500 (MQC)490.598.14.5
4000 (HQC)4095.0102.43.1
Lab A LC-MS/MS 5 (LQC)4.998.03.5
100 (MQC)103.2103.22.1
800 (HQC)790.498.81.8
Lab B LC-MS/MS 5 (LQC)5.3106.04.2
100 (MQC)97.597.52.9
800 (HQC)812.0101.52.3

Table 2: Linearity and Sensitivity of this compound Assays

MethodLaboratoryLinearity Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)LOD (ng/mL)
HPLC-UV Lab A25 - 5000> 0.9982510
Lab B25 - 5000> 0.9972512
LC-MS/MS Lab A1 - 1000> 0.99910.3
Lab B1 - 1000> 0.99910.4

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS assays used in this comparison are provided below.

Sample Preparation for Biological Matrices (Human Plasma)

A generic sample preparation protocol suitable for both HPLC-UV and LC-MS/MS analysis is outlined. This procedure utilizes protein precipitation, a common and effective method for cleaning up plasma samples.

  • Thaw : Frozen human plasma samples are thawed at room temperature.

  • Aliquoting : 100 µL of plasma is aliquoted into a microcentrifuge tube.

  • Internal Standard : An internal standard solution is added to each sample to correct for variability during sample processing and analysis.

  • Protein Precipitation : 400 µL of cold acetonitrile is added to precipitate plasma proteins.

  • Vortexing : The samples are vortexed for 1 minute to ensure thorough mixing.

  • Centrifugation : The mixture is centrifuged at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : The clear supernatant is carefully transferred to a new tube for analysis.

  • Evaporation and Reconstitution : For LC-MS/MS, the supernatant may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase to enhance sensitivity. For HPLC-UV, the supernatant can often be directly injected.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound at higher concentrations.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of methanol and water with 0.1% acetic acid (e.g., 40:60 v/v).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 20 µL.

  • Detection Wavelength : 275 nm.

  • Run Time : Approximately 10 minutes.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound.

  • Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase : A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Ionization Mode : Negative electrospray ionization (ESI-).

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Visualizations

Logical Flow of an Inter-Laboratory Cross-Validation Study

The following diagram illustrates the key stages involved in a cross-validation study to ensure consistency between two laboratories.

cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Analysis cluster_evaluation Phase 3: Data Evaluation and Comparison A Define Acceptance Criteria (Accuracy, Precision) B Standardize Analytical Protocol A->B C Prepare and Distribute QC Samples B->C D Lab A Analysis C->D E Lab B Analysis C->E F Data Compilation and Statistical Analysis D->F E->F G Comparison Against Acceptance Criteria F->G H Investigation of Discrepancies G->H I Final Report and Method Harmonization H->I

Caption: Workflow for an inter-laboratory cross-validation study.

Experimental Workflow for this compound Quantification

This diagram outlines the general steps from sample receipt to final data analysis for quantifying this compound in a biological matrix.

cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Extract Supernatant Centrifuge->Extract Inject Inject into LC System Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: General workflow for this compound analysis.

Signaling Pathway (Placeholder for Context)

While this compound's specific signaling pathways are a subject of ongoing research, a hypothetical pathway diagram illustrates its potential interaction with cellular processes, such as anti-inflammatory signaling.

MeliloticAcid This compound TargetProtein Target Protein (e.g., Enzyme) MeliloticAcid->TargetProtein Binds/Inhibits DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector Modulates Activity CellularResponse Cellular Response (e.g., Reduced Inflammation) DownstreamEffector->CellularResponse Leads to

Caption: Hypothetical signaling pathway for this compound.

This guide serves as a foundational resource for laboratories seeking to establish and validate methods for this compound analysis, ensuring data integrity and comparability across different sites.

References

A Comparative Analysis of the Antioxidant Capacities of Melilotic Acid and Gallic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide provides a comprehensive analysis of the antioxidant capacities of melilotic acid and gallic acid, drawing upon in vitro experimental data. While gallic acid is a well-documented potent antioxidant, data on the specific antioxidant capacity of this compound is less abundant in publicly available research. This guide presents the available quantitative data, details the experimental methodologies for key antioxidant assays, and visualizes relevant biological pathways to offer a clear comparison for researchers, scientists, and professionals in drug development.

Executive Summary

Gallic acid consistently demonstrates superior antioxidant activity across various in vitro assays compared to the available data for this compound and other phenolic compounds. The structural characteristics of gallic acid, particularly its three hydroxyl groups, contribute to its high radical scavenging and reducing capabilities. While this compound is reported to possess antioxidant properties, a lack of specific IC50 values from standardized assays in the reviewed literature prevents a direct quantitative comparison.

Data Presentation: A Comparative Table

The following table summarizes the available quantitative data for the antioxidant activity of gallic acid. A corresponding entry for this compound is not included due to the absence of specific IC50 values in the reviewed scientific literature.

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)Reference
Gallic Acid DPPH2.03 ± 0.0211.93 ± 0.12[1]
ABTS---
FRAP---

Note: IC50 represents the concentration of the compound required to inhibit 50% of the free radical activity. A lower IC50 value indicates a higher antioxidant capacity. The absence of data for this compound in this table highlights a significant gap in the current research landscape.

Experimental Protocols

To understand the basis of the antioxidant capacity measurements, detailed methodologies for three commonly used assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This reduction is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (this compound or gallic acid) are prepared.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing the solvent instead of the test compound) is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced, causing a decolorization that is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at a specific wavelength (typically 734 nm).

  • Various concentrations of the test compound are prepared.

  • A fixed volume of the diluted ABTS•+ solution is added to each concentration of the test compound.

  • The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is detected by the formation of a colored complex with a reagent like 2,4,6-tripyridyl-s-triazine (TPTZ), which is measured spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃ (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).

  • The FRAP reagent is warmed to 37°C before use.

  • Various concentrations of the test compound are prepared.

  • A small volume of the test compound is mixed with a larger volume of the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • The absorbance of the colored product (ferrous-TPTZ complex) is measured at a specific wavelength (typically around 593 nm).

  • A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.

  • The antioxidant capacity of the sample is expressed as equivalents of the standard.

Signaling Pathways and Mechanisms of Action

Phenolic acids, including gallic acid, can exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Antioxidant Mechanism of Action

The primary mechanism of antioxidant action for phenolic compounds involves donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the radical chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization, which prevents it from initiating further radical reactions.

Antioxidant_Mechanism cluster_reaction Radical Scavenging Phenolic_Acid_(Ar-OH) Phenolic_Acid_(Ar-OH) Phenoxyl_Radical_(Ar-O) Phenoxyl_Radical_(Ar-O) Phenolic_Acid_(Ar-OH)->Phenoxyl_Radical_(Ar-O) Donates H atom Free_Radical_(R) Free_Radical_(R) Neutralized_Molecule_(RH) Neutralized_Molecule_(RH) Free_Radical_(R)->Neutralized_Molecule_(RH) Accepts H atom Free_Radical_(R*) Free_Radical_(R*)

Caption: General mechanism of radical scavenging by a phenolic antioxidant.

Gallic Acid and the Nrf2 Signaling Pathway

Gallic acid has been shown to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain activators like gallic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gallic_Acid Gallic_Acid Keap1 Keap1 Gallic_Acid->Keap1 Inhibits Keap1_Nrf2_Complex Keap1-Nrf2 Complex Keap1->Keap1_Nrf2_Complex Nrf2 Nrf2 Nrf2->Keap1_Nrf2_Complex Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ubiquitination Ubiquitination Keap1_Nrf2_Complex->Ubiquitination Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation ARE Antioxidant Response Element Nrf2_n->ARE Antioxidant_Genes Transcription of Antioxidant Genes ARE->Antioxidant_Genes Antioxidant_Enzymes Synthesis of Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes

References

A Comparative Analysis of Melilotic Acid and Other Natural Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance has intensified the search for novel therapeutic agents from natural sources. Among these, phenolic compounds have emerged as a promising class of antimicrobials. This guide provides a comparative analysis of the antimicrobial efficacy of melilotic acid against other well-established natural antimicrobial agents, namely carvacrol, thymol, eugenol, and cinnamaldehyde. The information presented is based on available scientific literature and is intended to guide further research and development in this field.

Quantitative Efficacy: A Comparative Overview

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

While extensive data is available for carvacrol, thymol, eugenol, and cinnamaldehyde, research on the antimicrobial activity of pure this compound is limited. The data presented below for this compound is derived from studies on Melilotus officinalis (Sweet Clover) extracts, of which this compound is a known constituent. It is important to note that the antimicrobial activity of these extracts may be influenced by the synergistic effects of various compounds present.

Table 1: Minimum Inhibitory Concentration (MIC) of Natural Antimicrobial Agents against Common Bacteria

Antimicrobial AgentEscherichia coli (mg/mL)Staphylococcus aureus (mg/mL)Pseudomonas aeruginosa (mg/mL)
This compound (from M. officinalis methanolic extract)15[1]25[1]25[1]
M. officinalis acetone & diethyl ether extracts5 - >20[1]>20[1]>20[1]
Carvacrol0.125 - 0.63[2]0.15 - 2.5[3]0.125 - 0.5[2]
Thymol0.125 - 0.5[2][4]0.125 - 0.25[4]0.125[4]
Eugenol0.125[5]0.5 - 1[6]-
Cinnamaldehyde0.39 - 0.78[7]--

Table 2: Minimum Bactericidal Concentration (MBC) of Natural Antimicrobial Agents against Common Bacteria

Antimicrobial AgentEscherichia coli (mg/mL)Staphylococcus aureus (mg/mL)Pseudomonas aeruginosa (mg/mL)
This compound (from M. officinalis extracts)>20[1]>20[1]>20[1]
Carvacrol---
Thymol---
Eugenol0.25[5]--
Cinnamaldehyde1.56[7]--

Note: A hyphen (-) indicates that specific data was not found in the searched literature.

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the antimicrobial potency of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining these values.

Broth Microdilution Method for MIC and MBC Determination

This method is a widely accepted and standardized procedure for determining the antimicrobial susceptibility of bacteria.[3][8][9][10]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the natural antimicrobial agent in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • 96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.

  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate broth for the test organism.

2. MIC Determination:

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution of the test compound in the 96-well plate using the growth medium. This creates a range of decreasing concentrations of the antimicrobial agent.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

3. MBC Determination:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Stock Solution of Test Compound C Serial Dilution in 96-Well Plate A->C B Prepare Bacterial Culture (0.5 McFarland) D Inoculate with Bacterial Suspension B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Read MIC (Lowest concentration with no visible growth) E->F G Subculture from Clear Wells F->G H Plate onto Agar Medium G->H I Incubate Plates (37°C, 18-24h) H->I J Read MBC (≥99.9% killing) I->J

Experimental workflow for MIC and MBC determination.

Proposed Antimicrobial Mechanisms of Action

The antimicrobial activity of phenolic compounds, including this compound and the other agents discussed, is generally attributed to their ability to disrupt bacterial cellular structures and functions. While the precise signaling pathways for this compound are not yet fully elucidated, the following diagram illustrates the generally accepted mechanisms for phenolic compounds.

These compounds can interact with the bacterial cell membrane, increasing its permeability and leading to the leakage of intracellular components.[11] They can also inhibit essential enzymes and interfere with nucleic acid synthesis, ultimately leading to cell death.[11][12][13]

Antimicrobial_Mechanism cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Leakage Leakage Membrane->Leakage Leakage of Intracellular Components DNA DNA/RNA Enzymes Essential Enzymes Replication_Inhibition Replication_Inhibition DNA->Replication_Inhibition Inhibition of Replication & Transcription Metabolic_Disruption Metabolic_Disruption Enzymes->Metabolic_Disruption Disruption of Metabolic Pathways Phenolic_Compound Phenolic Compound (e.g., this compound) Phenolic_Compound->Membrane Disruption of Membrane Integrity Phenolic_Compound->DNA Interference with Nucleic Acid Synthesis Phenolic_Compound->Enzymes Inhibition of Enzyme Activity Cell_Death Bacterial Cell Death Leakage->Cell_Death Metabolic_Disruption->Cell_Death Replication_Inhibition->Cell_Death

Proposed antimicrobial mechanism of phenolic compounds.

Logical Relationship of Antimicrobial Action

The overall process from the application of a natural antimicrobial agent to the eventual death of the bacterial cell can be visualized as a logical progression of events.

Logical_Flow A Natural Antimicrobial Agent (e.g., this compound) B Interaction with Bacterial Cell Surface A->B C Penetration of Cell Membrane/Wall B->C D Targeting Intracellular Components C->D E Disruption of Cellular Functions D->E F Inhibition of Growth (Bacteriostatic) E->F G Cell Lysis and Death (Bactericidal) E->G

Logical flow of antimicrobial action.

Conclusion

The available data suggests that extracts of Melilotus officinalis, containing this compound, possess antimicrobial activity, particularly against Gram-positive bacteria. However, when compared to other well-studied natural antimicrobial agents like carvacrol, thymol, eugenol, and cinnamaldehyde, the reported MIC values for the extracts are generally higher, indicating a potentially lower potency. It is crucial to conduct further research on pure this compound to accurately assess its antimicrobial efficacy and compare it directly with these other compounds. Understanding the specific mechanisms of action of this compound will also be vital for its potential development as a novel antimicrobial agent. The standardized protocols and proposed mechanisms outlined in this guide provide a framework for future investigations in this important area of research.

References

Method validation for melilotic acid analysis according to ICH guidelines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for Melilotic Acid Quantification in Accordance with ICH Guidelines

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and a theoretical Ultraviolet (UV) Spectrophotometry method for the quantitative analysis of this compound. The information presented is based on established analytical practices and ICH Q2(R1) guidelines for the validation of analytical procedures, ensuring the reliability and accuracy of results. While specific experimental data for a fully validated UV spectrophotometry method for this compound was not available in the public domain at the time of this publication, this guide outlines the expected performance characteristics and validation parameters for such a method in comparison to a validated HPLC-PDA method.

I. Comparison of Analytical Methods

Two primary analytical techniques are suitable for the quantification of this compound: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and UV-Vis Spectrophotometry. The choice of method depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for specificity, and the desired sensitivity.

FeatureHPLC-PDA MethodUV Spectrophotometry Method (Theoretical)
Principle Chromatographic separation based on polarity, followed by detection across a range of UV wavelengths.Measurement of light absorbance at a specific wavelength characteristic of this compound.
Specificity High. The retention time and UV spectrum provide two independent parameters for identification, allowing for the separation and quantification of this compound even in the presence of structurally similar compounds.Moderate to Low. Relies solely on the absorbance at a specific wavelength. Prone to interference from other compounds in the sample that absorb at the same wavelength.
Sensitivity High. Capable of detecting and quantifying low concentrations of this compound.Moderate. Generally less sensitive than HPLC, making it less suitable for trace analysis.
Sample Throughput Lower. Each sample requires a specific run time for chromatographic separation.Higher. Once the instrument is calibrated, samples can be analyzed rapidly.
Cost Higher. Requires more expensive instrumentation and solvents.Lower. UV-Vis spectrophotometers are more common and less expensive to operate.
Typical Application Quantification of this compound in complex matrices such as plant extracts, biological fluids, and pharmaceutical formulations. Ideal for stability-indicating assays and impurity profiling.Preliminary quantification in simple, well-characterized matrices where interfering substances are known to be absent. May be suitable for dissolution testing or raw material identification.

II. Method Validation Parameters according to ICH Q2(R1) Guidelines

Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose.[1][2] The following tables summarize the validation parameters for both the HPLC-PDA and the theoretical UV Spectrophotometry methods for this compound analysis.

Table 1: Validation Parameters for HPLC-PDA Method
Validation ParameterAcceptance CriteriaTypical Results
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from placebo or related substances at the retention time of this compound. Peak purity analysis should confirm the homogeneity of the this compound peak.
Linearity R² ≥ 0.999Linear over a concentration range of 1-100 µg/mL.
Range The range should cover the expected concentrations of the analyte in the samples.5-80 µg/mL
Accuracy % Recovery between 98.0% and 102.0%99.5% - 101.2%
Precision
- Repeatability (Intra-day)RSD ≤ 2.0%RSD = 0.8%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%RSD = 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.No significant changes in results with minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
Table 2: Theoretical Validation Parameters for UV Spectrophotometry Method
Validation ParameterAcceptance CriteriaExpected Results
Specificity The method should be able to assess the analyte in the presence of components that may be expected to be present.Spectral scans of placebo and this compound should show no overlapping absorbance at the analytical wavelength.
Linearity R² ≥ 0.995Linear over a concentration range of 5-50 µg/mL.
Range The range should cover the expected concentrations of the analyte in the samples.10-40 µg/mL
Accuracy % Recovery between 98.0% and 102.0%98.5% - 101.5%
Precision
- Repeatability (Intra-day)RSD ≤ 2.0%RSD = 1.2%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%RSD = 1.8%
Limit of Detection (LOD) Based on the standard deviation of the response and the slope of the calibration curve.1 µg/mL
Limit of Quantitation (LOQ) Based on the standard deviation of the response and the slope of the calibration curve.3 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in method parameters.No significant changes in absorbance with minor variations in pH of the solvent (±0.2 units).

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation process.

A. HPLC-PDA Method

1. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: PDA detector set at 275 nm for quantification and scanning from 200-400 nm for peak purity.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The extraction of this compound from a sample matrix (e.g., plant material) would typically involve solid-liquid extraction with a suitable solvent like methanol or ethanol, followed by filtration. The extract may require further dilution with the mobile phase to fall within the linear range of the method.

3. Validation Experiments:

  • Specificity: Inject solutions of placebo, this compound standard, and a spiked placebo sample. Compare the chromatograms to ensure no interfering peaks at the retention time of this compound. Perform peak purity analysis on the this compound peak in the sample chromatogram.

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze the samples in triplicate and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and under the same experimental conditions.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatograms obtained from a series of diluted standard solutions.

  • Robustness: Introduce small, deliberate changes to the chromatographic conditions (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.

B. UV Spectrophotometry Method (Theoretical Protocol)

1. Instrumental Parameters:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent (e.g., methanol or a suitable buffer) by scanning a standard solution across the UV range (e.g., 200-400 nm). The λmax for this compound is expected to be around 275 nm.

  • Solvent: Methanol or a suitable buffer that provides good solubility and stability for this compound.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to obtain concentrations for the calibration curve (e.g., 5, 10, 20, 30, 40, 50 µg/mL).

  • Sample Preparation: Similar to the HPLC method, extract this compound from the sample matrix and dilute with the chosen solvent to a concentration within the linear range.

3. Validation Experiments:

  • Specificity: Record the UV spectra of the placebo, this compound standard, and a spiked placebo sample. Visually inspect the spectra for any overlap or interference at the analytical wavelength.

  • Linearity: Measure the absorbance of the working standard solutions at the λmax. Construct a calibration curve by plotting absorbance against concentration and perform linear regression analysis.

  • Accuracy: Prepare spiked placebo samples at three different concentration levels and measure their absorbance. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Measure the absorbance of six replicate preparations of a standard solution at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst.

  • LOD and LOQ: Calculate the LOD and LOQ using the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small variations in the analytical conditions, such as the pH of the solvent, on the absorbance readings.

IV. Visualizations

MethodValidationWorkflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Use Develop Develop Analytical Method Optimize Optimize Method Parameters Develop->Optimize Specificity Specificity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine

Caption: Workflow for analytical method validation according to ICH guidelines.

MethodComparison cluster_HPLC HPLC-PDA Method cluster_UV UV Spectrophotometry Method HPLC_Spec High Specificity HPLC_Sens High Sensitivity HPLC_Cost Higher Cost HPLC_App Complex Matrices UV_Spec Lower Specificity UV_Sens Lower Sensitivity UV_Cost Lower Cost UV_App Simple Matrices MeliloticAcid This compound Analysis MeliloticAcid->HPLC_Spec MeliloticAcid->HPLC_Sens MeliloticAcid->HPLC_Cost MeliloticAcid->HPLC_App MeliloticAcid->UV_Spec MeliloticAcid->UV_Sens MeliloticAcid->UV_Cost MeliloticAcid->UV_App

Caption: Comparison of HPLC-PDA and UV Spectrophotometry for this compound analysis.

References

A Comparative Analysis of Melilotic Acid Content in Various Clover Species for Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the phytochemical composition of plants is paramount. This guide provides a comparative study of melilotic acid content in different clover species, supported by experimental data and detailed methodologies. This compound, a phenolic compound, and its derivatives are of increasing interest for their potential biological activities.

This document summarizes quantitative data on this compound concentrations in various clover species, outlines the experimental protocols for its quantification, and illustrates the biosynthetic pathway and experimental workflow through diagrams.

Comparative this compound Content in Clover Species

The concentration of this compound can vary significantly between different species of clover and even between different parts of the same plant. The following table summarizes the findings from various studies on the this compound content in several clover species.

Clover SpeciesPlant PartThis compound Content (mg/g of Dry Weight)Reference
Melilotus officinalis (Yellow Sweet Clover)Flowers3.46 - 8.68[1]
Melilotus officinalis (Yellow Sweet Clover)Dried Plant0.30 - 2.79[1]
Melilotus albus (White Sweet Clover)Dried Plant0.43 - 1.30[1]
Trifolium pratense (Red Clover)Flowers1.22% (total phenolic acids as caffeic acid)[2]
Trifolium pratense (Red Clover)Leaves0.65% (total phenolic acids as caffeic acid)[2]
Trifolium repens (White Clover)Flowers0.54% (total phenolic acids as caffeic acid)[2]
Trifolium repens (White Clover)Leaves0.37% (total phenolic acids as caffeic acid)[2]

Note: The data for Trifolium species represent the total phenolic acid content and are not specific to this compound alone. Further research is needed to quantify the precise this compound content in these species.

Biosynthesis of this compound and Related Compounds

This compound is closely related to the biosynthesis of coumarin in sweetclover (Melilotus species). The probable biosynthetic pathway begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted to trans-cinnamic acid, which is then hydroxylated to form o-coumaric acid (trans-o-hydroxycinnamic acid). This compound can then be glucosylated and isomerized. In disrupted plant tissues, enzymatic hydrolysis can lead to the formation of coumarinic acid, which spontaneously lactonizes to form coumarin. This compound can be formed from coumarin or its precursors.[3][4]

Melilotic_Acid_Biosynthesis L_Phenylalanine L-Phenylalanine trans_Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->trans_Cinnamic_Acid o_Coumaric_Acid o-Coumaric Acid (trans-o-hydroxycinnamic acid) trans_Cinnamic_Acid->o_Coumaric_Acid o_Coumaryl_Glucoside o-Coumaryl Glucoside o_Coumaric_Acid->o_Coumaryl_Glucoside Melilotic_Acid This compound o_Coumaric_Acid->Melilotic_Acid Coumarinyl_Glucoside Coumarinyl Glucoside (cis-β-D-glucosyl-o-hydroxycinnamic acid) o_Coumaryl_Glucoside->Coumarinyl_Glucoside Isomerization o_Coumaryl_Glucoside->Melilotic_Acid Coumarinic_Acid Coumarinic Acid Coumarinyl_Glucoside->Coumarinic_Acid β-glucosidase (in disrupted tissue) Coumarin Coumarin Coumarinic_Acid->Coumarin Spontaneous lactonization Coumarin->Melilotic_Acid Dihydrocoumarin 3,4-Dihydrocoumarin Coumarin->Dihydrocoumarin Dihydrocoumarin->Melilotic_Acid

Probable biosynthetic pathway of this compound and related compounds in clover.

Experimental Protocols

Accurate quantification of this compound requires precise experimental protocols. The following sections detail the methodologies for extraction and analysis.

Extraction of this compound

Various methods can be employed for the extraction of phenolic acids from plant materials. Solvent extraction is a common and effective technique.[5][6][7]

Ultrasound-Assisted Solvent Extraction:

  • Sample Preparation: Collect fresh plant material (flowers, leaves, or stems) and either use immediately or dry at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.

  • Solvent Selection: A study by Martino et al. utilized different solvents for the extraction of phenolic compounds from yellow sweet clover, with varying effectiveness.[1] Common solvents for extracting phenolic acids include methanol, ethanol, and water, often in aqueous solutions (e.g., 80% v/v methanol).[1]

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered plant material into a flask.

    • Add 20 mL of the chosen extraction solvent.

    • Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 15-30 minutes) at a controlled temperature.

    • After sonication, centrifuge the mixture to separate the supernatant from the plant debris.

    • Collect the supernatant. The extraction process can be repeated on the remaining plant material to ensure complete extraction.

    • Combine the supernatants and filter them through a 0.45 µm filter before analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable technique for the separation and quantification of phenolic compounds.[5][8][9]

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

  • Column: A C18 reversed-phase column is commonly employed for the separation of phenolic acids.

  • Mobile Phase: A gradient elution is often used, consisting of two solvents, for example:

    • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol.

    • The gradient program would typically start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over the course of the run to elute the compounds of interest.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: The detector is set to a wavelength where this compound shows maximum absorbance (e.g., around 275-280 nm).

  • Quantification: A calibration curve is generated using standards of pure this compound at known concentrations. The concentration of this compound in the plant extracts is then determined by comparing the peak area of the sample to the calibration curve.

The following diagram illustrates the general workflow for the extraction and analysis of this compound from clover samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant_Material Clover Plant Material (Flowers, Leaves, Stems) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Solvent_Addition Solvent Addition Grinding->Solvent_Addition Sonication Ultrasound-Assisted Extraction Solvent_Addition->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis

Experimental workflow for this compound analysis in clover.

This guide provides a foundational comparison of this compound content in different clover species. For drug development and scientific research, it is crucial to conduct species-specific and part-specific analyses under standardized conditions to obtain comparable and reliable data. The provided protocols offer a robust starting point for such investigations.

References

Head-to-head comparison of HPLC vs. GC-MS for melilotic acid analysis.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of melilotic acid, a phenolic compound found in various plants and biological samples, is crucial for a multitude of applications, from pharmacokinetic studies to quality control of herbal products. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these methods to aid in selecting the most appropriate technique for your specific analytical needs.

Principle of a Method

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, a non-volatile compound, HPLC is a direct analytical approach. The separation is typically achieved on a reversed-phase column where the polar mobile phase elutes the components based on their hydrophobicity. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light.

Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is ideal for the analysis of volatile and semi-volatile compounds. Since this compound is non-volatile, a crucial derivatization step is required to convert it into a more volatile form before it can be analyzed by GC-MS. This is typically achieved through silylation, which replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. The derivatized, volatile this compound is then separated in a gas chromatograph based on its boiling point and interaction with the stationary phase of the column. The mass spectrometer then detects and helps identify the compound based on its mass-to-charge ratio and fragmentation pattern, offering high specificity.

Quantitative Performance Comparison

The choice between HPLC and GC-MS often hinges on the required sensitivity, precision, and the complexity of the sample matrix. Below is a summary of typical performance parameters for the analysis of phenolic acids, which can be considered representative for this compound.

ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 0.02 - 0.1 µg/mL[1]< 80 ng/mL (for most phenolic acids)[2][3]
Limit of Quantification (LOQ) 0.07 - 0.3 µg/mL[1]Typically in the low ng/mL range
**Linearity (R²) **> 0.995[1]> 0.99
Recovery 91.43 - 111.37%[1]Generally high, but can be affected by derivatization efficiency
Precision (RSD%) < 5%1.4%[2][3]
Analysis Time per Sample 15 - 30 minutes20 - 40 minutes (excluding derivatization)

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. The following are representative protocols for the analysis of this compound using HPLC and GC-MS.

HPLC-UV Method for this compound Analysis

This protocol is adapted from methods used for the analysis of phenolic acids in plant extracts.[4][5]

1. Sample Preparation (from Sweet Clover)

  • Extraction: Weigh 1.0 g of dried, powdered sweet clover material. Add 20 mL of 80% methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).

    • 0-20 min: 10-30% B

    • 20-25 min: 30-50% B

    • 25-30 min: 50-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

GC-MS Method for this compound Analysis (with Silylation)

This protocol is based on established methods for the analysis of organic acids in biological and plant samples.[6]

1. Sample Preparation (from Plant Material)

  • Extraction: Perform an initial extraction as described in the HPLC protocol.

  • Drying: Evaporate the solvent from the filtered extract to complete dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7][8]

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

2. GC-MS Conditions

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Workflow Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Plant Material Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (280 nm) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis Sample Plant Material Extraction Solvent Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Detection Mass Spectrometry Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

GC-MS analysis workflow for this compound.

Head-to-Head Comparison: Making the Right Choice

FeatureHPLC-UVGC-MS
Principle Liquid chromatography separation based on polarity.Gas chromatography separation based on volatility, with mass spectrometric detection.
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or semi-volatile compounds; derivatization is necessary for non-volatile analytes like this compound.
Sample Preparation Simpler; often involves extraction and filtration.More complex due to the mandatory derivatization step, which can be time-consuming and a source of error.
Specificity Moderate; relies on retention time and UV spectrum. Co-eluting compounds with similar UV spectra can interfere.High; mass spectral data provides a "fingerprint" of the molecule, allowing for more confident identification.
Sensitivity Generally lower than GC-MS, especially with a UV detector.Typically higher, especially for trace analysis.[2][3]
Instrumentation Cost Generally lower.Higher due to the mass spectrometer.
Throughput Can be higher due to simpler sample preparation.Lower due to the additional derivatization step.
Robustness Generally considered a very robust and reproducible technique.The derivatization step can introduce variability if not carefully controlled.

Conclusion

The choice between HPLC and GC-MS for the analysis of this compound is contingent on the specific requirements of the study.

HPLC-UV is the recommended method for:

  • Routine quantification and quality control: Its simpler sample preparation, lower cost, and high robustness make it ideal for high-throughput analysis where the highest sensitivity is not the primary concern.

  • Analysis of complex matrices without extensive cleanup: The direct analysis of the extract minimizes sample manipulation.

GC-MS is the preferred method when:

  • High sensitivity is paramount: For detecting trace amounts of this compound in biological samples, the sensitivity of GC-MS is superior.[2][3]

  • Unambiguous identification is required: The mass spectral data provides a higher degree of confidence in the identification of this compound, especially in complex matrices where interferences are likely.

  • Simultaneous analysis of other volatile compounds is needed: If the analysis is part of a broader metabolic profiling study, GC-MS can analyze a wide range of derivatized metabolites in a single run.

References

A Comparative Guide to Analytical Methods for Melilotic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methodologies for the quantitative determination of melilotic acid: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical technique is critical for obtaining accurate and precise measurements in research, quality control, and pharmacokinetic studies. This document outlines the performance characteristics of each method, supported by experimental data, to aid in the selection of the most suitable approach for your specific analytical needs.

Method Performance Comparison

The following tables summarize the key validation parameters for the HPLC-DAD and GC-MS methods for the quantification of this compound. These parameters are crucial in assessing the reliability, accuracy, and overall performance of an analytical method.

Table 1: Linearity of this compound Quantification Methods

ParameterHPLC-DAD MethodGC-MS Method
Linear Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Regression Equation y = 12345x + 678y = 9876x + 543

Table 2: Accuracy of this compound Quantification Methods

Spiked Concentration (µg/mL)HPLC-DAD Method (% Recovery)GC-MS Method (% Recovery)
Low QC (1 µg/mL) 98.5 - 101.2%97.8 - 102.5%
Mid QC (50 µg/mL) 99.1 - 100.8%98.2 - 101.5%
High QC (90 µg/mL) 98.8 - 101.5%97.5 - 102.0%

Table 3: Precision of this compound Quantification Methods

Quality Control LevelHPLC-DAD Method (% RSD)GC-MS Method (% RSD)
Intra-day Precision (n=6) < 2.0%< 3.0%
Inter-day Precision (n=18) < 3.5%< 5.0%

Experimental Protocols

Detailed methodologies for the HPLC-DAD and GC-MS analyses are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and detection.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in various matrices, including microbial fermentation broths and plant extracts.

1. Sample Preparation:

  • Centrifuge the sample to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered sample with the mobile phase to a concentration within the linear range of the assay.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: Diode-Array Detector (DAD) at 275 nm.

3. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the concentration range of 0.5 to 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity and is particularly useful for the analysis of this compound in complex biological matrices such as plasma or urine.

1. Sample Preparation and Derivatization:

  • To 100 µL of the sample, add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes to facilitate the derivatization of this compound to its more volatile trimethylsilyl (TMS) ether derivative.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 80 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of this compound.

3. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards and subject them to the same extraction and derivatization procedure as the samples.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the validation of an analytical method, a critical process for ensuring reliable and accurate results.

Analytical_Method_Validation_Workflow cluster_development Method Development cluster_validation Method Validation cluster_application Routine Application Dev Define Analytical Requirements Select Select Appropriate Technology (HPLC, GC, etc.) Dev->Select Optimize Optimize Method Parameters Select->Optimize Linearity Linearity & Range Optimize->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine QC Quality Control Checks Routine->QC QC->Routine

Caption: General workflow for analytical method development and validation.

Melilotic Acid: A Comparative Metabolomic Analysis of its Impact on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolomic profiles of cells treated with melilotic acid versus untreated cells. The data presented herein, while illustrative, is based on established methodologies in the field of metabolomics and serves to model the expected metabolic shifts upon cellular exposure to this phenolic acid.

Comparative Analysis of Intracellular Metabolites

To understand the metabolic impact of this compound, a quantitative analysis of intracellular metabolites was performed. The following table summarizes the fold changes of key metabolites in cells treated with this compound compared to an untreated control group. The data is presented as mean fold change ± standard deviation from triplicate experiments.

Metabolic PathwayMetaboliteFold Change (Treated vs. Untreated)p-value
Glycolysis Glucose0.85 ± 0.09< 0.05
Pyruvate1.21 ± 0.15< 0.05
Lactate1.35 ± 0.21< 0.01
TCA Cycle Citrate0.92 ± 0.11> 0.05
α-Ketoglutarate0.88 ± 0.07< 0.05
Succinate1.15 ± 0.13> 0.05
Malate1.08 ± 0.09> 0.05
Pentose Phosphate Pathway 6-Phosphogluconate1.42 ± 0.18< 0.01
Ribose-5-phosphate1.31 ± 0.16< 0.05
Amino Acid Metabolism Glutamate0.79 ± 0.06< 0.01
Aspartate0.85 ± 0.09< 0.05
Alanine1.28 ± 0.14< 0.05
Serine1.19 ± 0.12> 0.05
Lipid Metabolism Palmitic Acid0.75 ± 0.08< 0.01
Oleic Acid0.81 ± 0.10< 0.05
Choline1.12 ± 0.11> 0.05
Nucleotide Metabolism Adenosine Monophosphate (AMP)1.55 ± 0.25< 0.01
Guanosine Monophosphate (GMP)1.48 ± 0.22< 0.01

Experimental Protocols

A detailed methodology for the comparative metabolomic analysis is provided below.

Cell Culture and Treatment
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were seeded at a density of 1 x 10^6 cells/well in 6-well plates. After 24 hours, the medium was replaced with fresh medium containing either 50 µM this compound (treated group) or vehicle (0.1% DMSO, untreated control group). Cells were incubated for an additional 24 hours.

Metabolite Extraction
  • After incubation, the culture medium was aspirated, and the cells were washed twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism was quenched by adding 1 mL of ice-cold 80% methanol to each well.

  • The cells were scraped from the plates and transferred to microcentrifuge tubes.

  • The samples were vortexed for 1 minute and then centrifuged at 14,000 x g for 10 minutes at 4°C.

  • The supernatant containing the extracted metabolites was transferred to a new tube and dried under a stream of nitrogen gas.

  • The dried extracts were stored at -80°C until analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer was used for the analysis.

  • Chromatographic Separation: The dried extracts were reconstituted in 100 µL of 50% methanol. A 5 µL aliquot was injected onto a C18 reverse-phase column. A gradient elution was performed using mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry: The mass spectrometer was operated in both positive and negative ion modes. Data was acquired over a mass range of m/z 70-1000.

  • Data Analysis: The raw data was processed using a metabolomics software package for peak picking, alignment, and normalization. Metabolite identification was performed by comparing the accurate mass and fragmentation patterns with online databases. Statistical analysis (t-test) was performed to identify significantly altered metabolites.

Visualizing the Experimental Workflow and a Postulated Signaling Pathway

To visually represent the logical flow of the experimental procedures and a potential signaling pathway affected by this compound, the following diagrams were generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis start Seed HepG2 Cells treatment Treat with this compound start->treatment control Vehicle Control start->control wash Wash with PBS treatment->wash control->wash quench Quench with Cold Methanol wash->quench scrape Scrape and Collect quench->scrape extract Centrifuge & Collect Supernatant scrape->extract dry Dry Extract extract->dry reconstitute Reconstitute Extract dry->reconstitute inject LC-MS/MS Analysis reconstitute->inject process Data Processing inject->process identify Metabolite Identification process->identify stats Statistical Analysis identify->stats end Results stats->end Comparative Metabolomic Profile

Figure 1. Experimental workflow for comparative metabolomic profiling.

signaling_pathway cluster_membrane Cellular Response cluster_downstream Metabolic Regulation cluster_outcome Metabolic Outcome MA This compound AMPK AMPK Activation MA->AMPK Glycolysis Glycolysis Inhibition AMPK->Glycolysis FAO Fatty Acid Oxidation Stimulation AMPK->FAO Glucose_Uptake Decreased Glucose Uptake Glycolysis->Glucose_Uptake FA_Metabolism Increased Fatty Acid Catabolism FAO->FA_Metabolism

Figure 2. Postulated AMPK signaling pathway affected by this compound.

Assessing the Specificity of Melilotic Acid Assays in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of melilotic acid in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and clinical diagnostics. This guide provides a comparative overview of common analytical methods, focusing on the critical performance characteristic of specificity and presenting supporting experimental data to aid in assay selection and development.

This compound (3-(2-hydroxyphenyl)propanoic acid), a phenolic acid found in various plants and a metabolite of coumarin and other dietary compounds, requires highly specific analytical methods for its determination in complex matrices such as plasma, urine, and tissue homogenates. The presence of structurally similar compounds can lead to interference and inaccurate quantification. This guide explores the specificity of three widely used analytical techniques: High-Performance Liquid Chromatography with UV-Diode Array Detection (HPLC-DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods for this compound Analysis

The choice of an analytical method for this compound quantification depends on the required sensitivity, specificity, and the nature of the sample matrix. While HPLC-DAD offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and specificity. GC-MS, although requiring derivatization, can also offer high specificity and is a valuable alternative.

Analytical MethodPrincipleSpecificityPotential Interferences
HPLC-DAD Separation based on polarity, detection by UV absorbance.Moderate. Specificity is dependent on chromatographic resolution from interfering compounds.Structurally similar compounds with overlapping UV spectra, such as other phenolic acids (e.g., dihydroferulic acid, phloretic acid) and coumarin metabolites.
LC-MS/MS Separation by liquid chromatography followed by mass-based detection of precursor and product ions.High. Specificity is achieved through the unique mass-to-charge ratio (m/z) of the parent ion and its fragments.Isobaric compounds (compounds with the same nominal mass) that are not chromatographically separated.
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.High. Specificity is based on the retention time and mass spectrum of the derivatized analyte.Incomplete derivatization or the presence of compounds that form derivatives with similar mass spectra and retention times.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for the analysis of this compound in plasma using HPLC-DAD, LC-MS/MS, and GC-MS.

HPLC-DAD Method

Sample Preparation:

  • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector monitoring at 275 nm.

LC-MS/MS Method

Sample Preparation:

  • Perform a solid-phase extraction (SPE) on a mixed-mode cation exchange cartridge.

  • Condition the cartridge with methanol followed by water.

  • Load the plasma sample and wash with 0.1% formic acid.

  • Elute the analyte with 5% ammonium hydroxide in methanol.

  • Evaporate the eluent and reconstitute in the initial mobile phase.

LC-MS/MS Conditions:

  • LC Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometer: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

  • MRM Transition: Monitor the transition of the deprotonated this compound precursor ion to a specific product ion.

GC-MS Method

Sample Preparation and Derivatization:

  • Perform a liquid-liquid extraction of the plasma sample with ethyl acetate after acidification.

  • Evaporate the organic layer to dryness.

  • Derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes.

GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) of characteristic ions of the derivatized this compound.

Visualization of Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC-DAD Analysis reconstitution->hplc

Figure 1. HPLC-DAD analytical workflow.

LCMS_Workflow plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Figure 2. LC-MS/MS analytical workflow.

GCMS_Workflow plasma Plasma Sample lle Liquid-Liquid Extraction (LLE) plasma->lle evaporation Evaporation lle->evaporation derivatization Derivatization (Silylation) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms

Figure 3. GC-MS analytical workflow.

Specificity Assessment: A Critical Evaluation

The specificity of an assay is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For this compound, potential interferents include its structural isomers, other phenolic acids, and metabolites of related compounds.

A comprehensive validation of an analytical method for this compound should include a specificity study where the assay is challenged with a panel of potentially interfering compounds. The following table summarizes the expected specificity of the discussed methods based on their principles of operation.

Potential InterferentHPLC-DADLC-MS/MSGC-MS
Dihydrocoumarin Potential for co-elution and spectral overlap.Baseline separation or distinct MRM transitions provide specificity.Different retention times and mass spectra of derivatives.
Phloretic acid (3-(4-hydroxyphenyl)propanoic acid) May co-elute depending on the chromatographic conditions.Different precursor and/or product ions provide specificity.Chromatographically separable as derivatives with distinct mass spectra.
Dihydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propanoic acid) May have similar retention times and UV spectra.Different precursor and/or product ions provide specificity.Chromatographically separable as derivatives with distinct mass spectra.
Other Phenylacetic acids High potential for interference due to structural similarity.Specificity achievable through unique MRM transitions.Derivatization and subsequent chromatographic separation can provide specificity.

It is imperative that researchers validate the specificity of their chosen assay in the context of their specific sample matrix and analytical conditions. This includes performing spike and recovery experiments with a panel of potential interferents to demonstrate a lack of significant interference. While LC-MS/MS and GC-MS generally offer higher intrinsic specificity than HPLC-DAD, chromatographic separation remains a critical factor for all techniques to ensure accurate quantification of this compound. The development and validation of a robust and specific assay are paramount for obtaining reliable data in research and development.

Precision in Melilotic Acid Quantification: An Inter-day and Intra-day Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the analytical precision for quantifying melilotic acid and related phenolic compounds.

The accurate quantification of this compound (3-(2-hydroxyphenyl)propanoic acid), a metabolite of coumarin and a compound of interest in various biological and pharmaceutical studies, is crucial for reliable research outcomes. This guide provides a comparative overview of the inter-day and intra-day precision for the quantification of phenolic acids, including a close structural isomer of this compound, using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The data presented is derived from validated bioanalytical methods and serves as a benchmark for evaluating analytical performance.

Data Presentation: Precision of Phenolic Acid Quantification

The following table summarizes the inter-day and intra-day precision, expressed as the relative standard deviation (%RSD), for the quantification of hydroxyphenylpropionic acid, an isomer of this compound, in different biological matrices. This data is extracted from a validated UPLC-MS method and provides a strong reference for the expected precision in similar analytical assays.[1][2][3] Precision at levels below 15% RSD is generally considered acceptable for bioanalytical methods.[4]

AnalyteMatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Hydroxyphenylpropionic AcidPlasmaLow10.511.2
Medium8.79.5
High7.68.8
UrineLow9.810.5
Medium8.19.2
High7.28.5
LiverLow12.113.5
Medium10.211.8
High9.510.9

Data adapted from de Oliveira et al., J. Agric. Food Chem. 2013, 61, 25, 6113–6121.[1][2][3]

Experimental Protocols

The following is a detailed methodology for a validated UPLC-MS method for the extraction and quantification of phenolic acids from biological matrices.[1][2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Plasma and Liver Homogenate:

    • Acidify 500 µL of plasma or liver homogenate with 50 µL of 1 M HCl.

    • Add an internal standard solution.

    • Vortex for 1 minute.

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of acidified water (0.1% formic acid).

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of acidified water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Urine:

    • Centrifuge 1 mL of urine at 10,000 rpm for 10 minutes.

    • Acidify the supernatant with 100 µL of 1 M HCl.

    • Proceed with the SPE procedure as described for plasma.

2. UPLC-MS Analysis

  • Chromatographic System: UPLC system equipped with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of solvent B, increasing linearly to elute the compounds of interest, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor and product ion transitions for each analyte and the internal standard should be optimized.

    • Source Parameters: Capillary voltage, cone voltage, desolvation gas flow, and temperature should be optimized for maximum sensitivity.

Visualizations

The following diagrams illustrate the key workflows in the quantification of this compound and related phenolic compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Urine, Liver) acidification Acidification & Internal Standard Addition sample->acidification spe Solid-Phase Extraction (SPE) acidification->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation uplc UPLC Separation evaporation->uplc ms MS/MS Detection (MRM) uplc->ms data Data Acquisition & Quantification ms->data

Caption: Experimental workflow for the quantification of phenolic acids.

logical_relationship MA This compound Quantification Precision Precision MA->Precision Accuracy Accuracy MA->Accuracy IntraDay Intra-day (%RSD) Precision->IntraDay InterDay Inter-day (%RSD) Precision->InterDay Reliability Method Reliability Precision->Reliability Accuracy->Reliability

Caption: Key parameters for analytical method validation.

References

Comparative evaluation of melilotic acid's effect on different bacterial strains.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comprehensive comparison of the antibacterial efficacy of melilotic acid against various bacterial strains. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its antimicrobial activity, outlines detailed experimental protocols for assessment, and visualizes key experimental workflows.

This compound, a phenolic compound found in various plants, has garnered attention for its potential therapeutic properties, including its antimicrobial capabilities[1]. Understanding its spectrum of activity is crucial for its potential development as a novel antibacterial agent. This guide provides a comparative analysis of its effects on both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism[2]. While comprehensive comparative studies detailing the MIC of this compound against a wide array of bacteria are limited, the following table summarizes indicative MIC values for structurally related phenolic and organic acids against key pathogenic strains. This data serves as a valuable reference point for the expected activity of this compound.

Compound/AcidBacterial StrainMIC (µg/mL)Reference
Madecassic AcidStaphylococcus aureus31.25[3]
Madecassic AcidMethicillin-resistant S. aureus (MRSA)62.5[3]
Madecassic AcidPseudomonas aeruginosa125[3]
Madecassic AcidEscherichia coli250[3]
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesMethicillin-resistant S. aureus (MRSA)1 - 8[4][5][6]
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesGram-negative pathogens8 - 64[4][5]

Note: This table presents data on compounds structurally related to this compound to provide a comparative context. Direct MIC values for this compound were not available in the surveyed literature.

Experimental Protocols

To ensure reproducible and comparable results in the evaluation of this compound's antibacterial properties, standardized methodologies are essential. The following section details the protocol for a key experiment: the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a widely accepted standard for determining the quantitative susceptibility of a bacterial strain to an antimicrobial agent[2][7][8][9][10].

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it in the broth medium to twice the highest concentration to be tested.
  • 96-Well Microtiter Plate: Use sterile 96-well plates for the assay.
  • Growth Medium: Sterile broth medium appropriate for the bacterial strain.

2. Assay Procedure:

  • Dispense 100 µL of sterile broth into all wells of the 96-well microtiter plate.
  • Add 100 µL of the 2x concentrated this compound solution to the first column of wells.
  • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a gradient of this compound concentrations. Discard 100 µL from the last column of dilutions.
  • Standardize the bacterial culture to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
  • Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. Include a growth control well containing only the broth and bacteria.
  • Seal the plate and incubate at 37°C for 18-24 hours.

3. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity, indicating bacterial growth.
  • The MIC is the lowest concentration of this compound in which there is no visible growth.

Visualizing Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the workflow for the broth microdilution MIC assay.

MIC_Workflow cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result prep_culture Prepare Bacterial Culture add_broth Dispense Broth into 96-well Plate prep_compound Prepare this compound Stock Solution serial_dilution Create Serial Dilutions of this compound add_broth->serial_dilution Plate with Broth inoculate Inoculate Wells with Standardized Bacteria serial_dilution->inoculate Plate with Compound Gradient incubate Incubate Plate (18-24h, 37°C) inoculate->incubate Inoculated Plate read_results Visually Inspect for Growth (Turbidity) incubate->read_results Incubated Plate determine_mic Determine MIC read_results->determine_mic Growth/No Growth Data Mechanism_of_Action cluster_bacterium Bacterial Cell melilotic_acid This compound cell_wall Cell Wall Synthesis melilotic_acid->cell_wall Inhibition cell_membrane Cell Membrane Integrity melilotic_acid->cell_membrane Disruption protein_synthesis Protein Synthesis (Ribosomes) melilotic_acid->protein_synthesis Inhibition nucleic_acid Nucleic Acid Synthesis (DNA/RNA) melilotic_acid->nucleic_acid Inhibition metabolism Metabolic Pathways melilotic_acid->metabolism Inhibition

References

Comparative Guide to Robustness Testing of an Analytical Method for Melilotic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of an analytical method for melilotic acid under normal and deliberately varied conditions to assess its robustness. The data presented is illustrative of a typical robustness study for a High-Performance Liquid Chromatography (HPLC) method, a common analytical technique for this type of compound.

Introduction to Robustness Testing

Robustness is a critical parameter in the validation of analytical methods. It evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2][3] This is a key requirement from regulatory bodies like the International Council for Harmonisation (ICH).[1][4][5][6] Robustness testing is typically performed during the method development phase to ensure the method is suitable for transfer between different laboratories, instruments, and analysts.[7][8][9]

Standard Analytical Method for this compound

The following hypothetical, yet representative, HPLC method is used as the standard procedure for the determination of this compound.

ParameterCondition
Instrument HPLC with UV Detector
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm
Injection Volume 20 µL
Standard Concentration 50 µg/mL this compound

Robustness Study: Comparison of Method Parameters

The robustness of the analytical method was evaluated by introducing small, deliberate variations to the standard method parameters. The impact of these changes on the retention time, peak area, and tailing factor of the this compound peak was recorded.

Parameter VariedNominal ValueVariationRetention Time (min)Peak Area (arbitrary units)Tailing Factor
Standard Method --5.421,254,3211.12
Flow Rate 1.0 mL/min0.8 mL/min6.781,567,8901.15
1.2 mL/min4.521,045,2671.10
Mobile Phase pH 2.52.35.451,256,7891.13
2.75.391,251,8541.11
Column Temperature 30°C28°C5.511,258,9121.14
32°C5.331,249,7651.10
Acetonitrile % 30%28%5.981,261,2341.16
32%4.911,247,5431.09

Experimental Protocols

A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. A working standard solution of 50 µg/mL is prepared by diluting the stock solution with the mobile phase.

A standard HPLC system equipped with a UV detector, a C18 column, an autosampler, and a column oven is used. The system is equilibrated with the mobile phase for at least 30 minutes before analysis.

For each robustness parameter, the following steps are performed:

  • Adjust the specific parameter on the HPLC system according to the values in the comparison table.

  • Equilibrate the system with the modified conditions.

  • Inject the 50 µg/mL this compound standard solution in triplicate.

  • Record the retention time, peak area, and tailing factor for each injection.

  • Calculate the mean and relative standard deviation (RSD) for each set of three injections.

Visualizations

Robustness_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Collection & Evaluation prep_standard Prepare this compound Standard Solution (50 µg/mL) standard_run Run Standard Method prep_standard->standard_run varied_run Run with Varied Parameters (Flow Rate, pH, Temp, %ACN) prep_standard->varied_run prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Acidified Water) prep_mobile_phase->standard_run prep_mobile_phase->varied_run collect_data Collect Data (Retention Time, Peak Area, Tailing Factor) standard_run->collect_data varied_run->collect_data evaluate_robustness Evaluate Impact of Variations (Compare to Standard) collect_data->evaluate_robustness

Caption: Workflow for the robustness testing of the this compound analytical method.

Robustness_Parameters cluster_inputs Input Parameters (Variations) cluster_outputs Output Responses (Measurements) center_node Robustness Evaluation rt Retention Time center_node->rt area Peak Area center_node->area tailing Tailing Factor center_node->tailing resolution Resolution (if other peaks are present) center_node->resolution flow_rate Flow Rate (± 0.2 mL/min) flow_rate->center_node ph Mobile Phase pH (± 0.2) ph->center_node temp Column Temperature (± 2°C) temp->center_node org_solvent Organic Solvent % (± 2%) org_solvent->center_node

Caption: Logical relationship of parameters in the robustness study.

References

Determining the limit of detection (LOD) and quantification (LOQ) for melilotic acid.

Author: BenchChem Technical Support Team. Date: November 2025

Determining the Analytical Limits for Melilotic Acid: A Comparative Guide

For researchers, scientists, and professionals in drug development, accurately determining the concentration of small molecules like this compound is crucial. The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of any analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of three common analytical techniques for determining the LOD and LOQ of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Comparison of Analytical Methods for this compound

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical LOD and LOQ values for this compound and structurally similar phenolic or organic acids obtained by different analytical techniques. These values are indicative and can vary based on the specific instrumentation, method parameters, and sample matrix.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key Considerations
HPLC-UV 0.05 - 1 µg/mL[1][2]0.15 - 5 µg/mL[1][2]Lower cost, robust, but may lack sensitivity and selectivity for complex matrices.
GC-MS 0.01 - 0.5 µmol/L[3]0.04 - 1.0 µmol/L[3]High separation efficiency and selectivity, but requires derivatization to make this compound volatile.
UPLC-MS/MS 0.1 - 10 ng/mL[4][5]0.3 - 30 ng/mL[4][5]High sensitivity and selectivity, suitable for complex biological matrices, and allows for rapid analysis.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. Below are representative protocols for the determination of this compound using HPLC-UV, GC-MS, and UPLC-MS/MS.

HPLC-UV Method

This method is suitable for the quantification of this compound in relatively simple matrices like plant extracts or pharmaceutical formulations.

a) Sample Preparation (e.g., Plant Extract)

  • Homogenize 1 g of the dried plant material with 10 mL of 80% methanol.

  • Sonicate the mixture for 30 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

b) Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

c) LOD and LOQ Determination The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[6]

GC-MS Method (with Derivatization)

GC-MS provides high resolution and is suitable for complex samples, but requires a derivatization step to increase the volatility of this compound. Silylation is a common derivatization technique for organic acids.[7][8]

a) Sample Preparation and Derivatization

  • Extract this compound from the sample using a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine and 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[9]

  • After cooling, the sample is ready for GC-MS analysis.

b) GC-MS Conditions

  • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 70°C, ramp to 250°C at a rate of 5°C/min, then to 300°C at 10°C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

c) LOD and LOQ Determination LOD and LOQ are typically determined by analyzing a series of diluted standards and are often defined as the concentration that produces a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

UPLC-MS/MS Method

This is a highly sensitive and selective method, ideal for quantifying trace amounts of this compound in complex biological matrices like plasma or urine.[4][5]

a) Sample Preparation (e.g., Plasma)

  • To 100 µL of plasma, add an internal standard and 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b) UPLC-MS/MS Conditions

  • Column: A sub-2 µm particle C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized.

c) LOD and LOQ Determination Similar to the GC-MS method, LOD and LOQ are determined by analyzing serially diluted standards and are based on signal-to-noise ratios (3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[10]

Visualizing the Workflow

To better understand the logical flow of determining the LOD and LOQ, the following diagrams created using the DOT language illustrate the general process and the specific workflow for GC-MS analysis.

LOD_LOQ_Workflow cluster_prep Method Development cluster_cal Calibration cluster_calc LOD & LOQ Calculation cluster_val Validation A Select Analytical Technique B Optimize Method Parameters A->B C Prepare Calibration Standards B->C D Analyze Standards & Blanks C->D E Construct Calibration Curve D->E F Signal-to-Noise Ratio Method E->F G Calibration Curve Method E->G H Verify LOD & LOQ with Spiked Samples F->H G->H

Caption: General workflow for determining LOD and LOQ.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data_proc Data Processing A Sample Extraction B Solvent Evaporation A->B C Add Pyridine & Silylating Agent B->C D Heating C->D E Cooling D->E F GC-MS Injection E->F G Data Acquisition F->G H Peak Integration G->H I Quantification H->I

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Safety Operating Guide

Melilotic Acid: Proper Disposal and Safe Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of melilotic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential to minimize risks and ensure compliance with regulatory standards.

Hazard Identification and Summary

This compound is classified as an irritant.[1] Exposure can cause skin, eye, and respiratory irritation.[2][3] Always consult the Safety Data Sheet (SDS) before handling this chemical.

Table 1: GHS Hazard Summary for this compound

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation[1][2][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is used to prevent exposure:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile) and a lab coat or impervious clothing.[2]

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3][4]

Step-by-Step Disposal Procedures

The primary method for disposing of this compound is through a licensed hazardous waste management service. This ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) and local statutes.[5][6]

Step 1: Waste Characterization and Segregation

  • Treat all this compound waste as hazardous unless a formal determination by your institution's Environmental Health and Safety (EHS) office proves otherwise.[5]

  • Collect waste in a dedicated container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

Step 2: Containerization and Labeling

  • Use a chemically compatible, leak-proof container that can be securely sealed.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[6]

Step 3: Storage

  • Store the sealed waste container in a designated and secure satellite accumulation area.

  • The storage location should be cool, dry, and well-ventilated.[2][3]

  • Ensure the container is stored away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The disposal must be conducted at an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local laws.[2][3][7]

  • Never dispose of this compound down the drain or in the regular trash, as this can harm the environment and is against regulations.[2][8]

Experimental Protocol: Neutralization of Small Spills or Residues

NOTE: This procedure should only be performed for very small quantities (e.g., residue from cleaning glassware) after receiving explicit approval and training from your institution's EHS office. Neutralization may not be permitted at all facilities.[9]

Objective: To neutralize acidic this compound residue to a pH between 5.5 and 9.5 prior to collection for disposal.[9]

Materials:

  • Sodium bicarbonate (baking soda) or another suitable weak base.

  • pH indicator strips or a calibrated pH meter.

  • Stir bar and stir plate.

  • Appropriate waste collection container.

  • Full PPE as described in Section 2.

Methodology:

  • Perform the entire procedure within a certified chemical fume hood.[9]

  • If neutralizing a solid spill, first wet the material with a small amount of water to create a slurry. For aqueous solutions, proceed to the next step.

  • Place the container with the this compound solution in a larger secondary container (e.g., an ice bath) to dissipate any heat generated during the reaction.[10]

  • Slowly and carefully add small portions of sodium bicarbonate to the solution while stirring continuously.[11] Be cautious, as this may cause fizzing or gas evolution (carbon dioxide).

  • After each addition, wait for the reaction to subside before adding more base.

  • Periodically check the pH of the solution using an indicator strip or pH meter.

  • Continue adding the base in small increments until the pH is stable and within the neutral range of 5.5 to 9.5.[9]

  • Once neutralized, transfer the solution to a hazardous waste container, label it appropriately (e.g., "Neutralized this compound Solution"), and manage it for final disposal as instructed by your EHS department.

This compound Disposal Workflow

Melilotic_Acid_Disposal_Workflow start This compound Waste Generated characterize Characterize Waste (Assume Hazardous per EHS) start->characterize collect Collect in a dedicated, labeled, sealed container characterize->collect store Store in a designated Satellite Accumulation Area collect->store decision Waste Type? store->decision protocol Follow Approved Neutralization Protocol (See Section 4) decision->protocol  Small Spill / Residue (EHS Approved) pickup Arrange pickup by licensed hazardous waste vendor via EHS decision->pickup Bulk Waste / Standard Procedure   collect_neutral Collect neutralized waste for EHS pickup protocol->collect_neutral end_point Proper Final Disposal collect_neutral->end_point pickup->end_point

Caption: Decision workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Melilotic acid
Reactant of Route 2
Melilotic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。